Fosbretabulin
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
[2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21O8P/c1-22-14-8-7-12(9-15(14)26-27(19,20)21)5-6-13-10-16(23-2)18(25-4)17(11-13)24-3/h5-11H,1-4H3,(H2,19,20,21)/b6-5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDOGQTQEKVLZIJ-WAYWQWQTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)OC)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401028843 | |
| Record name | Fosbretabulin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401028843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
222030-63-9 | |
| Record name | Combretastatin A4 phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=222030-63-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fosbretabulin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0222030639 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fosbretabulin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12577 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fosbretabulin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401028843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FOSBRETABULIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I5590ES2QZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of Fosbretabulin on Endothelial Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosbretabulin, also known as combretastatin (B1194345) A-4 phosphate (B84403) (CA4P), is a water-soluble prodrug of the natural stilbenoid phenol, combretastatin A4 (CA4).[1] Originally isolated from the bark of the African bush willow tree, Combretum caffrum, it is a potent and selective tumor vascular-disrupting agent (VDA).[2][3] The core mechanism of this compound involves a multi-faceted attack on the tumor vasculature. It begins with the direct destabilization of the endothelial cell cytoskeleton via tubulin binding, which then triggers the disruption of critical signaling pathways that maintain vascular integrity.[1][4] This cascade of events leads to a rapid and catastrophic collapse of the tumor's blood supply, resulting in extensive ischemic necrosis within the tumor core.[1][4]
Core Mechanism: Prodrug Activation and Microtubule Destabilization
Prodrug Dephosphorylation
Upon systemic administration, the phosphate group of this compound is rapidly cleaved by ubiquitous endogenous non-specific phosphatases. This enzymatic action converts the soluble prodrug into its highly active, lipophilic metabolite, combretastatin A4 (CA4).[1] This conversion is a critical step for its efficient uptake into target endothelial cells.[1]
Tubulin Binding and Polymerization Inhibition
The primary molecular target of CA4 is the tubulin protein, a fundamental component of the cellular cytoskeleton.[1] CA4 acts as a potent microtubule depolymerizing agent by binding with high affinity to the colchicine-binding site on β-tubulin.[1] This binding physically obstructs the assembly of tubulin dimers into microtubule polymers.[1] The resulting shift in the dynamic equilibrium of microtubules towards depolymerization leads to a net disassembly of the existing microtubule network within the endothelial cell.[1]
Cellular Consequences and Signaling Pathway Disruption
The disassembly of the microtubule network in endothelial cells triggers a cascade of events that ultimately compromises vascular function.
Cytoskeletal Collapse and Morphological Changes
Microtubule depolymerization induced by CA4 leads to a rapid and dramatic reorganization of the endothelial cell cytoskeleton.[5] This is characterized by the collapse of the microtubule network, which in turn causes the endothelial cells to retract and round up.[5][6] This change in cell shape is a key contributor to the disruption of the endothelial barrier.
Activation of the RhoA/ROCK Signaling Pathway
The disruption of microtubules leads to the activation of the Rho family of small GTPases, particularly RhoA.[7][8] Activated RhoA, in turn, activates its downstream effector, Rho-associated kinase (ROCK).[7][8][9] The RhoA/ROCK signaling pathway plays a crucial role in regulating actin-myosin contractility.[9][] Activation of this pathway by CA4 leads to the phosphorylation of myosin light chain (MLC), promoting the formation of actin stress fibers and increasing intracellular tension.[7] This increased contractility further contributes to the endothelial cell rounding and the formation of intercellular gaps.[7]
Disruption of VE-Cadherin-Mediated Adherens Junctions
Vascular endothelial (VE)-cadherin is a key component of adherens junctions, which are critical for maintaining the integrity of the endothelial barrier.[2][11] this compound treatment leads to the disruption of VE-cadherin-mediated cell-cell adhesion.[2][5][11] This is thought to occur through multiple mechanisms, including the internalization of VE-cadherin from the cell surface and the disruption of its connection to the actin cytoskeleton via β-catenin.[5][12] The destabilization of VE-cadherin junctions is a critical step in the increase in vascular permeability.[5][11]
digraph "Fosbretabulin_Signaling_Pathway" {
graph [splines=ortho, nodesep=0.6, ranksep=0.8, fontname="Arial", fontsize=12];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=9, arrowhead=normal];
// Node Definitions
this compound [label="this compound (CA4P)\n(Prodrug)", fillcolor="#FBBC05", fontcolor="#202124"];
Phosphatases [label="Endogenous\nPhosphatases", fillcolor="#F1F3F4", fontcolor="#202124"];
CA4 [label="Combretastatin A4 (CA4)\n(Active Drug)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Tubulin [label="β-Tubulin\n(Colchicine Site)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Depolymerization [label="Microtubule\nDepolymerization", fillcolor="#4285F4", fontcolor="#FFFFFF"];
RhoA [label="RhoA Activation", fillcolor="#34A853", fontcolor="#FFFFFF"];
ROCK [label="ROCK Activation", fillcolor="#34A853", fontcolor="#FFFFFF"];
Actin [label="Actin Stress Fiber\nFormation", fillcolor="#34A853", fontcolor="#FFFFFF"];
Contraction [label="Cell Contraction\n& Rounding", fillcolor="#EA4335", fontcolor="#FFFFFF"];
VECadherin [label="VE-Cadherin Junction\nDisruption", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Permeability [label="Increased Vascular\nPermeability", fillcolor="#EA4335", fontcolor="#FFFFFF"];
VascularDisruption [label="Vascular Disruption\n& Tumor Necrosis", fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges
this compound -> Phosphatases [label="Dephosphorylation"];
Phosphatases -> CA4;
CA4 -> Tubulin [label="Binds to"];
Tubulin -> Depolymerization [label="Inhibits Polymerization"];
Depolymerization -> RhoA [label="Triggers"];
Depolymerization -> Contraction;
RhoA -> ROCK [label="Activates"];
ROCK -> Actin [label="Promotes"];
Actin -> Contraction [label="Causes"];
Depolymerization -> VECadherin [label="Leads to"];
Contraction -> Permeability;
VECadherin -> Permeability;
Permeability -> VascularDisruption;
}
Workflow for a tubulin polymerization assay.
Immunofluorescence Staining for Cytoskeletal and Junctional Proteins
This protocol allows for the visualization of the microtubule network (α-tubulin), actin cytoskeleton (phalloidin), and adherens junctions (VE-cadherin) in treated endothelial cells.[1][13]
-
Reagents & Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs).[1]
-
Glass coverslips in a 24-well plate.[1]
-
This compound solution.
-
Fixation Buffer: 4% formaldehyde (B43269) in PBS.[1][14]
-
-
Blocking Buffer: 1% BSA or 5% normal goat serum in PBS.[15]
-
Primary antibodies (e.g., anti-α-tubulin, anti-VE-cadherin).
-
Fluorescently-labeled secondary antibodies and/or fluorescent phalloidin (B8060827) conjugates.[1]
-
DAPI or Hoechst for nuclear counterstaining.[1]
-
Antifade mounting medium.[16]
-
Fluorescence microscope.
-
Protocol:
-
Seed HUVECs onto glass coverslips and culture until they form a confluent monolayer.
-
Treat cells with desired concentrations of this compound or vehicle for the specified time.
-
Rinse cells twice with PBS.[16]
-
Fix cells with Fixation Buffer for 15-20 minutes at room temperature.[1][14]
-
Wash cells three times with PBS.[14]
-
Permeabilize cells with Permeabilization Buffer for 10-15 minutes.[14][15]
-
Wash cells three times with PBS.
-
Block non-specific binding with Blocking Buffer for 30-60 minutes.[15]
-
Incubate with primary antibody diluted in Blocking Buffer for 1-2 hours at room temperature or overnight at 4°C.[15][16]
-
Wash cells three times with PBS.[15]
-
Incubate with fluorescently-labeled secondary antibody and/or phalloidin conjugate (in the dark) for 1 hour at room temperature.[1][16]
-
Wash cells three times with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium containing a nuclear stain.[16]
-
Visualize using a fluorescence microscope.
Endothelial Cell Permeability (Transwell) Assay
This assay measures the passage of a tracer molecule across an endothelial cell monolayer, providing a quantitative measure of barrier function.[17][18]
-
Reagents & Materials:
-
Protocol:
-
Seed endothelial cells onto the Transwell insert membrane and culture until a confluent monolayer is formed (typically 2-4 days).[17][18]
-
Confirm monolayer integrity.
-
Treat the endothelial monolayer with this compound or vehicle by adding it to the upper chamber for the desired time.
-
After treatment, replace the medium in the upper chamber with medium containing the tracer molecule (e.g., FITC-Dextran).[20]
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Collect samples from the lower chamber.[18]
-
Quantify the amount of tracer that has passed through the monolayer by measuring the fluorescence or absorbance of the medium from the lower chamber using a plate reader.[17]
-
Permeability is expressed relative to a no-cell control and/or a vehicle-treated control.[18]
```dot
digraph "Logical_Relationship_Diagram" {
graph [fontname="Arial", fontsize=12, rankdir=TB];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.25,0.15"];
edge [fontname="Arial", fontsize=9];
// Node styles
node [color="#202124"];
A [label="this compound (CA4P)\nAdministration", fillcolor="#FBBC05", fontcolor="#202124"];
B [label="Dephosphorylation to\nCombretastatin A4 (CA4)", fillcolor="#FBBC05", fontcolor="#202124"];
C [label="CA4 Binds to β-Tubulin", fillcolor="#4285F4", fontcolor="#FFFFFF"];
D [label="Microtubule\nDepolymerization", fillcolor="#4285F4", fontcolor="#FFFFFF"];
E [label="Cytoskeletal Collapse\n& Cell Rounding", fillcolor="#EA4335", fontcolor="#FFFFFF"];
F [label="Activation of\nRhoA/ROCK Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"];
G [label="Increased\nActin-Myosin Contraction", fillcolor="#34A853", fontcolor="#FFFFFF"];
H [label="Disruption of\nVE-Cadherin Junctions", fillcolor="#4285F4", fontcolor="#FFFFFF"];
I [label="Formation of\nIntercellular Gaps", fillcolor="#EA4335", fontcolor="#FFFFFF"];
J [label="Increased Endothelial\nPermeability", fillcolor="#EA4335", fontcolor="#FFFFFF"];
K [label="Tumor Vascular Shutdown\n& Ischemic Necrosis", fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges
A -> B [label="Cause"];
B -> C [label="Cause"];
C -> D [label="Cause"];
D -> E [label="Effect"];
D -> F [label="Effect"];
F -> G [label="Effect"];
E -> I [label="Contributes to"];
G -> I [label="Contributes to"];
H -> I [label="Contributes to"];
D -> H [label="Effect"];
I -> J [label="Cause"];
J -> K [label="Cause"];
}
References
- 1. benchchem.com [benchchem.com]
- 2. A Phase II Trial of this compound in Advanced Anaplastic Thyroid Carcinoma and Correlation of Baseline Serum-Soluble Intracellular Adhesion Molecule-1 with Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A REVIEW AND UPDATE OF THE CURRENT STATUS OF THE VASCULATURE DISABLING AGENT COMBRETASTATIN-A4 PHOSPHATE (CA4P) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combretastatin A4 phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of combretastatin A4 phosphate on endothelial cell morphology in vitro and relationship to tumour vascular targeting activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The tumor vascular targeting agent combretastatin A-4-phosphate induces reorganization of the actin cytoskeleton and early membrane blebbing in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An in vivo role for Rho kinase activation in the tumour vascular disrupting activity of combretastatin A-4 3-O-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring the Role of RhoA/ROCK Signaling in Pain: A Narrative Review [aginganddisease.org]
- 11. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Vascular disrupting agents | amdbook.org [amdbook.org]
- 13. Analysis of Endothelial Barrier Function In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BestProtocols: Immunofluorescent Staining of Intracellular Antigens on Cultured Cells | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 16. biotium.com [biotium.com]
- 17. cellbiologics.net [cellbiologics.net]
- 18. In vitro Assays for Measuring Endothelial Permeability byTranswells and Electrical Impedance Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Regulation of endothelial permeability and transendothelial migration of cancer cells by tropomyosin-1 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Endothelial paracellular permeability assay [protocols.io]
An In-depth Technical Guide to the Core Mechanism of Fosbretabulin (CA4P): Tubulin Polymerization Inhibition
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fosbretabulin, also known as Combretastatin (B1194345) A4-Phosphate (CA4P), is a potent, water-soluble prodrug of combretastatin A4 (CA4)[1][2]. It functions as a vascular-disrupting agent (VDA) that selectively targets the tumor neovasculature[1][3]. The core mechanism of action is the inhibition of tubulin polymerization, leading to a cascade of events that culminates in rapid vascular shutdown and extensive tumor necrosis[1][4]. This document provides a detailed technical overview of this compound's mechanism, a compilation of key quantitative data, and protocols for essential experimental validation.
Core Mechanism of Action
The anti-tumor activity of this compound is a multi-step process initiated by its systemic administration and culminating in the ischemic death of tumor cells.
2.1 Prodrug Conversion and Cellular Uptake Following intravenous administration, the phosphate (B84403) group of this compound is rapidly hydrolyzed by ubiquitous endogenous phosphatases, converting the soluble prodrug into its highly active, lipophilic metabolite, combretastatin A4 (CA4)[5][6]. This conversion is crucial for its efficient diffusion across the cell membrane of target endothelial cells.
2.2 Tubulin Binding and Polymerization Inhibition CA4 is a potent inhibitor of microtubule dynamics[1]. It binds with high affinity to the colchicine-binding site on the β-subunit of the tubulin heterodimer[4][5][7]. This binding event sterically hinders the association of tubulin dimers, shifting the dynamic equilibrium of microtubules towards depolymerization[1][5]. The result is a net disassembly of the existing microtubule network, which is critical for maintaining cell structure, intracellular transport, and mitosis[6][8].
2.3 Selective Disruption of Tumor Vasculature A key feature of this compound is its selective effect on the immature, poorly organized vasculature characteristic of solid tumors[3][9]. Endothelial cells in these neovessels are more sensitive to cytoskeletal disruption compared to the stable, well-supported endothelial cells of normal tissues[1][3]. The depolymerization of microtubules in tumor endothelial cells triggers a rapid cascade of events:
-
Cytoskeletal Collapse: The loss of microtubule integrity leads to a profound change in endothelial cell morphology; the cells retract and become more spherical[9][10].
-
Signaling Pathway Disruption: CA4P has been shown to disrupt the vascular endothelial (VE)-cadherin/β-catenin/Akt signaling pathway. This interference with cell-cell adhesion junctions increases vascular permeability[7][11]. Activation of the Rho/Rho kinase (ROCK) pathway is also implicated in these morphological changes[12].
-
Vascular Collapse and Blood Flow Stasis: The combination of endothelial cell shape change, disruption of cell-cell junctions, and increased permeability leads to the physical occlusion of tumor capillaries and arterioles[3][9]. This causes a rapid and dramatic reduction in tumor blood flow, often within minutes to hours of administration, leading to severe hypoxia and nutrient deprivation in the tumor core[1][5].
-
Hemorrhagic Necrosis: The profound and sustained ischemia results in extensive cell death, primarily through necrosis, within the tumor mass[4][5]. A characteristic feature of VDA activity is a surviving rim of peripheral tumor tissue, which is supplied by more stable vasculature from adjacent normal tissue[5][13].
Quantitative Data Summary
The biological activity of this compound and its active metabolite CA4 has been quantified in numerous biochemical, cellular, and clinical studies.
Table 1: Biochemical and In Vitro Cellular Activity of Combretastatin A4 (CA4)
| Parameter | Value | Target / System | Reference(s) |
|---|---|---|---|
| Binding Dissociation Constant (Kd) | 0.4 µM | β-tubulin (cell-free assay) | [5][14] |
| Tubulin Polymerization Inhibition (IC50) | 2.4 µM | Purified tubulin (cell-free assay) | [5][14] |
| Cytoskeletal Disruption Concentration | 1 mM (as CA4P) | Endothelial cells (in vitro, 30 min) | [14] |
| Mitotic Arrest Concentration (G2/M) | ≥ 7.5 nM (as CA4P) | Proliferating endothelial cells | [8] |
| HUVEC Proliferation Inhibition | Effective from 0.1 ng/mL | Human Umbilical Vein Endothelial Cells (HUVECs) |[15] |
Table 2: Preclinical In Vivo Efficacy of this compound (CA4P)
| Parameter | Value | Model System | Reference(s) |
|---|---|---|---|
| Tumor Blood Flow Reduction | 50-60% | Xenograft models (within 6 hours) | [3] |
| >95% | Animal studies (within 1 hour) | [16] | |
| ~100-fold | Experimental tumor models (within 6 hours) | [14] | |
| Functional Vascular Volume Loss | 90% | Xenograft models (within 6 hours) | [3] |
| 93% | Experimental tumor models (within 6 hours) | [14] | |
| Vascular Oxygen Saturation (%SO2) Decrease (Tumor Periphery) | From 49% to 18% | NSCLC tumors in mice (at 3 hours) | [4] |
| Vascular Oxygen Saturation (%SO2) Decrease (Tumor Core) | From 43% to 28% | NSCLC tumors in mice (at 3 hours) |[4] |
Table 3: Selected Clinical Trial Outcomes with this compound (CA4P)
| Trial / Cancer Type | Regimen | Key Outcome(s) | Reference(s) |
|---|---|---|---|
| Phase II / Anaplastic Thyroid Carcinoma (ATC) | CA4P Monotherapy | Median Survival: 4.7 months; 23% alive at 12 months | [3] |
| FACT Trial (Phase II/III) / ATC | CA4P + Carboplatin/Paclitaxel | Median Overall Survival: 5.2 months (vs. 4.0 months for control) | [17] |
| Phase II / Non-Small-Cell Lung Cancer (NSCLC) | CA4P + Carboplatin/Paclitaxel/Bevacizumab | Response Rate: 50% (vs. 32% for control) | [13][18][19] |
| Phase II / Recurrent Ovarian Cancer | CA4P + Bevacizumab | Median Progression-Free Survival (PFS): 7.3 months (vs. 4.8 months for Bevacizumab alone) | [13] |
| Phase I / Advanced Solid Tumors | CA4P Monotherapy | MTD established at 60-68 mg/m²; significant tumor perfusion changes observed |[10] |
Key Experimental Protocols
4.1 In Vitro Tubulin Polymerization Assay (Turbidimetric Method) This assay measures the effect of a compound on the polymerization of purified tubulin by monitoring the increase in light scattering (turbidity) as microtubules form.
Methodology:
-
Reagent Preparation:
-
Tubulin: Reconstitute lyophilized, high-purity (>99%) bovine or porcine brain tubulin in General Tubulin Buffer (G-PEM: 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) on ice to a final concentration of 2-4 mg/mL[5][20]. Keep on ice and use within one hour.
-
GTP Solution: Prepare a 10 mM stock solution of GTP in G-PEM buffer.
-
Test Compound: Prepare a stock solution of CA4 in DMSO. Create serial dilutions in G-PEM buffer to achieve final desired assay concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1-2%.
-
-
Assay Setup:
-
Work on ice to prevent premature tubulin polymerization.
-
In a pre-chilled, UV-transparent 96-well plate, add the tubulin solution to each well.
-
Add the test compound dilutions (e.g., CA4) or vehicle control (DMSO in G-PEM) to the appropriate wells. Include positive (e.g., paclitaxel) and negative (e.g., colchicine) controls.
-
-
Initiation and Measurement:
-
Warm the plate to 37°C in a temperature-controlled spectrophotometer (plate reader).
-
Initiate polymerization by adding GTP to each well for a final concentration of 1 mM[21].
-
Immediately begin monitoring the change in absorbance (Optical Density) at 340-350 nm every 30-60 seconds for 60-90 minutes[21][22].
-
-
Data Analysis:
-
Plot absorbance vs. time for each concentration.
-
Determine the initial rate of polymerization (Vmax) from the slope of the linear phase and the maximum polymer mass from the plateau of the sigmoid curve.
-
Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
-
4.2 Cellular Microtubule Staining (Immunofluorescence) This protocol allows for the direct visualization of microtubule network disruption within cells following treatment with this compound.
Methodology:
-
Cell Culture and Treatment:
-
Seed endothelial cells (e.g., HUVECs) onto glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of CA4P (or CA4) and a vehicle control for a specified time (e.g., 30 minutes to 6 hours).
-
-
Fixation and Permeabilization:
-
Wash cells gently with pre-warmed phosphate-buffered saline (PBS).
-
Fix the cells with 4% formaldehyde (B43269) or paraformaldehyde in PBS for 15-30 minutes at room temperature[20].
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-20 minutes to allow antibody entry[23].
-
-
Blocking and Staining:
-
Wash three times with PBS.
-
Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1-3% BSA in PBS) for 1 hour at room temperature[23].
-
Incubate with a primary antibody against α-tubulin or β-tubulin, diluted in blocking buffer, for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature, protected from light. A nuclear counterstain like DAPI can be included.
-
-
Mounting and Imaging:
-
Wash three times with PBS.
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Image the cells using a fluorescence or confocal microscope. Compare the organized, filamentous microtubule network in control cells to the diffuse, depolymerized state in treated cells.
-
Conclusion
This compound (CA4P) is a clinically evaluated vascular-disrupting agent whose mechanism is firmly rooted in the inhibition of tubulin polymerization. By acting as a prodrug for the potent tubulin-binding agent combretastatin A4, it selectively targets the cytoskeleton of endothelial cells within the tumor neovasculature. This leads to rapid morphological changes, disruption of critical cell adhesion pathways, and ultimately, a catastrophic shutdown of tumor blood flow resulting in extensive ischemic necrosis. The quantitative data from biochemical, preclinical, and clinical studies consistently support this mechanism of action. The experimental protocols provided herein offer robust methods for further investigation and characterization of this compound and other novel tubulin-targeting agents. Understanding these core principles is essential for the continued development and strategic application of VDAs in oncology.
References
- 1. A REVIEW AND UPDATE OF THE CURRENT STATUS OF THE VASCULATURE DISABLING AGENT COMBRETASTATIN-A4 PHOSPHATE (CA4P) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. A Phase II Trial of this compound in Advanced Anaplastic Thyroid Carcinoma and Correlation of Baseline Serum-Soluble Intracellular Adhesion Molecule-1 with Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The vascular disrupting agent combretastatin A-4 phosphate causes prolonged elevation of proteins involved in heme flux and function in resistant tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The biology of the combretastatins as tumour vascular targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Tubulin-Binding Agent Combretastatin A-4-Phosphate Arrests Endothelial Cells in Mitosis and Induces Mitotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vascular disrupting agents | amdbook.org [amdbook.org]
- 10. Combretastatin A4 phosphate: background and current clinical status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An in vivo role for Rho kinase activation in the tumour vascular disrupting activity of combretastatin A-4 3-O-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Clinical trial experience with CA4P anticancer therapy: focus on efficacy, cardiovascular adverse events, and hypertension management - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. The Vascular Disrupting Agent CA4P Improves the Antitumor Efficacy of CAR-T Cells in Preclinical Models of Solid Human Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. A randomized Phase II trial of the tumor vascular disrupting agent CA4P (this compound tromethamine) with carboplatin, paclitaxel, and bevacizumab in advanced nonsquamous non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. benchchem.com [benchchem.com]
The Structure-Activity Relationship of Fosbretabulin Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosbretabulin, a phosphate (B84403) prodrug of combretastatin (B1194345) A-4 (CA-4), is a potent vascular disrupting agent (VDA) that has garnered significant attention in oncology research.[1] Its unique mechanism of action, targeting the tumor vasculature rather than the cancer cells directly, offers a promising strategy for treating a variety of solid tumors.[2][3] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound derivatives, detailing their mechanism of action, quantitative biological data, and the experimental protocols used for their evaluation.
This compound itself is a water-soluble derivative of the natural product combretastatin A-4, which was originally isolated from the bark of the South African bush willow, Combretum caffrum.[2][4] In vivo, this compound is rapidly dephosphorylated to its active metabolite, CA-4.[1] CA-4 exerts its potent antitumor effects by binding to the colchicine-binding site on β-tubulin, leading to the inhibition of microtubule polymerization.[2][5] This disruption of the microtubule network in endothelial cells triggers a cascade of events, culminating in the collapse of the tumor's blood supply and subsequent necrotic cell death within the tumor core.[2][6]
The development of this compound derivatives has been driven by the need to improve upon the parent compound's pharmacological properties, such as aqueous solubility and metabolic stability, while retaining or enhancing its potent anti-vascular and cytotoxic activities.[7] This guide will explore the key structural modifications that influence the biological activity of these derivatives, providing a comprehensive resource for researchers in the field of anticancer drug development.
Core Mechanism of Action
The primary mechanism of action of this compound and its active form, CA-4, involves a multi-step process that ultimately leads to tumor necrosis.
-
Prodrug Activation: Following systemic administration, the water-soluble this compound is rapidly converted to the active, more lipophilic CA-4 by endogenous phosphatases.[2]
-
Tubulin Binding and Microtubule Destabilization: CA-4 binds with high affinity to the colchicine (B1669291) site on β-tubulin.[5] This binding inhibits the polymerization of tubulin dimers into microtubules, leading to a net depolymerization of the existing microtubule network within endothelial cells.[2]
-
Disruption of Endothelial Cell Cytoskeleton: The disassembly of microtubules leads to profound changes in endothelial cell morphology, including cell rounding and membrane blebbing.
-
Vascular Endothelial (VE)-Cadherin Signaling Disruption: A critical consequence of microtubule disruption is the interference with the function of VE-cadherin, a key component of adherens junctions between endothelial cells.[6][8] This disruption of VE-cadherin signaling increases vascular permeability.[8]
-
Vascular Shutdown and Tumor Necrosis: The combination of altered endothelial cell shape and increased permeability leads to the collapse of the tumor vasculature, cutting off the blood supply to the tumor. This acute vascular shutdown results in extensive ischemic necrosis of the tumor tissue.[6]
Structure-Activity Relationship (SAR) of this compound Derivatives
The biological activity of this compound derivatives is highly dependent on their chemical structure. Extensive SAR studies have identified several key features that are crucial for potent tubulin polymerization inhibition and cytotoxic activity.
The general structure of combretastatin A-4 consists of two aromatic rings (A and B) connected by a cis-stilbene (B147466) bridge.
-
The A-Ring: The 3,4,5-trimethoxyphenyl A-ring is a critical pharmacophore for high potency. Modifications to this ring generally lead to a decrease in activity.
-
The B-Ring: The substitution pattern on the B-ring is more tolerant to modifications. The 3'-hydroxy and 4'-methoxy substitution of CA-4 is optimal for activity. Replacing the 3'-hydroxyl group with an amino group can maintain or even improve activity.
-
The Ethylene Bridge: The cis (Z) configuration of the double bond is essential for high activity. The corresponding trans (E) isomer is significantly less potent. This is because the cis configuration orients the two aromatic rings in a spatial arrangement that is optimal for binding to the colchicine site on tubulin. To overcome the potential for in vivo isomerization to the less active trans form, various bioisosteric replacements for the double bond have been explored, including five-membered heterocycles like imidazoles.[9]
Quantitative Data on this compound Derivatives
The following tables summarize the in vitro activity of various this compound derivatives and related combretastatin analogs against different cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit cell growth by 50%.
| Compound | B-Ring Substitution | Cell Line | IC50 (µM) | Reference |
| Combretastatin A-4 (CA-4) | 3-OH, 4-OMe | HCT-116 | 0.02 | [7] |
| MCF-7 | 0.011 (median) | |||
| NCI-H460 | 0.0017 | [9] | ||
| HCT-15 | 0.003 | [9] | ||
| This compound (CA-4P) | 3-OPO3Na2, 4-OMe | - | (Prodrug) | [1] |
| Compound 9a | 3-CN, 4-OMe | HCT-116 | 0.02 | [7] |
| Compound 12a1 | 3-(piperazin-1-yl), 4-OMe | HCT-116 | >100 | [7] |
| Compound 8 | Carboxylic acid derivative | SW480 | 32.7 ± 5.9 | [10] |
| SW620 | 28.4 ± 6.2 | [10] | ||
| PC3 | 25.1 ± 4.8 | [10] | ||
| HepG2 | 29.3 ± 7.1 | [10] | ||
| MDA | 18.8 ± 3.5 | [10] | ||
| A549 | 20.5 ± 4.1 | [10] | ||
| HaCaT | 26.9 ± 5.3 | [10] | ||
| Compound 20 | Amide derivative | SW480 | 29.8 ± 6.4 | [10] |
| SW620 | 25.7 ± 5.1 | [10] | ||
| PC3 | 22.4 ± 4.3 | [10] | ||
| HepG2 | 26.9 ± 6.8 | [10] | ||
| MDA | 21.3 ± 4.9 | [10] | ||
| A549 | 23.6 ± 5.5 | [10] | ||
| HaCaT | 24.1 ± 4.7 | [10] |
| Compound | Bridge Modification | Cell Line | IC50 (nM) | Reference |
| Heterocycle-based analog 10 | 1,5-disubstituted imidazole (B134444) | NCI-H460 | 14 | [9] |
| HCT-15 | 19 | [9] | ||
| Heterocycle-based analog 9 | 1,5-disubstituted imidazole (des-methyl) | NCI-H460 | 350 | [9] |
| HCT-15 | 540 | [9] |
| Compound | Tubulin Polymerization Inhibition IC50 (µM) | Reference |
| Combretastatin A-4 (CA-4) | 1.2 - 2.4 | [5][9] |
| Heterocycle-based analog 10 | 1.8 | [9] |
| Heterocycle-based analog 9 | 71 | [9] |
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay measures the effect of compounds on the polymerization of purified tubulin by monitoring the increase in turbidity (light scattering) as microtubules form.[11][12][13][14][15][16][17][18]
Materials:
-
Lyophilized tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Positive control (e.g., Paclitaxel for enhancers, Nocodazole for inhibitors)
-
Vehicle control (DMSO)
-
Pre-warmed 96-well microplate
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Preparation of Reagents:
-
Thaw all reagents on ice. Keep tubulin on ice at all times.
-
Prepare Tubulin Polymerization Buffer (TPB) by supplementing the General Tubulin Buffer with 1 mM GTP and 10% glycerol. Keep on ice.
-
Reconstitute lyophilized tubulin in ice-cold TPB to a final concentration of 3 mg/mL. Use within one hour.
-
Prepare serial dilutions of the test compound and controls at 10x the final desired concentration in TPB.
-
-
Assay Execution:
-
Pre-warm the microplate reader to 37°C.
-
Add 10 µL of the 10x working solutions of the test compound, positive control, and vehicle control to the appropriate wells of the pre-warmed 96-well plate.
-
To initiate the polymerization reaction, add 90 µL of the cold tubulin solution (3 mg/mL) to each well.
-
Immediately place the plate in the 37°C microplate reader.
-
-
Data Acquisition:
-
Measure the absorbance at 340 nm every 60 seconds for 60 minutes.
-
-
Data Analysis:
-
Subtract the initial absorbance reading (time 0) from all subsequent readings for each well to correct for background.
-
Plot the change in absorbance versus time for each concentration of the test compound and controls.
-
Determine the maximum rate of polymerization (Vmax) and the plateau absorbance (extent of polymerization).
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[11]
-
Sulforhodamine B (SRB) Cytotoxicity Assay
This assay is a colorimetric method used to determine cell viability by measuring the total protein content of cultured cells.[19][20][21][22][23][24][25][26][27]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well microtiter plates
-
Test compound stock solution
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM (pH 10.5)
-
Microplate spectrophotometer capable of reading absorbance at 510-570 nm
Procedure:
-
Cell Seeding:
-
Seed cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium.
-
Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control.
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
-
Cell Fixation:
-
Gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well.
-
Incubate at 4°C for at least 1 hour.
-
-
Staining:
-
Wash the plates four times with slow-running tap water and allow them to air dry.
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
-
Washing:
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
-
Solubilization and Absorbance Measurement:
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Shake the plate for 5-10 minutes.
-
Measure the absorbance at a wavelength between 510 nm and 570 nm.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell growth inhibition using the formula: % Inhibition = 100 - [(Mean OD of treated cells) / (Mean OD of control cells)] x 100.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.[22]
-
In Vivo Hollow Fiber Assay
This assay provides an intermediate in vivo model to evaluate the efficacy of anticancer agents before moving to more complex and expensive xenograft models.[28][29][30][31][32]
Materials:
-
Human tumor cell lines
-
Hollow fibers (polyvinylidene fluoride, 500 kDa molecular weight cutoff)
-
Immunodeficient mice (e.g., nude or SCID)
-
Matrigel (optional)
-
Surgical instruments
-
Test compound formulation for in vivo administration
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo)
Procedure:
-
Cell Encapsulation:
-
Harvest tumor cells and resuspend them at a high concentration in culture medium, with or without Matrigel.
-
Fill the hollow fibers with the cell suspension and seal the ends.
-
Incubate the fibers overnight in culture medium.
-
-
Implantation:
-
Surgically implant the hollow fibers into the peritoneal cavity or subcutaneous space of immunodeficient mice. Typically, multiple fibers with different cell lines can be implanted in each mouse.
-
-
Compound Administration:
-
After a recovery period, treat the mice with the test compound according to the desired dosing schedule and route of administration.
-
-
Fiber Retrieval and Analysis:
-
At the end of the treatment period, euthanize the mice and retrieve the hollow fibers.
-
Transfer the fibers to a 96-well plate.
-
Assess the viability of the cells within the fibers using a suitable cell viability assay.
-
-
Data Analysis:
-
Compare the viability of cells from treated mice to that of cells from vehicle-treated control mice to determine the in vivo efficacy of the compound.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C18H21O8P | CID 5351387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound disodium | C18H19Na2O8P | CID 6918309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Facebook [cancer.gov]
- 7. mdpi.com [mdpi.com]
- 8. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. In vitro tubulin polymerization assay [bio-protocol.org]
- 15. In vitro tubulin polymerization assay [bio-protocol.org]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 18. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 19. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. benchchem.com [benchchem.com]
- 21. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. SRB assay for measuring target cell killing [protocols.io]
- 23. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 24. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. tiarisbiosciences.com [tiarisbiosciences.com]
- 26. researchgate.net [researchgate.net]
- 27. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 28. reactionbiology.com [reactionbiology.com]
- 29. ijpbs.com [ijpbs.com]
- 30. Use of the in Vivo Hollow Fiber Assay in Natural Products Anticancer Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 31. pubs.acs.org [pubs.acs.org]
- 32. researchgate.net [researchgate.net]
Preclinical Pharmacology of Fosbretabulin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosbretabulin, a water-soluble prodrug of combretastatin (B1194345) A4 (CA4), is a potent vascular disrupting agent (VDA) that has shown significant promise in preclinical and clinical studies for the treatment of various solid tumors.[1][2][3] Originally isolated from the bark of the South African bush willow, Combretum caffrum, its mechanism of action is centered on the acute and selective disruption of tumor vasculature, leading to extensive tumor necrosis.[1][2][4][5] This guide provides an in-depth overview of the preclinical pharmacology of this compound, detailing its mechanism of action, pharmacokinetic and pharmacodynamic properties, and the experimental protocols used to elucidate these characteristics.
Mechanism of Action
This compound's primary mode of action involves a multi-step process that culminates in the collapse of the tumor's blood supply.
1. Prodrug Activation: Following systemic administration, the phosphate (B84403) group of this compound is rapidly cleaved by ubiquitous endogenous phosphatases, converting the soluble prodrug into its active, lipophilic metabolite, combretastatin A4 (CA4).[1][2] This conversion is crucial for its uptake by endothelial cells.[1]
2. Tubulin Binding and Microtubule Depolymerization: CA4 binds with high affinity to the colchicine-binding site on β-tubulin, a key component of microtubules.[1] This interaction inhibits the polymerization of tubulin dimers, leading to a net disassembly of the microtubule network within endothelial cells.[1][2][6]
3. Endothelial Cell Shape Change and Vascular Disruption: The disruption of the microtubule cytoskeleton in endothelial cells triggers a cascade of events, including profound cell rounding and the formation of membrane blebs.[1][7] This leads to the breakdown of cell-cell junctions, particularly those mediated by VE-cadherin, and an increase in endothelial permeability.[1][4][7]
4. Vascular Collapse and Tumor Necrosis: The culmination of these cellular events is a rapid and selective shutdown of blood flow within the tumor.[1] This acute vascular disruption leads to extensive ischemic necrosis in the tumor core, while the better-supported vasculature of normal tissues is largely spared.[2][8]
Quantitative Preclinical Data
The preclinical activity of this compound and its active metabolite, CA4, has been quantified in various in vitro and in vivo studies.
| Parameter | Value | Cell Line/Model | Reference |
| In Vitro Activity | |||
| Tubulin Polymerization IC50 (CA4) | 2.4 µM | Cell-free assay | [7] |
| Microtubule Reorganization EC50 (CA4) | 0.007 µM | Rat A10 cells | [7] |
| β-tubulin Binding Kd (CA4) | 0.4 µM | Cell-free assay | [7] |
| In Vivo Efficacy | |||
| Reduction in Vascular Volume | 93% | Experimental tumor models | [7] |
| Reduction in Tumor Blood Flow | ~100-fold | Murine tumor models | [7] |
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the polymerization of purified tubulin into microtubules.
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (G-PEM): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA
-
GTP solution (100 mM)
-
Test compound (Combretastatin A4) and vehicle control (DMSO)
-
Temperature-controlled 96-well spectrophotometer
Protocol:
-
On ice, prepare the tubulin solution by resuspending purified tubulin in G-PEM buffer to a final concentration of 3 mg/mL.
-
Add the test compound (CA4) or vehicle control to the designated wells of a 96-well plate.
-
Add the tubulin solution to each well.
-
Initiate polymerization by adding GTP to each well and immediately transferring the plate to the spectrophotometer pre-warmed to 37°C.
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of microtubules.
-
The IC50 value is calculated as the concentration of the compound that inhibits tubulin polymerization by 50% compared to the vehicle control.
Capillary-like Structure Formation Assay (Tube Formation Assay)
This assay assesses the ability of a compound to inhibit the formation of capillary-like structures by endothelial cells in vitro.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Basement membrane extract (e.g., Matrigel)
-
Endothelial cell growth medium
-
Test compound (this compound) and vehicle control
-
96-well plate
-
Microscope with imaging software
Protocol:
-
Thaw the basement membrane extract on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C for 30 minutes.
-
Harvest HUVECs and resuspend them in medium containing various concentrations of this compound or vehicle.
-
Seed the HUVECs onto the solidified basement membrane extract.
-
Incubate the plate at 37°C for a sufficient time to allow for tube formation (typically 6-18 hours).
-
Visualize the formation of capillary-like structures using a microscope and capture images.
-
Quantify the extent of tube formation by measuring parameters such as total tube length or the number of branch points.
Pharmacokinetics and Metabolism
Pharmacokinetic studies have revealed that this compound is rapidly converted to its active metabolite, CA4, with a short plasma half-life of approximately 30 minutes.[9] The metabolic profile of CA4 is complex, with multiple metabolites detected in plasma.[10]
| Parameter | Value | Species | Reference |
| Pharmacokinetics | |||
| CA4 Plasma Half-life | ~30 min | Human | [9] |
| CA4 Plasma AUC | 18.4 µg·h/mL | Mouse | [10] |
| CA4 Tumor AUC | 60.1 µg·h/mL | Mouse | [10] |
Signaling Pathway Disruption
This compound, through its active metabolite CA4, disrupts key signaling pathways in endothelial cells. The depolymerization of microtubules affects the localization and function of proteins involved in cell structure and adhesion. A critical pathway impacted is the VE-cadherin/β-catenin/Akt signaling pathway, which is essential for maintaining endothelial cell-cell junctions and survival.[4][7] Disruption of this pathway contributes to increased vascular permeability and the inhibition of endothelial cell migration and capillary tube formation.[4][7]
Conclusion
This compound is a potent vascular disrupting agent with a well-defined preclinical pharmacological profile. Its mechanism of action, centered on the inhibition of tubulin polymerization in endothelial cells, leads to rapid and selective tumor vascular collapse and subsequent necrosis. The quantitative data from in vitro and in vivo studies, along with a clear understanding of the affected signaling pathways, provide a strong rationale for its continued investigation in clinical settings, both as a monotherapy and in combination with other anticancer agents. This technical guide serves as a comprehensive resource for researchers and drug development professionals working with this promising therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C18H21O8P | CID 5351387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A randomized Phase II trial of the tumor vascular disrupting agent CA4P (this compound tromethamine) with carboplatin, paclitaxel, and bevacizumab in advanced nonsquamous non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. Facebook [cancer.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. A Phase II Trial of this compound in Advanced Anaplastic Thyroid Carcinoma and Correlation of Baseline Serum-Soluble Intracellular Adhesion Molecule-1 with Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A phase I pharmacokinetic and translational study of the novel vascular targeting agent combretastatin a-4 phosphate on a single-dose intravenous schedule in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative preclinical pharmacokinetic and metabolic studies of the combretastatin prodrugs combretastatin A4 phosphate and A1 phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Dephosphorylation of Fosbretabulin: A Technical Guide to its Conversion to Combretastatin A-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosbretabulin, also known as Combretastatin (B1194345) A-4 Phosphate (B84403) (CA4P), is a water-soluble prodrug designed to overcome the poor solubility of its potent anti-cancer metabolite, Combretastatin A-4 (CA4).[1][2][3] As a vascular-disrupting agent (VDA), this compound selectively targets the tumor vasculature, leading to a rapid shutdown of blood flow and subsequent tumor necrosis.[2][4] The in vivo efficacy of this compound is critically dependent on its dephosphorylation to the active Combretastatin A-4. This technical guide provides an in-depth overview of this conversion, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.
Data Presentation: Pharmacokinetics of this compound and Combretastatin A-4
The rapid in vivo conversion of this compound to Combretastatin A-4 is a hallmark of its pharmacokinetic profile. This biotransformation is mediated by endogenous, non-specific phosphatases.[3] The following tables summarize key pharmacokinetic parameters from both preclinical and clinical studies.
Table 1: Preclinical Pharmacokinetic Parameters in Mice
| Compound | Dose | Cmax (µM) | Tmax (h) | t½ (h) | AUC (µM·h) | Reference |
| This compound (CA4P) | 10 mg/kg IV | - | - | - | - | [5] |
| Combretastatin A-4 (CA4) | 25 mg/kg | - | - | - | 5.8 | [6] |
Table 2: Clinical Pharmacokinetic Parameters in Humans
| Compound | Dose (mg/m²) | Cmax (µM) | t½ (h) | AUC (µM·h) | Reference |
| This compound (CA4P) | 5 - 114 (IV) | - | ~0.5 | - | [6] |
| Combretastatin A-4 (CA4) | 5 (IV) | - | - | 0.169 | [6] |
| Combretastatin A-4 (CA4) | 68 (IV) | - | - | 2.33 | [6] |
| Combretastatin A-4 (CA4) | 114 (IV) | - | - | 3.29 | [6] |
Experimental Protocols
Quantification of this compound and Combretastatin A-4 by LC-MS/MS
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is crucial for the accurate quantification of this compound and its metabolite in biological matrices.[7]
1. Sample Preparation:
-
Matrix: Human or animal plasma/serum.
-
Procedure: Protein precipitation is a common and effective method.
-
To a small volume of plasma (e.g., 50 µL), add a larger volume of a cold organic solvent such as methanol (B129727) or acetonitrile (B52724) (e.g., 150 µL) containing an appropriate internal standard (e.g., a structurally similar compound not present in the sample).
-
Vortex the mixture vigorously to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 rpm) for a sufficient time (e.g., 10 minutes) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for analysis.[8]
-
2. Chromatographic Separation:
-
Column: A reverse-phase column, such as a C18 or C8, is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., water with 0.1% formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid) is employed to achieve optimal separation of the analytes.
-
Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.
3. Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in either positive or negative ion mode is used, depending on the analyte's chemical properties.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification due to its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for each analyte and the internal standard.
-
Data Analysis: A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the analyte in spiked plasma standards. The concentrations of the analytes in the unknown samples are then determined from this calibration curve.[9]
In Vivo Assessment of Vascular Disruption by Dynamic Contrast-Enhanced MRI (DCE-MRI)
DCE-MRI is a non-invasive imaging technique used to assess changes in tumor blood flow, vessel permeability, and the volume of the extravascular extracellular space after the administration of a contrast agent.[10][11]
1. Animal Model:
-
Tumor-bearing mice (e.g., with subcutaneous xenografts) are commonly used.
2. Imaging Protocol:
-
Anesthesia: The animal is anesthetized to prevent motion artifacts during imaging.
-
Baseline Imaging: A series of T1-weighted images are acquired before the injection of the contrast agent to establish a baseline signal intensity.
-
Contrast Agent Administration: A gadolinium-based contrast agent is administered intravenously as a bolus.
-
Dynamic Imaging: Immediately following the contrast agent injection, a rapid series of T1-weighted images are continuously acquired over a period of time (e.g., 5-10 minutes) to capture the dynamic changes in signal intensity as the contrast agent perfuses through the tumor vasculature.[12]
3. Data Analysis:
-
Region of Interest (ROI) Selection: ROIs are drawn around the tumor tissue on the images.
-
Signal Intensity-Time Curve Generation: The average signal intensity within the ROI is measured for each time point, generating a signal intensity-time curve.
-
Pharmacokinetic Modeling: The signal intensity-time curve is converted to a contrast agent concentration-time curve. Pharmacokinetic models (e.g., the Tofts model) are then applied to these curves to extract quantitative parameters such as:
-
Ktrans (volume transfer constant): Reflects vessel permeability and blood flow.
-
ve (extravascular extracellular volume fraction): Represents the volume of the extravascular extracellular space per unit volume of tissue.
-
kep (rate constant): Describes the rate of contrast agent transfer from the extravascular extracellular space back to the plasma.
-
-
Interpretation: A significant decrease in Ktrans after this compound administration indicates a reduction in tumor blood flow and vascular shutdown.[11]
Mandatory Visualization
Metabolic Conversion of this compound
Caption: In vivo dephosphorylation of this compound to Combretastatin A-4.
Combretastatin A-4 Mechanism of Action: Disruption of VEGF/VEGFR-2 Signaling
Caption: Combretastatin A-4 inhibits VEGF-induced signaling in endothelial cells.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for a typical in vivo study of this compound in mice.
References
- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 2. Combretastatin A4 phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. A Phase II Trial of this compound in Advanced Anaplastic Thyroid Carcinoma and Correlation of Baseline Serum-Soluble Intracellular Adhesion Molecule-1 with Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phase I clinical trial of weekly combretastatin A4 phosphate: clinical and pharmacokinetic results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a rapid and sensitive LC-MS/MS assay for the determination of combretastatin A4 phosphate, combretastatin A4 and combretastatin A4 glucuronide in beagle dog plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. s.mriquestions.com [s.mriquestions.com]
- 11. Dynamic Contrast Enhanced Magnetic Resonance Imaging in Oncology: Theory, Data Acquisition, Analysis, and Examples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) in Preclinical Studies of Antivascular Treatments - PMC [pmc.ncbi.nlm.nih.gov]
The Colchicine-Binding Site of β-Tubulin: A Comprehensive Technical Guide to the Interaction with Fosbretabulin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosbretabulin, a phosphate (B84403) prodrug of combretabulin A-4 (CA-4), is a potent vascular-disrupting agent that has garnered significant interest in oncology research.[1][2] Its mechanism of action is primarily centered on the disruption of microtubule dynamics in endothelial cells, leading to a rapid collapse of tumor vasculature and subsequent necrotic cell death.[1][3] This technical guide provides an in-depth exploration of the binding of this compound's active metabolite, CA-4, to its specific site on β-tubulin, detailing the quantitative aspects of this interaction, the experimental protocols used for its characterization, and the downstream cellular consequences.
This compound is a water-soluble prodrug that is rapidly dephosphorylated in vivo to its active form, combretastatin (B1194345) A-4.[4][5] CA-4 is a powerful inhibitor of tubulin polymerization, binding with high affinity to the colchicine-binding site on β-tubulin.[4][6] This binding event prevents the assembly of αβ-tubulin heterodimers into microtubules, shifting the equilibrium towards depolymerization and leading to a net disassembly of the microtubule network.[3][4] This disruption of the cytoskeleton is particularly effective in rapidly proliferating endothelial cells of the tumor neovasculature.[1]
Quantitative Data on this compound (Combretastatin A-4) and Tubulin Interaction
The interaction between combretastatin A-4 and β-tubulin has been quantified through various biophysical and biochemical assays. The following table summarizes key quantitative parameters.
| Parameter | Value | Target/System | Reference |
| Binding Dissociation Constant (Kd) | 0.4 µM | β-tubulin (cell-free assay) | [4][7] |
| Tubulin Polymerization Inhibition (IC50) | 2.4 µM | Tubulin (cell-free assay) | [4][7] |
| Antiproliferative Activity (IC50) | 0.0045 µM | Human SKOV3 cells | [7] |
| Antiproliferative Activity (IC50) | 0.0047 µM | Human HeLa cells | [7] |
Mechanism of Action: From Prodrug to Microtubule Disruption
The mechanism of action of this compound can be visualized as a multi-step process, beginning with its systemic administration and culminating in the disruption of the tumor vasculature.
Caption: Logical workflow from drug administration to cellular effects.
Experimental Protocols
The characterization of this compound's interaction with tubulin and its cellular effects relies on a variety of well-established experimental protocols.
In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay directly measures the effect of a compound on the polymerization of purified tubulin by monitoring the increase in light scattering as microtubules form.[4][8]
Reagents & Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (G-PEM): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA
-
GTP solution (100 mM)
-
Glycerol
-
Combretastatin A-4 (CA-4) and vehicle control (DMSO)
-
Temperature-controlled 96-well spectrophotometer with a 340 nm filter
Protocol:
-
On ice, prepare the tubulin solution by resuspending purified tubulin in G-PEM buffer to a final concentration of 3 mg/mL.[4]
-
Prepare serial dilutions of CA-4 in G-PEM buffer.
-
In a pre-warmed 96-well plate, add the CA-4 dilutions or vehicle control.
-
Initiate polymerization by adding the cold tubulin solution to the wells.
-
Immediately place the plate in the spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.[4]
Caption: Workflow for the in vitro tubulin polymerization assay.
Immunofluorescence Microscopy of Microtubule Network
This technique allows for the direct visualization of the microtubule network within cells, revealing the disruptive effects of compounds like CA-4.[4]
Reagents & Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Cell culture medium and supplements
-
Glass coverslips in a 24-well plate
-
This compound (CA-4P) solution
-
Fixation Buffer: 4% formaldehyde (B43269) in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 1% BSA in PBS
-
Primary anti-α-tubulin antibody
-
Fluorescently-labeled secondary antibody
-
DAPI (for nuclear staining)
-
Fluorescence microscope
Protocol:
-
Seed HUVECs onto glass coverslips and allow them to adhere overnight.
-
Treat cells with various concentrations of CA-4P or vehicle for a defined period (e.g., 4 hours).
-
Fix the cells with Fixation Buffer.
-
Permeabilize the cells with Permeabilization Buffer.
-
Block non-specific antibody binding with Blocking Buffer.
-
Incubate with the primary anti-α-tubulin antibody.
-
Wash and incubate with the fluorescent secondary antibody and DAPI.
-
Mount the coverslips onto slides and visualize using a fluorescence microscope.[4]
Endothelial Cell Tube Formation Assay
This assay assesses the ability of a compound to inhibit the formation of capillary-like structures by endothelial cells in vitro, a key process in angiogenesis.
Reagents & Materials:
-
HUVECs or other endothelial cells
-
Basement membrane extract (e.g., Matrigel)
-
Endothelial cell growth medium
-
This compound (CA-4P) and vehicle
-
96-well plate
-
Microscope with imaging software
Protocol:
-
Coat the wells of a 96-well plate with basement membrane extract and allow it to solidify at 37°C.[4]
-
Harvest endothelial cells and resuspend them in medium containing the desired concentrations of CA-4P or vehicle.
-
Seed the cells onto the prepared matrix.
-
Incubate for a period sufficient for tube formation (e.g., 6-18 hours).
-
Image the wells using a microscope.
-
Quantify tube formation by measuring parameters such as total tube length and number of junctions.[4]
Signaling Pathways Affected by this compound-Induced Microtubule Disruption
The disruption of the microtubule network by CA-4 has profound effects on intracellular signaling, particularly in endothelial cells. This leads to changes in cell shape, loss of cell-cell adhesion, and ultimately, apoptosis.
Caption: Signaling cascade initiated by CA-4 in endothelial cells.
Conclusion
This compound, through its active metabolite combretastatin A-4, represents a highly potent and specific inhibitor of tubulin polymerization. Its interaction with the colchicine-binding site on β-tubulin is well-characterized, with quantitative data supporting its high affinity and inhibitory activity. The experimental protocols detailed herein provide a robust framework for the continued investigation of this compound and other tubulin-targeting agents. A thorough understanding of its mechanism of action at the molecular and cellular levels is crucial for the rational design of next-generation vascular-disrupting agents and for optimizing their clinical application in the treatment of cancer.
References
- 1. A Phase II Trial of this compound in Advanced Anaplastic Thyroid Carcinoma and Correlation of Baseline Serum-Soluble Intracellular Adhesion Molecule-1 with Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Combretastatin A4 phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C18H21O8P | CID 5351387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Cellular Uptake and Metabolism of Fosbretabulin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosbretabulin, also known as combretastatin (B1194345) A4-phosphate (CA4P), is a water-soluble prodrug of combretastatin A4 (CA4), a natural stilbenoid phenol (B47542) originally isolated from the bark of the South African bush willow tree, Combretum caffrum.[1] It is a potent vascular-disrupting agent (VDA) that selectively targets the tumor neovasculature, leading to a rapid reduction in tumor blood flow and subsequent central necrosis.[1][2] This technical guide provides a comprehensive overview of the cellular uptake, metabolism, and mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.
Cellular Uptake and Metabolism
This compound is administered as a prodrug to enhance its solubility and systemic delivery.[2] The core of its activity relies on its conversion to the active metabolite, combretastatin A4 (CA4).
Prodrug Activation
Upon administration, the phosphate (B84403) group of this compound is rapidly cleaved by ubiquitous endogenous alkaline phosphatases present in the plasma and on the surface of endothelial cells.[3] This dephosphorylation process converts the water-soluble this compound into the highly lipophilic and cytotoxic CA4.
Cellular Entry
The active metabolite, CA4, readily diffuses across the cell membrane of endothelial cells due to its increased lipophilicity. While the precise transporters involved in its uptake have not been fully elucidated, its rapid action on the endothelial cytoskeleton suggests efficient and direct entry into the target cells.
Intracellular Metabolism
The primary metabolic pathway for CA4 following its formation is glucuronidation, leading to the formation of CA4 glucuronide (CA4G).[4][5] This process is a common detoxification pathway that increases the water solubility of the compound, facilitating its excretion. Studies have also suggested a more complex metabolic profile for combretastatins, with the potential for the formation of other metabolites.[6]
Mechanism of Action
The primary molecular target of CA4 is the tubulin protein, a fundamental component of the eukaryotic cytoskeleton.[7] The disruption of the microtubule network in endothelial cells triggers a cascade of events leading to vascular collapse.
Tubulin Binding and Depolymerization
CA4 binds to the colchicine-binding site on β-tubulin with high affinity (Kd of 0.4 μM in a cell-free assay).[7] This binding inhibits the polymerization of tubulin dimers into microtubules, shifting the dynamic equilibrium towards depolymerization. The resulting collapse of the microtubule cytoskeleton leads to profound changes in endothelial cell morphology.[7]
Downstream Signaling and Cellular Effects
The depolymerization of microtubules initiates several downstream signaling pathways that collectively contribute to the vascular-disrupting effects of this compound.
Disruption of the microtubule network leads to the activation of the Rho/Rho-kinase (ROCK) signaling pathway.[7][8] This activation promotes the formation of actin stress fibers and membrane blebbing, causing the normally flattened endothelial cells to become spherical.[7][9] This change in cell shape increases the permeability of the endothelial monolayer.[7]
CA4P has been shown to disrupt the cell-cell adhesion mediated by vascular endothelial (VE)-cadherin.[1][10] This is achieved through the disruption of the VE-cadherin/β-catenin/Akt signaling pathway, which is crucial for maintaining the integrity of endothelial cell junctions.[1][11] The loss of cell-cell contact further contributes to increased vascular permeability and the collapse of the tumor vasculature.[9]
Quantitative Data
The following tables summarize key quantitative data related to the activity of this compound and its active metabolite, CA4.
| Parameter | Value | Cell Line/System | Reference |
| Tubulin Binding | |||
| Kd for β-tubulin | 0.4 µM | Cell-free assay | [7] |
| Tubulin Polymerization | |||
| IC50 | 2.4 µM | Cell-free assay | [7] |
| IC50 | 0.9 µM | B16 melanoma cells | [12] |
| IC50 | 2-3 µM | Colon-26 adenocarcinoma | [12] |
| Cell Proliferation | |||
| IC50 | 0.0047 µM | HeLa cells | [7] |
| IC50 | 2.9 µM | B16 melanoma cells | [12] |
| Effective Concentration | 5-10 nM | HUVECs (FGF-2 or VEGF-A stimulated) | [1] |
| Vascular Effects | |||
| Reduction in Tumor Blood Flow | 50-60% within 6 hours | Xenograft models | [10] |
| Reduction in Vascular Volume | 93% within 6 hours | Experimental tumor models | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the cellular effects of this compound.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
Materials:
-
Purified tubulin (e.g., from bovine brain)
-
GTP solution
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
This compound (CA4P) or Combretastatin A4 (CA4)
-
Spectrophotometer with temperature control
Protocol:
-
Prepare a stock solution of tubulin in polymerization buffer.
-
Prepare various concentrations of the test compound (CA4P or CA4) in polymerization buffer.
-
In a 96-well plate, mix the tubulin solution with either the test compound or vehicle control.
-
Add GTP to each well to initiate polymerization.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes). An increase in absorbance indicates microtubule polymerization.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.[13][14]
Immunofluorescence Staining of Microtubules in Endothelial Cells
This method allows for the visualization of the microtubule network within cells and the effects of this compound treatment.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Cell culture medium and supplements
-
Glass coverslips
-
This compound (CA4P)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: anti-α-tubulin antibody
-
Secondary antibody: fluorescently labeled anti-mouse IgG
-
DAPI (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Seed HUVECs onto sterile glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of CA4P or vehicle control for the desired time (e.g., 30 minutes to 4 hours).
-
Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating with 1% BSA in PBS for 1 hour.
-
Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the microtubule network using a fluorescence microscope.[15][16][17][18]
Endothelial Cell Permeability Assay (Transwell Assay)
This assay measures the integrity of the endothelial cell monolayer and its permeability to macromolecules.
Materials:
-
HUVECs
-
Transwell inserts (e.g., 6.5 mm diameter, 0.4 µm pore size) for 24-well plates
-
Cell culture medium
-
This compound (CA4P)
-
Fluorescently labeled dextran (B179266) (e.g., FITC-dextran)
-
Fluorometer or plate reader
Protocol:
-
Seed HUVECs onto the upper chamber of the Transwell inserts and culture until a confluent monolayer is formed.
-
Treat the endothelial monolayer with various concentrations of CA4P or vehicle control for the desired time.
-
Add FITC-dextran to the upper chamber.
-
At various time points (e.g., 30, 60, 120 minutes), collect samples from the lower chamber.
-
Measure the fluorescence intensity of the samples from the lower chamber using a fluorometer.
-
An increase in fluorescence in the lower chamber indicates increased permeability of the endothelial monolayer.[19][20][21][22]
Quantification of this compound and its Metabolites
High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is a sensitive and specific method for the simultaneous quantification of this compound (CA4P), its active metabolite (CA4), and its major metabolite (CA4G) in biological samples.
Protocol Outline:
-
Sample Preparation: Plasma samples are subjected to protein precipitation (e.g., with acetonitrile) to remove proteins.
-
Chromatographic Separation: The supernatant is injected into an HPLC system equipped with a suitable column (e.g., C18) to separate CA4P, CA4, and CA4G. A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) formate (B1220265) buffer) and an organic component (e.g., acetonitrile (B52724) or methanol) is typically used.
-
Mass Spectrometric Detection: The separated analytes are introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each analyte and an internal standard for quantification. For example, precursor/product transition pairs can be m/z 397/350 for CA4P, 317/286 for CA4, and 510/317 for the ammonium adduct of CA4G in positive electrospray ionization (ESI+) mode.[4][5]
-
Quantification: The concentration of each analyte is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analytes.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Metabolic activation of this compound.
Caption: CA4-induced microtubule disruption.
References
- 1. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A REVIEW AND UPDATE OF THE CURRENT STATUS OF THE VASCULATURE DISABLING AGENT COMBRETASTATIN-A4 PHOSPHATE (CA4P) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. A high-throughput and simultaneous determination of combretastatin A-4 phosphate and its metabolites in human plasma using HPLC-MS/MS: Application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. An in vivo role for Rho kinase activation in the tumour vascular disrupting activity of combretastatin A-4 3-O-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vascular disrupting agents | amdbook.org [amdbook.org]
- 10. A Phase II Trial of this compound in Advanced Anaplastic Thyroid Carcinoma and Correlation of Baseline Serum-Soluble Intracellular Adhesion Molecule-1 with Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. n-genetics.com [n-genetics.com]
- 18. ibidi.com [ibidi.com]
- 19. In vitro Assays for Measuring Endothelial Permeability byTranswells and Electrical Impedance Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. An Experimental Workflow for Studying Barrier Integrity, Permeability, and Tight Junction Composition and Localization in a Single Endothelial Cell Monolayer: Proof of Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Analysis of Endothelial Barrier Function In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Methods for Measuring Permeability - Regulation of Endothelial Barrier Function - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Impact of Fosbretabulin on Tumor Vasculature and Blood Flow: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fosbretabulin (combretastatin A4-phosphate, CA4P) is a potent, small-molecule vascular disrupting agent (VDA) that selectively targets the established tumor vasculature, leading to a rapid and dramatic reduction in tumor blood flow and subsequent tumor necrosis. This technical guide provides an in-depth overview of the core mechanisms of action of this compound, its quantifiable effects on tumor vasculature, and detailed protocols for key experimental assays used in its evaluation. The information presented is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of anticancer therapies.
Core Mechanism of Action
This compound is a water-soluble prodrug that is rapidly dephosphorylated in vivo to its active metabolite, combretastatin (B1194345) A4 (CA4). The primary target of CA4 is the tubulin protein, a fundamental component of the cellular cytoskeleton.
2.1 Microtubule Depolymerization in Endothelial Cells: CA4 binds to the colchicine-binding site on β-tubulin, inhibiting the polymerization of tubulin dimers into microtubules. This leads to a net disassembly of the microtubule network, particularly in actively proliferating endothelial cells, which are more sensitive to microtubule disruption than quiescent cells. The immature and poorly organized vasculature of tumors, which lacks a complete pericyte or smooth muscle cell layer, renders it especially vulnerable to the effects of this compound.
2.2 Disruption of Endothelial Cell Integrity and Vascular Shutdown: The depolymerization of microtubules in tumor endothelial cells triggers a cascade of events:
-
Cytoskeletal Collapse and Morphological Changes: Endothelial cells lose their flattened shape, become rounded, and exhibit membrane blebbing.
-
Disruption of Cell-Cell Adhesion: A key event is the disruption of the vascular endothelial (VE)-cadherin/β-catenin/Akt signaling pathway. This leads to the disassembly of adherens junctions, the structures responsible for maintaining the integrity of the endothelial barrier.
-
Increased Vascular Permeability: The loss of cell-cell adhesion results in increased permeability of the tumor vasculature.
-
Vascular Collapse and Blood Flow Stasis: The combination of endothelial cell shape changes and increased permeability leads to the occlusion of tumor blood vessels, causing a rapid and profound reduction in tumor blood flow. This vascular shutdown starves the tumor of oxygen and nutrients, resulting in extensive hemorrhagic necrosis in the tumor core.
The following diagram illustrates the signaling pathway disrupted by this compound.
An In-depth Technical Guide to the Chemical Properties and Solubility of Fosbretabulin Disodium
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fosbretabulin disodium (B8443419), a synthetic, water-soluble prodrug of combretastatin (B1194345) A4, is a potent vascular-disrupting agent (VDA) with significant antineoplastic activities.[1] Upon administration, it is dephosphorylated to its active metabolite, combretastatin A4 (CA4), which targets the tumor neovasculature.[1] CA4 binds to tubulin, preventing microtubule polymerization and leading to mitotic arrest and apoptosis in endothelial cells.[2][3] This technical guide provides a comprehensive overview of the core chemical properties and solubility characteristics of this compound disodium, complete with experimental protocols and pathway visualizations to support research and development efforts.
Core Chemical Properties
This compound disodium is the disodium salt of a phosphate (B84403) derivative of a natural stilbenoid phenol.[2][3] Its key chemical identifiers and properties are summarized below.
| Property | Value | Source |
| IUPAC Name | disodium;[2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] phosphate | PubChem[2] |
| Molecular Formula | C₁₈H₁₉Na₂O₈P | PubChem[2] |
| Molecular Weight | 440.29 g/mol | Selleck Chemicals[4] |
| Exact Mass | 440.06129312 Da | PubChem[2] |
| CAS Number | 168555-66-6 | PubChem[2] |
| Synonyms | Combretastatin A-4 Phosphate Disodium, CA4P, CA4DP | PubChem[2], Wikipedia[5] |
| Parent Compound | This compound (CID: 5351387) | PubChem[2] |
Solubility Profile
This compound disodium was specifically designed as a water-soluble prodrug to overcome the poor solubility of its active metabolite, combretastatin A4.[1][4]
| Solvent | Solubility | Notes | Source |
| Physiological Saline | 30 mg/mL (68.14 mM) | Requires the addition of a few drops of 5% Na₂CO₃ for a clear solution. The mixed solution should be used immediately. | Selleck Chemicals[4] |
| DMSO | Insoluble | Moisture-absorbing DMSO can reduce solubility; fresh DMSO is recommended if attempted. | Selleck Chemicals[4] |
Experimental Protocols
Protocol for Determining Equilibrium Solubility (Shake-Flask Method)
The shake-flask method is a reliable and widely used technique for determining the thermodynamic equilibrium solubility of a compound.[6]
Objective: To determine the maximum concentration of this compound disodium that can be dissolved in a specific solvent at a constant temperature to reach equilibrium.
Materials:
-
This compound disodium powder
-
Selected solvents (e.g., pH 1.2, 4.5, and 6.8 buffers for BCS classification)[7]
-
Glass vials with screw caps
-
Orbital shaker with temperature control (set to 37 ± 1 °C)[7]
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)
-
Calibrated pH meter
Procedure:
-
Preparation: Add an excess amount of this compound disodium to a series of vials containing a known volume of the test solvent. The excess solid is necessary to ensure a saturated solution is formed.[6]
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 37 °C). Agitate the samples for a predetermined time (e.g., 24-72 hours) to allow the system to reach equilibrium.[7][8] The time required should be established by preliminary experiments, sampling at various intervals (e.g., 2, 4, 8, 24, 48 hours) until the concentration plateaus.[7]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Centrifuge the vials to further separate the solid from the supernatant.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant. To avoid aspirating any solid particles, it is crucial to filter the sample immediately using a syringe filter.
-
Analysis: Quantify the concentration of this compound disodium in the filtered supernatant using a validated analytical method, such as HPLC. A standard calibration curve must be prepared to ensure accurate quantification.
-
pH Measurement: The pH of the saturated solution should be measured and reported, as it can influence the solubility of ionizable compounds.[7]
Mechanism of Action and Signaling Pathways
This compound disodium exerts its antitumor effects through a dual mechanism of action primarily targeting the tumor vasculature.[2][3]
-
Microtubule Destabilization: In vivo, the prodrug this compound is dephosphorylated to its active form, combretastatin A4 (CA4).[3][5] CA4 binds to the colchicine-binding site on β-tubulin, inhibiting the polymerization of tubulin dimers into microtubules.[4] This disruption of the endothelial cell cytoskeleton leads to mitotic arrest and apoptosis.[2][3]
-
Vascular Disruption: The drug also disrupts the VE-cadherin/β-catenin/Akt signaling pathway.[2][3] This interference with endothelial cell adhesion molecules increases vascular permeability, leading to the collapse of tumor blood vessels, reduced blood flow, and subsequent ischemic necrosis of the tumor tissue.[1][2][3]
Caption: Signaling pathway of this compound Disodium.
Typical Experimental Workflow: In Vitro Cytotoxicity Assay
A common application for this compound is to assess its cytotoxic effects on endothelial or tumor cell lines. An MTT or similar viability assay is a standard method for this purpose.
Caption: Typical workflow for an in vitro cytotoxicity assay.
References
- 1. A Phase II Trial of this compound in Advanced Anaplastic Thyroid Carcinoma and Correlation of Baseline Serum-Soluble Intracellular Adhesion Molecule-1 with Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound disodium | C18H19Na2O8P | CID 6918309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. who.int [who.int]
- 8. lup.lub.lu.se [lup.lub.lu.se]
Beyond Tubulin: An In-depth Technical Guide to the Molecular Targets of Fosbretabulin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosbretabulin, a phosphate (B84403) prodrug of combretastatin (B1194345) A-4 (CA4), is a potent vascular disrupting agent (VDA) that has been extensively investigated for its anti-cancer properties. While its primary mechanism of action is the destabilization of microtubules through binding to the colchicine-binding site on β-tubulin, a growing body of evidence reveals that the therapeutic effects of this compound extend beyond this canonical target. This technical guide provides a comprehensive overview of the molecular targets of this compound beyond tubulin, detailing the signaling pathways involved, presenting quantitative data, and outlining key experimental protocols for their investigation.
Core Non-Tubulin Molecular Targets and Signaling Pathways
This compound, primarily through its active metabolite CA4, exerts significant effects on endothelial cell function and the tumor microenvironment by modulating key signaling pathways independent of its direct interaction with tubulin. These effects are interconnected and contribute to the potent vascular-disrupting activity of the drug.
Disruption of the VE-Cadherin/β-Catenin/Akt Signaling Pathway
A pivotal non-tubulin mediated effect of this compound is the disruption of vascular endothelial (VE)-cadherin signaling at adherens junctions between endothelial cells. This leads to a rapid increase in endothelial permeability and subsequent vascular collapse within the tumor.[1][2][3]
Mechanism:
-
VE-Cadherin Disengagement: this compound treatment leads to the disengagement of VE-cadherin from cell-cell junctions.[1][2] This is not due to a decrease in the total amount of VE-cadherin on the cell surface but rather a reorganization and internalization of the protein.
-
β-Catenin Delocalization: The disruption of VE-cadherin localization leads to the delocalization of β-catenin from the cell membrane to the cytoplasm.
-
Inhibition of Akt Phosphorylation: The signaling cascade downstream of VE-cadherin engagement, which includes the activation of the pro-survival kinase Akt (Protein Kinase B), is consequently inhibited. This reduction in Akt phosphorylation contributes to the induction of apoptosis in endothelial cells.[1][2]
Signaling Pathway Diagram:
Caption: this compound-induced disruption of the VE-cadherin signaling pathway.
Activation of the Rho/Rho-Kinase (ROCK) Signaling Pathway
This compound induces profound morphological changes in endothelial cells, including cell rounding and the formation of actin stress fibers. These cytoskeletal rearrangements are mediated by the activation of the Rho/Rho-kinase (ROCK) signaling pathway.[4]
Mechanism:
-
RhoA Activation: Tubulin depolymerization by CA4 leads to the activation of the small GTPase RhoA.
-
ROCK Activation: Activated RhoA, in turn, activates its downstream effector, ROCK.
-
Myosin Light Chain Phosphorylation: ROCK phosphorylates and inactivates myosin light chain (MLC) phosphatase, leading to an increase in phosphorylated MLC.
-
Actomyosin (B1167339) Contractility: Increased p-MLC promotes actomyosin contractility, resulting in the formation of actin stress fibers and changes in cell shape, which contribute to increased endothelial permeability.[4]
Signaling Pathway Diagram:
Caption: Activation of the Rho/ROCK pathway by this compound.
Downregulation of Pro-Angiogenic and Pro-Survival Gene Expression
Studies on combretastatin analogues have indicated that beyond their effects on protein signaling cascades, they can also modulate gene expression, particularly downregulating genes crucial for tumor growth and survival, such as Vascular Endothelial Growth Factor (VEGF), human Telomerase Reverse Transcriptase (hTERT), and c-Myc. The precise mechanism of this transcriptional regulation by this compound is still under investigation but is likely a downstream consequence of the disruption of major signaling pathways.
Logical Relationship Diagram:
Caption: this compound's impact on pro-angiogenic gene expression.
Quantitative Data
The following tables summarize the available quantitative data on the effects of this compound (CA4P) and its active metabolite (CA4) on non-tubulin targets.
Table 1: Effects of this compound (CA4P) on Endothelial Cell Proliferation and Morphology
| Parameter | Cell Type | Concentration | Effect | Reference |
| Proliferation | HUVECs | 5 nM and 10 nM | Significant decrease in FGF-2 or VEGF-A stimulated proliferation | [1] |
| Cell Shape (Form Factor) | HUVECs | Not specified | 44% reduction within 10 minutes | [5] |
| Actin Cytoskeleton | HUVECs | 5 nM | Interference with actin stress fiber alignment | [1] |
| Actin Cytoskeleton | HUVECs | 10 nM | Complete disruption of actin cytoskeleton organization | [1] |
Table 2: Effects of Combretastatin A-4 (CA-4) and its Derivatives on Gene Expression in HT-29 Cells
| Compound | Concentration | Target Gene | Effect (% of control) |
| CA-4 | 15 µM | VEGF | ~75% |
| CA-4 | 15 µM | hTERT | ~80% |
| CA-4 | 15 µM | c-Myc | ~60% |
Experimental Protocols
Detailed methodologies for investigating the non-tubulin targets of this compound are provided below.
Immunofluorescence Staining for VE-Cadherin Localization
This protocol is designed to visualize the effect of this compound on the subcellular localization of VE-cadherin in endothelial cells.
Experimental Workflow Diagram:
Caption: Workflow for VE-cadherin immunofluorescence staining.
Methodology:
-
Cell Culture: Seed human umbilical vein endothelial cells (HUVECs) on glass coverslips in a 24-well plate and culture until confluent.
-
Treatment: Treat the cells with the desired concentration of this compound (e.g., 10 nM CA4P) for various time points (e.g., 30 min, 1h, 4h). Include a vehicle-treated control.
-
Fixation: Wash the cells with phosphate-buffered saline (PBS) and fix with 2-4% formaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block non-specific antibody binding with 1% bovine serum albumin (BSA) in PBS for 30 minutes.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against VE-cadherin diluted in 1% BSA in PBS for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature in the dark.
-
Mounting and Imaging: Wash three times with PBS, mount the coverslips onto microscope slides, and visualize using a confocal microscope.
Western Blot Analysis for Phosphorylated Akt and β-Catenin
This protocol allows for the quantitative analysis of changes in the phosphorylation status of Akt and β-catenin following this compound treatment.
Experimental Workflow Diagram:
Caption: General workflow for Western blot analysis.
Methodology:
-
Cell Culture and Treatment: Culture HUVECs to 80-90% confluency and treat with various concentrations of this compound for different durations.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated Akt (e.g., p-Akt Ser473), total Akt, phosphorylated β-catenin, or total β-catenin overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
RhoA Activation Assay (Pull-down Assay)
This protocol is used to measure the levels of active, GTP-bound RhoA in endothelial cells after this compound treatment.
Experimental Workflow Diagram:
Caption: Workflow for RhoA activation pull-down assay.
Methodology:
-
Cell Culture and Treatment: Grow HUVECs to near confluence and treat with this compound as required.
-
Cell Lysis: Lyse the cells in a magnesium-containing lysis buffer (MLB) to preserve GTP-bound proteins.
-
Pull-down: Incubate the cell lysates with Rhotekin-RBD agarose beads, which specifically bind to active (GTP-bound) RhoA, for 1 hour at 4°C.
-
Washing: Pellet the beads by centrifugation and wash them several times with MLB to remove non-specifically bound proteins.
-
Elution and Western Blot: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer. Analyze the eluates by Western blotting using an antibody specific for RhoA. A sample of the total cell lysate should be run in parallel as a loading control.
Conclusion
While the interaction with tubulin remains the cornerstone of this compound's mechanism of action, its influence on other molecular targets is critical to its potent vascular-disrupting effects. The disruption of the VE-cadherin/β-catenin/Akt pathway and the activation of Rho/ROCK signaling are key non-tubulin mediated events that lead to increased endothelial permeability and vascular collapse in tumors. Furthermore, the modulation of pro-angiogenic and pro-survival gene expression contributes to its overall anti-cancer activity. A thorough understanding of these multifaceted mechanisms is essential for the rational design of combination therapies and the development of next-generation vascular disrupting agents.
References
- 1. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An in vivo role for Rho kinase activation in the tumour vascular disrupting activity of combretastatin A-4 3-O-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of combretastatin A4 phosphate on endothelial cell morphology in vitro and relationship to tumour vascular targeting activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Early-Phase Clinical Trial Analysis of Fosbretabulin: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
Fosbretabulin (formerly known as Combretastatin (B1194345) A4 Phosphate (B84403) or CA4P) is a vascular disrupting agent (VDA) that has undergone extensive investigation in early-phase clinical trials for various solid tumors. This technical guide synthesizes the available data from these trials, focusing on quantitative outcomes, experimental methodologies, and the underlying mechanism of action to provide a comprehensive resource for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound is a water-soluble prodrug that is rapidly dephosphorylated in vivo to its active metabolite, combretastatin A4 (CA4).[1][2][3] CA4 exerts its anti-cancer effects through a dual mechanism primarily targeting the tumor vasculature.[1][3] It binds to the colchicine-binding site on β-tubulin, leading to the depolymerization of microtubules in endothelial cells.[3][4] This cytoskeletal disruption results in endothelial cell shape changes and increased permeability of the tumor vasculature.[5]
Furthermore, this compound disrupts the vascular endothelial-cadherin (VE-cadherin)/β-catenin/Akt signaling pathway.[1][5] This interference with cell-cell adhesion molecules further compromises the integrity of the tumor's blood vessels.[2] The culmination of these events is a rapid collapse of the tumor vasculature, leading to a significant reduction in tumor blood flow and subsequent ischemic necrosis of the tumor tissue.[1][2]
Phase I Clinical Trial Data
Phase I studies were designed to determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and pharmacokinetic profile of this compound.
Safety and Tolerability
Across several Phase I trials, this compound was administered intravenously over a 10-minute infusion.[6][7][8] Dose-limiting toxicities were observed at higher doses and included reversible ataxia, vasovagal syncope, motor neuropathy, and ischemia in previously irradiated bowel.[6][8] Common drug-related adverse events of grade 2 or higher included tumor pain, lymphopenia, fatigue, anemia, diarrhea, hypertension, hypotension, vomiting, visual disturbances, and dyspnea.[6][8]
| Study | Dose Range (mg/m²) | Maximum Tolerated Dose (MTD) (mg/m²) | Dose-Limiting Toxicities (DLTs) |
| Rustin et al. (Weekly Infusion)[6][8] | 5 - 114 | 52-68 (recommended for further study) | Reversible ataxia (114 mg/m²), vasovagal syncope and motor neuropathy (88 mg/m²), fatal ischemia in previously irradiated bowel (52 mg/m²) |
| Stevenson et al. (5-Day Schedule)[9] | 6 - 75 (daily) | 52 (recommended for further study) | Severe tumor pain, cardiopulmonary toxicity (syncope, dyspnea, hypoxia) at 75 mg/m² |
| Dowlati et al. (Single-Dose)[7][10] | 18 - 90 | ≤60 (10-min infusion) | Acute coronary syndrome, pulmonary toxicity |
| Zhou et al.[11] | 20 - 85 | 65 | Not specified in detail |
Pharmacokinetics
Pharmacokinetic analyses revealed the rapid conversion of the prodrug this compound to the active metabolite, combretastatin A4 (CA4), which has a short plasma half-life of approximately 30 minutes.[7][10] The area under the curve (AUC) for CA4 increased with the dose.[6][8]
| Dose (mg/m²) | CA4 AUC (µmol·h/L) | Reference |
| 5 | 0.169 | [6][8] |
| 68 | 2.33 (mean) | [6][8] |
| 114 | 3.29 | [6][8] |
Phase II Clinical Trial Data
Phase II trials evaluated the efficacy and safety of this compound as a single agent or in combination with other therapies in specific cancer types.
Anaplastic Thyroid Carcinoma (ATC)
A Phase II study in patients with advanced ATC administered this compound at 45 mg/m² intravenously on days 1, 8, and 15 of a 28-day cycle.[2] While no objective responses were observed with single-agent therapy, the treatment was well-tolerated.[2] The median survival was 4.7 months, with 34% of patients alive at 6 months and 23% at 12 months.[2] Notably, seven patients experienced stable disease with a median duration of 12.3 months.[2]
| Metric | Value |
| Number of Patients | 26 |
| Dosing Regimen | 45 mg/m² IV on days 1, 8, 15 of a 28-day cycle |
| Objective Response Rate | 0% |
| Median Survival | 4.7 months |
| 6-Month Survival Rate | 34% |
| 12-Month Survival Rate | 23% |
| Stable Disease | 7 patients |
| Median Duration of Stable Disease | 12.3 months |
Data from Mooney et al.[2]
Non-Small-Cell Lung Cancer (NSCLC)
In a randomized Phase II trial for advanced nonsquamous NSCLC, this compound (60 mg/m²) was added to a standard regimen of carboplatin, paclitaxel, and bevacizumab.[12][13][14] The combination was found to be tolerable with an acceptable toxicity profile.[12][13][14] The overall tumor response rate was higher in the group receiving this compound (50%) compared to the control group (32%).[12][13][14]
| Treatment Arm | Number of Patients | Overall Tumor Response Rate |
| This compound + Carboplatin, Paclitaxel, Bevacizumab | 32 | 50% |
| Carboplatin, Paclitaxel, Bevacizumab (Control) | 31 | 32% |
Data from Garon et al.[12][13][14]
Experimental Protocols
Patient Population and Dosing
Early-phase trials typically enrolled patients with advanced, refractory solid tumors.[6][7][9] Specific Phase II trials focused on patient populations such as those with anaplastic thyroid carcinoma[2] or non-small-cell lung cancer.[12] this compound was administered as a 10-minute intravenous infusion.[6][7] Dosing schedules varied and included weekly infusions,[6] single doses every 3 weeks,[7] and a 5-consecutive-day schedule every 3 weeks.[9]
Pharmacokinetic Analysis
Blood samples were collected at various time points post-infusion to measure the plasma concentrations of this compound and its active metabolite, combretastatin A4.[6][7] High-pressure liquid chromatography was a method used for this analysis.[6]
Assessment of Tumor Blood Flow
Dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) was utilized in some studies to non-invasively assess changes in tumor blood flow following this compound administration.[7][9] This technique measures the transfer of a contrast agent from the blood plasma to the extravascular extracellular space, providing an indication of vessel permeability and blood flow.[9] A significant decline in tumor blood flow was observed in patients treated with 60 mg/m² of this compound.[7][10]
References
- 1. Facebook [cancer.gov]
- 2. A Phase II Trial of this compound in Advanced Anaplastic Thyroid Carcinoma and Correlation of Baseline Serum-Soluble Intracellular Adhesion Molecule-1 with Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ascopubs.org [ascopubs.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Phase I clinical trial of weekly combretastatin A4 phosphate: clinical and pharmacokinetic results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. research.manchester.ac.uk [research.manchester.ac.uk]
- 9. Phase I trial of the antivascular agent combretastatin A4 phosphate on a 5-day schedule to patients with cancer: magnetic resonance imaging evidence for altered tumor blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A phase I pharmacokinetic and translational study of the novel vascular targeting agent combretastatin a-4 phosphate on a single-dose intravenous schedule in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A phase I clinical trial assessing the safety and tolerability of combretastatin A4 phosphate injections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A randomized Phase II trial of the tumor vascular disrupting agent CA4P (this compound tromethamine) with carboplatin, paclitaxel, and bevacizumab in advanced nonsquamous non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. dovepress.com [dovepress.com]
Methodological & Application
Application Notes and Protocols: In Vitro Tubulin Polymerization Assay with Fosbretabulin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosbretabulin, a phosphate (B84403) prodrug of combretastatin (B1194345) A4 (CA4), is a potent vascular-disrupting agent that targets the tumor vasculature.[1][2] Its mechanism of action involves the inhibition of tubulin polymerization, leading to microtubule depolymerization, cytoskeletal changes, and ultimately, cell cycle arrest and apoptosis in endothelial cells.[3][4][5] The in vitro tubulin polymerization assay is a fundamental tool for characterizing the biochemical activity of compounds like this compound and its active metabolite, CA4. This document provides a detailed protocol for performing this assay and presents relevant quantitative data.
Mechanism of Action
This compound is a water-soluble prodrug that is rapidly dephosphorylated in vivo to its active form, combretastatin A4 (CA4).[1][3] CA4 binds to the colchicine-binding site on β-tubulin, a subunit of the tubulin heterodimer.[3][6] This binding event inhibits the polymerization of tubulin dimers into microtubules, shifting the equilibrium towards depolymerization and leading to a net disassembly of the microtubule network.[3][7] The disruption of microtubule dynamics in endothelial cells causes morphological changes, increased vascular permeability, and ultimately, a shutdown of blood flow within the tumor, leading to necrosis.[4][5]
Signaling Pathway
Caption: Mechanism of this compound action on tubulin polymerization.
Quantitative Data
The inhibitory effect of this compound's active form, CA4, on tubulin polymerization and cancer cell growth has been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) is a key parameter for evaluating the potency of such compounds.
| Compound | Assay | Cell Line/System | IC50 Value (µM) | Reference |
| Combretastatin A4 (CA4) | Tubulin Polymerization Inhibition | Purified Tubulin | ~1-3 | [8] |
| Combretastatin A4 (CA4) | Cell Growth Inhibition | B-16 Melanoma | 0.0007 | [9] |
| Combretastatin A4 (CA4) | Cell Growth Inhibition | P-388 Leukemia | 0.0007 | [9] |
| XN0502 (CA-4 analogue) | Cell Growth Inhibition | A549 (Non-small cell lung cancer) | 1.8 ± 0.6 | [10] |
| XN0502 (CA-4 analogue) | Cell Growth Inhibition | HL-7702 (Normal human liver) | 9.1 ± 0.4 | [10] |
| Silicon-containing CA-4 analogue (Compound 31) | Cell Growth Inhibition | MCF-7 (Breast cancer) | 0.007 | [11] |
Experimental Protocol: In Vitro Tubulin Polymerization Assay (Turbidimetric)
This protocol describes a turbidimetric assay to measure the effect of this compound (or its active form, CA4) on the polymerization of purified tubulin in vitro. The principle of this assay is that the polymerization of tubulin into microtubules increases the turbidity of the solution, which can be monitored by measuring the absorbance at 340 nm.[12]
Materials and Reagents
-
Purified tubulin (>99%), stored at -80°C[13]
-
This compound or Combretastatin A4
-
GTP (Guanosine-5'-triphosphate) solution (100 mM)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA[14]
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Pre-warmed 96-well microplate (half-area)[15]
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm[13]
Experimental Workflow
Caption: Workflow for the in vitro tubulin polymerization assay.
Procedure
-
Reagent Preparation:
-
Prepare a stock solution of this compound or CA4 in DMSO. Further dilutions should be made in General Tubulin Buffer (GTB).
-
On ice, reconstitute purified tubulin in GTB to a final concentration of 3-5 mg/mL. Keep on ice and use within one hour.[14]
-
Prepare a working solution of GTP by diluting the stock to 10 mM in GTB.
-
-
Reaction Setup (on ice):
-
In a pre-chilled 96-well plate, add the desired concentrations of the test compound or DMSO (for the vehicle control).
-
Add the reconstituted tubulin to the wells. The final tubulin concentration should be in the range of 1-4 mg/mL.
-
The total reaction volume is typically 100 µL.[15]
-
-
Polymerization Initiation:
-
To initiate polymerization, add GTP to each well to a final concentration of 1 mM.
-
-
Measurement:
-
Data Analysis:
-
Plot the absorbance values against time to generate polymerization curves.
-
The initial rate of polymerization can be determined from the slope of the linear portion of the curve.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.[14]
-
Conclusion
The in vitro tubulin polymerization assay is a robust and essential method for the preclinical evaluation of microtubule-targeting agents like this compound. This application note provides a comprehensive protocol and relevant data to aid researchers in the characterization of such compounds. The detailed workflow and understanding of the mechanism of action are crucial for the development of novel and effective cancer therapeutics.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A Phase II Trial of this compound in Advanced Anaplastic Thyroid Carcinoma and Correlation of Baseline Serum-Soluble Intracellular Adhesion Molecule-1 with Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Combretastatin A4 phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microtubule depolymerizing vascular disrupting agents: novel therapeutic agents for oncology and other pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Antitumor activity of combretastatin-A4 phosphate, a natural product tubulin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel combretastatin A-4 derivative XN0502 induces cell cycle arrest and apoptosis in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design and synthesis of silicon-containing tubulin polymerization inhibitors: replacement of the ethylene moiety of combretastatin A-4 with a silicon linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. benchchem.com [benchchem.com]
- 15. search.cosmobio.co.jp [search.cosmobio.co.jp]
Application Notes and Protocols: Utilizing Fosbretabulin in a Mouse Xenograft Model of Anaplastic Thyroid Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anaplastic thyroid cancer (ATC) is a rare but highly aggressive malignancy with a dismal prognosis. The development of effective therapeutic strategies is a critical unmet need. Fosbretabulin (Combretastatin A4 Phosphate or CA4P), a vascular disrupting agent (VDA), has shown promise in preclinical models of ATC. These application notes provide a detailed overview and protocols for the use of this compound in a mouse xenograft model of anaplastic thyroid cancer, based on published preclinical studies.
This compound is a prodrug that is converted to its active form, combretastatin (B1194345) A4, which targets the tumor vasculature. Its mechanism of action involves the destabilization of microtubules in endothelial cells, leading to a cascade of events that result in the collapse of the tumor's blood supply and subsequent central necrosis.[1] Specifically, it disrupts the integrity of vascular endothelial (VE)-cadherin junctions, a key component of endothelial cell-cell adhesion.[1]
This document outlines the protocols for establishing an ATC xenograft model, administration of this compound in combination with standard chemotherapy, and methods for assessing treatment efficacy. The provided data and protocols are intended to serve as a guide for researchers investigating novel therapeutic approaches for anaplastic thyroid cancer.
Data Presentation
The following tables summarize the quantitative data from a key preclinical study investigating the efficacy of this compound (CA4P) in combination with paclitaxel (B517696) and carboplatin (B1684641) in nude mouse xenograft models using two different anaplastic thyroid cancer cell lines, ARO and KAT-4.
Table 1: Estimated Mean Tumor Volume (mm³) in ARO Xenograft Model Over Time
| Days Post-Xenografting | Placebo | CA4P | Paclitaxel + Carboplatin | CA4P + Paclitaxel + Carboplatin |
| 10 | ~100 | ~100 | ~100 | ~100 |
| 15 | ~250 | ~200 | ~150 | ~120 |
| 20 | ~500 | ~400 | ~250 | ~180 |
| 25 | ~900 | ~700 | ~400 | ~250 |
| 30 | ~1500 | ~1200 | ~600 | ~350 |
Data are estimated from tumor growth curves presented in Yeung et al., 2007. The triple-drug combination was significantly better than placebo.[1]
Table 2: Estimated Mean Tumor Volume (mm³) in KAT-4 Xenograft Model Over Time
| Days Post-Xenografting | Placebo | CA4P | Paclitaxel + Carboplatin | CA4P + Paclitaxel + Carboplatin |
| 10 | ~120 | ~110 | ~100 | ~90 |
| 15 | ~300 | ~250 | ~200 | ~150 |
| 20 | ~600 | ~500 | ~350 | ~200 |
| 25 | ~1100 | ~900 | ~500 | ~300 |
| 30 | ~1800 | ~1500 | ~700 | ~400 |
Data are estimated from tumor growth curves presented in Yeung et al., 2007. The triple-drug combination was significantly better than placebo.[1]
Table 3: Final Tumor Weight Analysis in ARO and KAT-4 Xenograft Models
| Cell Line | Treatment Group | Outcome |
| ARO | CA4P + Paclitaxel + Carboplatin | Significantly lower tumor growth rate compared to the placebo and CA4P groups. |
| KAT-4 | CA4P + Paclitaxel + Carboplatin | Significantly lower tumor growth rate compared to the placebo and single-drug groups. |
Based on xenograft weight analysis (Kruskal-Wallis one-way ANOVA on ranks, post hoc pairwise comparison, Dunn's test, P < 0.05) from Yeung et al., 2007.[1]
Experimental Protocols
The following protocols are based on the methodologies described by Yeung et al. in their 2007 publication in the Journal of Clinical Endocrinology & Metabolism.[1]
Anaplastic Thyroid Cancer Cell Culture
-
Cell Lines: Human anaplastic thyroid carcinoma cell lines ARO and KAT-4 are suitable for this model.
-
Culture Medium: Culture the cells in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage the cells every 2-3 days to maintain exponential growth.
Mouse Xenograft Model Establishment
-
Animal Model: Use female athymic nude mice (nu/nu), 4-6 weeks of age.
-
Cell Preparation: Harvest ATC cells during the exponential growth phase. Resuspend the cells in sterile phosphate-buffered saline (PBS) at a concentration of 5 x 10^6 cells per 100 µL.
-
Subcutaneous Injection: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring:
-
Monitor the mice daily for tumor appearance.
-
Once tumors are palpable, measure the tumor dimensions (length and width) every 2-3 days using digital calipers.
-
Calculate the estimated tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into different treatment groups (e.g., placebo, single-agent, combination therapy).
Drug Preparation and Administration
-
This compound (CA4P):
-
Dissolve this compound disodium (B8443419) powder in sterile PBS.
-
Administer via intraperitoneal (i.p.) injection.
-
-
Paclitaxel:
-
Prepare as per the manufacturer's instructions, typically diluted in a suitable vehicle (e.g., Cremophor EL and ethanol, further diluted in saline).
-
Administer via i.p. injection.
-
-
Carboplatin:
-
Dissolve in sterile 5% dextrose in water or sterile water for injection.
-
Administer via i.p. injection.
-
Treatment Regimen (Example based on Yeung et al., 2007)
-
Treatment Groups:
-
Placebo (vehicle control)
-
This compound (CA4P) alone
-
Paclitaxel + Carboplatin
-
This compound (CA4P) + Paclitaxel + Carboplatin
-
-
Dosage and Schedule (Example for ARO xenografts):
-
This compound (CA4P): 50 mg/kg/day, i.p., administered on days 1-5 of a weekly cycle.
-
Paclitaxel: 10 mg/kg, i.p., administered 2 hours before CA4P on days 1-5.
-
Carboplatin: 50 mg/kg, i.p., administered 1 day after the last CA4P injection of each cycle.
-
-
Dosage and Schedule (Example for KAT-4 xenografts):
-
This compound (CA4P): 30 mg/kg/day, i.p., administered on days 1-5 of a weekly cycle.
-
Paclitaxel and Carboplatin: Dosing as above.
-
-
Treatment Duration: Continue the treatment for a predetermined period (e.g., 3-4 weeks) or until the tumors in the control group reach a specified size.
Assessment of Treatment Efficacy
-
Tumor Growth Inhibition:
-
Continue to measure tumor volumes throughout the study.
-
At the end of the experiment, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Calculate the percentage of tumor growth inhibition for each treatment group relative to the control group.
-
-
Histological Analysis:
-
Fix a portion of the tumor tissue in 10% neutral buffered formalin.
-
Embed the tissue in paraffin (B1166041) and prepare sections for hematoxylin (B73222) and eosin (B541160) (H&E) staining to assess tumor morphology and necrosis.
-
-
Immunohistochemistry:
-
Perform immunohistochemical staining on tumor sections to evaluate markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
-
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of this compound in tumor vasculature.
Experimental Workflow
Caption: Workflow for this compound efficacy testing.
References
Application Notes and Protocols for Immunohistochemical Analysis of Vascular Disruption Following Fosbretabulin Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction and Scientific Background
Fosbretabulin (combretastatin A4 phosphate (B84403), CA4P) is a potent, water-soluble prodrug of combretastatin (B1194345) A4, a small molecule vascular disrupting agent (VDA) that targets the established tumor vasculature.[1][2] Unlike anti-angiogenic agents that inhibit the formation of new blood vessels, VDAs induce a rapid and selective shutdown of existing tumor blood vessels, leading to extensive tumor necrosis.[2][3] This unique mechanism of action makes this compound a promising candidate for cancer therapy, particularly in combination with other treatment modalities.
The primary mechanism of action of this compound involves binding to the colchicine-binding site on β-tubulin in endothelial cells.[3] This interaction disrupts the polymerization of microtubules, leading to a cascade of events that culminates in vascular collapse. Key downstream effects include:
-
Cytoskeletal Disruption: Depolymerization of microtubules causes endothelial cells to change from a flattened to a more spherical shape, leading to the physical occlusion of the vessel lumen.[4]
-
Disruption of Cell-Cell Adhesion: this compound interferes with the function of vascular endothelial (VE)-cadherin, a critical component of adherens junctions between endothelial cells.[4] This disruption increases vascular permeability and further contributes to vascular shutdown.
-
Induction of Apoptosis: While the primary effect is vascular collapse, this compound and its active form, combretastatin A-4, have been shown to induce apoptosis in proliferating endothelial cells.[5] This programmed cell death contributes to the overall anti-vascular effect.
Immunohistochemistry (IHC) is an indispensable tool for visualizing and quantifying the effects of this compound on the tumor microenvironment.[6] By using specific antibodies to label key biomarkers, researchers can assess changes in vascular density, endothelial cell apoptosis, and overall tumor necrosis. This information is crucial for understanding the pharmacodynamics of the drug, optimizing dosing regimens, and evaluating therapeutic efficacy in preclinical and clinical studies.
Key Immunohistochemical Markers for Assessing Vascular Disruption
The following markers are commonly used to evaluate the effects of this compound treatment:
-
CD31 (PECAM-1): A transmembrane glycoprotein (B1211001) expressed on the surface of endothelial cells, CD31 is a robust marker for identifying blood vessels.[6] IHC for CD31 is widely used to quantify microvessel density (MVD), a measure of the degree of vascularization in a tumor. A decrease in MVD following this compound treatment is a direct indicator of its vascular disrupting activity.
-
Cleaved Caspase-3: Caspase-3 is a key executioner caspase in the apoptotic pathway.[7] Its cleavage from an inactive pro-form to an active state is a hallmark of apoptosis.[7] IHC using an antibody specific to cleaved caspase-3 allows for the detection and quantification of apoptotic cells, including endothelial cells, within the tumor.[7][8]
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay: This method detects DNA fragmentation, another key feature of late-stage apoptosis.[9] The TUNEL assay can be used to identify apoptotic cells within the tumor tissue, providing complementary information to cleaved caspase-3 staining.[9]
Quantitative Data Summary
The following table summarizes quantitative data from preclinical studies on the effects of this compound (CA4P) on tumor vasculature.
| Parameter | Biomarker | Tumor Model | Treatment | Time Point | Result | Citation |
| Vascular Function | N/A (Blood Flow) | Various Xenografts | This compound | 6 hours | 50-60% reduction in tumor blood flow | [10] |
| Vascular Volume | N/A (Functional Volume) | Various Xenografts | This compound | 6 hours | 90% loss of functional vascular volume | [10] |
| Endothelial Cell Apoptosis | Annexin V Binding | Human Umbilical Vein Endothelial Cells (in vitro) | 0.1 µM Combretastatin A-4 | 8 hours | 50% of cells were Annexin V positive | [5] |
| Endothelial Cell Apoptosis | Nuclear Morphology (Hoechst Staining) | Human Umbilical Vein Endothelial Cells (in vitro) | 0.1 µM Combretastatin A-4 | 24 hours | ~75% of cells exhibited apoptotic nuclear morphology | [5] |
| Tumor Necrosis | Histological Assessment | RENCA Kidney Tumors | OXi6197 (a VDA similar to this compound) | 24 hours | Massive hemorrhage and necrosis observed | [11] |
Experimental Protocols
Protocol 1: Immunohistochemistry for CD31 (Microvessel Density)
This protocol outlines the steps for staining paraffin-embedded tissue sections to assess microvessel density.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 5% normal goat serum in PBS)
-
Primary Antibody: Mouse Anti-Human CD31 (Clone JC70)[6]
-
Biotinylated Secondary Antibody (e.g., Goat Anti-Mouse IgG)
-
Streptavidin-HRP
-
DAB (3,3'-Diaminobenzidine) Substrate Kit
-
Hematoxylin (B73222) counterstain
-
Mounting Medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Immerse in 100% ethanol (2 changes, 3 minutes each).
-
Immerse in 95% ethanol (1 change, 3 minutes).
-
Immerse in 70% ethanol (1 change, 3 minutes).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in Antigen Retrieval Buffer.
-
Heat in a water bath or pressure cooker at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
Rinse with PBS (3 changes, 5 minutes each).
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBS (3 changes, 5 minutes each).
-
-
Blocking:
-
Incubate sections with Blocking Buffer for 30-60 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-CD31 antibody to its optimal concentration in blocking buffer.
-
Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse with PBS (3 changes, 5 minutes each).
-
Incubate sections with the biotinylated secondary antibody for 30-60 minutes at room temperature.
-
-
Signal Amplification:
-
Rinse with PBS (3 changes, 5 minutes each).
-
Incubate sections with Streptavidin-HRP for 30 minutes at room temperature.
-
-
Detection:
-
Rinse with PBS (3 changes, 5 minutes each).
-
Incubate sections with DAB substrate solution until a brown color develops.
-
Rinse with deionized water to stop the reaction.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
Rinse with running tap water.
-
Dehydrate through graded alcohols and clear in xylene.
-
Coverslip with mounting medium.
-
Quantification of Microvessel Density (MVD):
-
Scan the entire slide at low magnification (40x or 100x) to identify "hot spots" of high vascular density.
-
At high magnification (200x or 400x), count individual microvessels within a defined area in these hot spots.
-
A single stained endothelial cell or a cluster of endothelial cells clearly separate from adjacent microvessels is considered a single countable microvessel.
-
Calculate the average number of microvessels per high-power field (HPF) across multiple hot spots.
Protocol 2: Immunohistochemistry for Cleaved Caspase-3 (Apoptosis)
This protocol is for detecting apoptotic cells in FFPE tissue sections.
Materials:
-
Same as Protocol 1, with the following exception:
-
Primary Antibody: Rabbit Anti-Cleaved Caspase-3 (Asp175)
Procedure:
Follow steps 1-10 as in Protocol 1, substituting the anti-CD31 antibody with the anti-cleaved caspase-3 antibody in step 5.
Quantification of Apoptotic Index:
-
Select several random high-power fields (400x) within the tumor section.
-
Count the number of cleaved caspase-3 positive cells (brown staining) and the total number of tumor cells in each field.
-
The apoptotic index is calculated as: (Number of positive cells / Total number of cells) x 100%.
Protocol 3: TUNEL Assay (Apoptosis)
This protocol is for detecting DNA fragmentation in apoptotic cells in FFPE tissue sections. Commercially available kits are recommended for this assay.
General Procedure (refer to kit manufacturer's instructions for specifics):
-
Deparaffinization and Rehydration: Follow the same procedure as in Protocol 1.
-
Permeabilization: Incubate sections with Proteinase K to permeabilize the cells.
-
TUNEL Reaction: Incubate sections with a mixture of Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTP (e.g., BrdUTP or fluorescently labeled dUTP).
-
Detection:
-
For BrdUTP, incubate with an anti-BrdU antibody followed by a labeled secondary antibody and substrate (e.g., DAB).
-
For fluorescently labeled dUTP, proceed directly to counterstaining and mounting with a fluorescent-compatible medium.
-
-
Counterstaining and Mounting: Counterstain with a suitable nuclear stain (e.g., hematoxylin for chromogenic detection, DAPI for fluorescent detection) and mount.
Quantification of TUNEL-Positive Cells:
-
Similar to the quantification of cleaved caspase-3, count the number of TUNEL-positive nuclei and the total number of nuclei in several random high-power fields.
-
Calculate the percentage of TUNEL-positive cells.
Visualizations
Caption: this compound signaling pathway in endothelial cells.
Caption: General experimental workflow for IHC analysis.
Caption: Logical relationship of this compound treatment and IHC readouts.
References
- 1. Quantitative Evaluation of Tumor Early Response to a Vascular-Disrupting Agent with Dynamic PET - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparing quantitative immunohistochemical markers of angiogenesis to subharmonic contrast imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induction of apoptosis in proliferating human endothelial cells by the tumor-specific antiangiogenesis agent combretastatin A-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immunohistochemical Assessment of Microvessel Density in OSCC: Spatial Heterogeneity of Angiogenesis and Its Impact on Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of apoptosis by immunohistochemical markers compared to cellular morphology in ex vivo-stressed colonic mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment of Apoptosis by Immunohistochemistry to Active Caspase-3, Active Caspase-7, or Cleaved PARP in Monolayer Cells and Spheroid and Subcutaneous Xenografts of Human Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Phase II Trial of this compound in Advanced Anaplastic Thyroid Carcinoma and Correlation of Baseline Serum-Soluble Intracellular Adhesion Molecule-1 with Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Demonstrating Tumor Vascular Disrupting Activity of the Small-Molecule Dihydronaphthalene Tubulin-Binding Agent OXi6196 as a Potential Therapeutic for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Administering Fosbretabulin Tromethamine in Preclinical Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the preclinical administration of Fosbretabulin tromethamine, a vascular disrupting agent (VDA), in animal models of cancer. The following protocols are based on established methodologies from peer-reviewed research and are intended to assist in the design and execution of in vivo studies to evaluate the efficacy and mechanism of action of this compound.
Mechanism of Action
This compound tromethamine is a water-soluble prodrug of combretastatin (B1194345) A4 (CA4). Upon administration, it is rapidly dephosphorylated to the active metabolite, CA4.[1][2] CA4 functions as a potent inhibitor of tubulin polymerization by binding to the colchicine-binding site on β-tubulin. This interaction disrupts the cytoskeleton of endothelial cells, particularly in the immature and rapidly proliferating tumor vasculature. The disruption of the endothelial cell structure leads to a cascade of events including cell rounding, increased vascular permeability, and ultimately, the collapse of the tumor's blood supply. This acute vascular shutdown results in extensive tumor necrosis.[1][3][4] The signaling pathway predominantly affected involves the disruption of the VE-cadherin/β-catenin/Akt signaling cascade, which is crucial for endothelial cell-cell adhesion and survival.[5]
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative findings from preclinical animal studies investigating the effects of this compound tromethamine.
Table 1: Efficacy of this compound Tromethamine in Xenograft Models
| Animal Model | Tumor Type | Dosage and Administration | Key Findings | Reference |
| Mice (xenograft) | Various solid tumors | Not specified | 50-60% reduction in tumor blood flow within 6 hours. | [6][7] |
| Mice (xenograft) | Various solid tumors | Not specified | 90% loss of functional vascular volume within 6 hours. | [6][7] |
| Mice (canine osteosarcoma xenograft) | Osteosarcoma | 30 mg/kg (unspecified route) | Partial inhibition of tumor blood flow. | [1] |
| Mice (MDA-MB-231 xenograft) | Breast Cancer | 120 mg/kg, intraperitoneal | 50-90% decrease in bioluminescence signal. |
Table 2: Combination Therapy with this compound Tromethamine
| Animal Model | Tumor Type | Combination Agents | Key Findings | Reference |
| Nude Mice (xenograft) | Anaplastic Thyroid Cancer | Paclitaxel and Manumycin A | Significantly better tumor growth inhibition than placebo. | [8] |
| Nude Mice (xenograft) | Anaplastic Thyroid Cancer | Paclitaxel and Carboplatin | Significantly better tumor growth inhibition than placebo. | [8] |
| Mice (canine osteosarcoma xenograft) | Osteosarcoma | Anti-VE-cadherin neutralizing antibody | Inhibition of most of the tumor blood flow and significant inhibition of tumor growth. | [1] |
Experimental Protocols
Animal Models
The selection of an appropriate animal model is critical for the preclinical evaluation of this compound tromethamine. Immunocompromised mice bearing human tumor xenografts are commonly used.
Protocol 1.1: Establishment of MDA-MB-231 Human Breast Cancer Xenografts
-
Cell Line: MDA-MB-231 human breast adenocarcinoma cells.
-
Animals: Female immunodeficient mice (e.g., BALB/c nude or NOD/SCID).
-
Procedure:
-
Culture MDA-MB-231 cells in appropriate media until they reach 80-90% confluency.
-
Harvest cells using trypsin and wash with sterile phosphate-buffered saline (PBS).
-
Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 107 cells/mL.
-
Anesthetize the mouse.
-
For subcutaneous xenografts, inject 100 µL of the cell suspension (5 x 106 cells) subcutaneously into the flank.
-
For orthotopic xenografts, inject 100 µL of the cell suspension into the mammary fat pad.
-
Monitor tumor growth by caliper measurements at regular intervals.
-
Drug Formulation and Administration
This compound tromethamine is water-soluble, simplifying its formulation for in vivo administration.
Protocol 2.1: Intraperitoneal (IP) Administration
-
Formulation: Dissolve this compound tromethamine in sterile PBS or saline to the desired concentration.
-
Dosage: Dosages in preclinical studies have ranged from 30 mg/kg to 120 mg/kg in mice. Dose-response studies are recommended to determine the optimal dose for a specific tumor model.
-
Procedure:
-
Restrain the mouse, ensuring the head is tilted downwards to move abdominal organs away from the injection site.
-
Identify the lower right or left abdominal quadrant.
-
Insert a 25-27 gauge needle at a 10-20 degree angle into the peritoneal cavity.
-
Aspirate to ensure no fluid is withdrawn, confirming correct needle placement.
-
Inject the formulated drug slowly.
-
Withdraw the needle and return the animal to its cage.
-
Efficacy Evaluation
The vascular disrupting effects of this compound tromethamine can be assessed using various imaging and histological techniques.
Protocol 3.1: Bioluminescence Imaging (BLI)
-
Application: To monitor tumor viability and response to treatment in xenografts established with luciferase-expressing cancer cells.
-
Reagent: D-luciferin, prepared fresh at 15 mg/mL in sterile DPBS.
-
Procedure:
-
Administer D-luciferin via intraperitoneal injection at a dose of 150 mg/kg body weight.
-
Anesthetize the mouse.
-
Acquire bioluminescence images using an in vivo imaging system (e.g., IVIS) at various time points post-luciferin injection (e.g., 10, 20, 30 minutes) to determine peak signal.
-
Repeat imaging at desired intervals after this compound tromethamine treatment to assess changes in tumor viability. A decrease in bioluminescence signal indicates reduced tumor cell viability.
-
Protocol 3.2: Histological Analysis of Tumor Necrosis
-
Application: To visualize and quantify the extent of tumor necrosis induced by this compound tromethamine.
-
Procedure:
-
Euthanize animals at predetermined time points after treatment.
-
Excise tumors and fix them in 10% neutral buffered formalin.
-
Process the fixed tissues and embed in paraffin (B1166041).
-
Section the paraffin blocks and mount the sections on microscope slides.
-
Perform Hematoxylin and Eosin (H&E) staining.
-
Deparaffinize and rehydrate the tissue sections.
-
Stain with Hematoxylin to stain cell nuclei blue/purple.
-
Counterstain with Eosin to stain cytoplasm and extracellular matrix pink/red.
-
Dehydrate and mount with a coverslip.
-
-
Examine the stained sections under a microscope to identify and quantify the area of necrosis relative to the total tumor area. Necrotic regions typically appear as eosinophilic areas with loss of cellular detail.[9][10][11]
-
Toxicity Assessment
Monitoring for potential adverse effects is a crucial component of preclinical studies.
Protocol 4.1: General Toxicity Monitoring
-
Parameters to Monitor:
-
Body Weight: Record body weight at regular intervals (e.g., daily or every other day). Significant weight loss can be an indicator of toxicity.
-
Clinical Signs: Observe animals daily for any signs of distress, such as changes in posture, activity level, grooming, and food/water intake.
-
Organ-Specific Toxicity: At the end of the study, major organs (e.g., liver, kidney, heart, spleen) should be collected, weighed, and fixed for histopathological examination to identify any treatment-related changes.
-
Protocol 4.2: Cardiovascular Toxicity Assessment
-
Rationale: this compound tromethamine has been associated with cardiovascular effects, including changes in blood pressure and heart rate.
-
Procedure:
-
Blood Pressure and Heart Rate: In appropriate animal models (e.g., rats), blood pressure and heart rate can be monitored using telemetry or tail-cuff methods before and after drug administration.
-
Cardiac Biomarkers: At the end of the study, blood samples can be collected for the analysis of cardiac troponins, which are sensitive markers of cardiac injury.
-
Electrocardiography (ECG): ECG can be performed in anesthetized animals to assess for any drug-induced changes in cardiac electrical activity.
-
These protocols provide a framework for the preclinical evaluation of this compound tromethamine. It is essential to adapt these methodologies to the specific research questions and animal models being utilized. All animal experiments should be conducted in accordance with institutional and national guidelines for animal welfare.
References
- 1. laboratory-equipment.com [laboratory-equipment.com]
- 2. Practical Dynamic Contrast Enhanced MRI in Small Animal Models of Cancer: Data Acquisition, Data Analysis, and Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dynamic Contrast-Enhanced MRI for Monitoring Antiangiogenic Treatment: Determination of Accurate and Reliable Perfusion Parameters in a Longitudinal Study of a Mouse Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ohsu.edu [ohsu.edu]
- 6. Genetically diverse mouse platform to xenograft cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. sites.duke.edu [sites.duke.edu]
- 9. Recommendations from the INHAND Apoptosis/Necrosis Working Group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. clyte.tech [clyte.tech]
Application Note: Flow Cytometry Analysis of Cell Cycle Arrest by Fosbretabulin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fosbretabulin, a water-soluble prodrug of combretastatin (B1194345) A4, is a potent vascular-disrupting agent (VDA) that shows promise in cancer therapy.[1] Its primary mechanism of action involves the destabilization of microtubules, particularly within the tumor vasculature.[2] This disruption of the endothelial cell cytoskeleton leads to a cascade of events, including cell rounding, increased vascular permeability, and ultimately, vascular shutdown and tumor necrosis.[2] At the cellular level, this compound's interaction with tubulin interferes with the formation of the mitotic spindle, a critical apparatus for cell division. This interference leads to an arrest of the cell cycle at the G2/M phase, followed by the induction of apoptosis or mitotic catastrophe.[3][4]
This application note provides a detailed protocol for the analysis of this compound-induced cell cycle arrest using flow cytometry with propidium (B1200493) iodide (PI) staining. Flow cytometry is a powerful technique for quantifying the distribution of cells in different phases of the cell cycle based on their DNA content. This method is essential for characterizing the cytostatic and cytotoxic effects of compounds like this compound.
Data Presentation
The following table summarizes the dose-dependent effect of a Combretastatin A-4 analogue, XN0502, on the cell cycle distribution of A549 non-small cell lung cancer cells after a 24-hour treatment. This data is representative of the G2/M arrest typically induced by Combretastatin derivatives like this compound.
| Treatment Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| 0 (Control) | 65.4 ± 2.1 | 23.8 ± 1.5 | 10.8 ± 1.2 |
| 0.5 | 55.2 ± 2.5 | 20.1 ± 1.8 | 24.7 ± 2.3 |
| 1.0 | 42.6 ± 3.2 | 15.7 ± 1.3 | 41.7 ± 3.5 |
| 2.0 | 28.9 ± 2.8 | 10.5 ± 1.1 | 60.6 ± 4.1 |
Data is presented as mean ± standard deviation and is based on similar compounds to this compound.
Experimental Protocols
Protocol: Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired cancer cell line (e.g., Human Umbilical Vein Endothelial Cells - HUVECs, or a cancer cell line of interest) in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of harvesting.
-
Cell Adherence: Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
This compound Treatment: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO). Dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0.5 µM, 1.0 µM, 2.0 µM).
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the drug stock). Incubate the cells for the desired time period (e.g., 24 hours).
Protocol: Sample Preparation and Propidium Iodide Staining for Flow Cytometry
-
Cell Harvesting:
-
For adherent cells, aspirate the culture medium and wash the cells once with phosphate-buffered saline (PBS).
-
Add trypsin-EDTA to detach the cells from the plate.
-
Once detached, add a complete culture medium to inactivate the trypsin.
-
For suspension cells, directly collect the cells.
-
Transfer the cell suspension to a centrifuge tube.
-
-
Cell Fixation:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol (B145695) dropwise to the cell suspension for fixation.
-
Incubate the cells on ice for at least 30 minutes. Note: Cells can be stored in 70% ethanol at -20°C for several weeks.
-
-
Propidium Iodide Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Carefully decant the ethanol.
-
Resuspend the cell pellet in 1 mL of PBS.
-
Centrifuge again at 500 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of propidium iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Excite the PI with a 488 nm laser and collect the emission in the appropriate channel (typically around 617 nm).
-
Collect data for at least 10,000 events per sample.
-
Use the flow cytometry software to generate a histogram of DNA content (PI fluorescence intensity).
-
Gate the cell populations to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Caption: Experimental workflow for analyzing this compound-induced cell cycle arrest.
Caption: Signaling pathway of this compound-induced G2/M cell cycle arrest.
Caption: Logical relationship in the interpretation of flow cytometry data.
References
- 1. Combretastatin A4 phosphate: background and current clinical status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Phase II Trial of this compound in Advanced Anaplastic Thyroid Carcinoma and Correlation of Baseline Serum-Soluble Intracellular Adhesion Molecule-1 with Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combretastatin A4 phosphate induces programmed cell death in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The tubulin-binding agent combretastatin A-4-phosphate arrests endothelial cells in mitosis and induces mitotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
Live-Cell Imaging of Microtubule Dynamics with Fosbretabulin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosbretabulin, a water-soluble prodrug of combretastatin (B1194345) A4 (CA-4), is a potent microtubule-targeting agent that has garnered significant interest in oncology research.[1] Its primary mechanism of action involves binding to the colchicine (B1669291) site on β-tubulin, leading to the disruption of microtubule polymerization and subsequent destabilization of the microtubule network.[2][3] This disruption of microtubule dynamics induces cell cycle arrest at the G2/M phase and ultimately leads to apoptosis in proliferating cells.[4] Furthermore, this compound exhibits vascular-disrupting properties by selectively targeting the tumor vasculature.[3]
Live-cell imaging provides a powerful tool to visualize and quantify the real-time effects of this compound on microtubule dynamics within living cells. This application note offers detailed protocols for live-cell imaging experiments using this compound, along with a summary of quantitative data to facilitate experimental design and data interpretation.
Mechanism of Action
This compound is dephosphorylated in vivo to its active metabolite, combretastatin A4 (CA-4). CA-4 then binds to the colchicine-binding site at the interface of α- and β-tubulin dimers. This binding inhibits the polymerization of tubulin into microtubules, shifting the equilibrium towards depolymerization and leading to a net disassembly of the microtubule cytoskeleton.[2] This disruption of the microtubule network interferes with the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division, resulting in mitotic arrest and subsequent apoptotic cell death.[3][4]
Caption: Mechanism of action of this compound.
Quantitative Data
The following tables summarize the biological activity of combretastatin A4 (the active form of this compound) and its analogue C12, providing key data points on their effects on tubulin polymerization and microtubule dynamics.
Table 1: In Vitro Tubulin Polymerization Inhibition
| Compound | Assay Type | IC50 (µM) | Reference |
| Combretastatin A4 | Tubulin Polymerization Assay | ~2.5 | [2] |
IC50 values can vary depending on the specific assay conditions.
Table 2: Effects on Cellular Microtubule Dynamics
| Compound | Cell Line | Concentration | Effect | Reference |
| Combretastatin A4 | HeLa | 50 nM | Depolymerization of cellular microtubules | [2] |
| C12 (CA-4 analogue) | HeLa | 10 nM | 52% reduction in microtubule growth rate | [5] |
| C12 (CA-4 analogue) | HeLa | 10 nM | 68% increase in microtubule pause time | [5] |
Experimental Protocols
Protocol 1: Live-Cell Imaging of Microtubule Destabilization
This protocol details the steps for visualizing the real-time effects of this compound on microtubule dynamics using fluorescence microscopy.
Materials:
-
Human cancer cell line (e.g., HeLa, U2OS)
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin
-
Glass-bottom imaging dishes or chamber slides
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
Microtubule labeling reagent (e.g., SiR-Tubulin, or cells stably expressing a fluorescently tagged tubulin like GFP-tubulin)
-
This compound (or Combretastatin A4)
-
Environmental chamber for microscopy (maintaining 37°C and 5% CO2)
-
Fluorescence microscope with time-lapse imaging capabilities
Procedure:
-
Cell Seeding:
-
Seed cells onto glass-bottom imaging dishes at a density that allows for 50-70% confluency on the day of the experiment.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Microtubule Labeling:
-
For dye-based markers (e.g., SiR-Tubulin): Add the dye to the culture medium at the manufacturer's recommended concentration (e.g., 100 nM) and incubate for 1-2 hours prior to imaging.[6]
-
For fluorescent protein-based markers (e.g., GFP-tubulin): If using a cell line that does not stably express the marker, transfect or transduce the cells with the fluorescent protein construct 24-48 hours before imaging.
-
-
Imaging Preparation:
-
On the day of imaging, replace the culture medium with pre-warmed live-cell imaging medium.
-
Place the imaging dish on the microscope stage within the environmental chamber and allow the cells to acclimate.
-
-
Baseline Imaging:
-
Acquire baseline time-lapse images of the microtubule network before the addition of this compound. This will serve as a control.
-
Suggested imaging parameters: 60x or 100x oil immersion objective, 100-500 ms (B15284909) exposure time, imaging interval of 1-5 minutes. These parameters should be optimized to minimize phototoxicity.
-
-
This compound Treatment and Time-Lapse Imaging:
-
Prepare a stock solution of this compound (or Combretastatin A4) in a suitable solvent (e.g., DMSO).
-
Add this compound to the imaging medium at the desired final concentration. A starting concentration in the range of 10-100 nM is recommended based on available data.[2][5] A dose-response experiment is advisable.
-
Immediately begin acquiring time-lapse images to capture the dynamic changes in the microtubule network.
-
Continue imaging for a duration of 1-24 hours, depending on the desired observation period.
-
Data Analysis:
-
Visually inspect the time-lapse movies for changes in microtubule structure, such as depolymerization, fragmentation, and a decrease in microtubule density.
-
Utilize image analysis software (e.g., ImageJ/Fiji with plugins like TrackMate) to quantify changes in microtubule dynamics, including growth and shrinkage rates, catastrophe and rescue frequencies, and overall microtubule length and density.
Caption: Experimental workflow for live-cell imaging.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is to confirm the G2/M phase cell cycle arrest induced by this compound.
Materials:
-
Human cancer cell line
-
6-well plates
-
This compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate and allow them to reach approximately 70% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 1x, 5x, 10x the cytotoxic IC50) for 24 hours. Include a vehicle-treated control (e.g., DMSO).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization, collecting both adherent and floating cells.
-
Wash the cells with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently.
-
Incubate on ice for at least 30 minutes.
-
-
Staining and Analysis:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer. An accumulation of cells in the G2/M phase is indicative of this compound's effect on microtubule dynamics during mitosis.
-
Troubleshooting and Considerations
-
Phototoxicity: Minimize light exposure to prevent cell damage. Use the lowest possible laser power and exposure times that provide a sufficient signal-to-noise ratio.
-
Cell Health: Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Use of a dedicated live-cell imaging solution can help maintain cell viability during imaging.
-
Drug Concentration: The optimal concentration of this compound may vary between cell lines. It is recommended to perform a dose-response curve to determine the ideal concentration for your specific experimental setup.
-
Labeling Efficiency: Ensure efficient and uniform labeling of microtubules for accurate visualization and analysis. For fluorescent protein-based markers, variable expression levels can be a challenge.
Conclusion
Live-cell imaging is an indispensable technique for elucidating the real-time cellular effects of microtubule-targeting agents like this compound. The protocols and data presented in this application note provide a framework for researchers to design and execute experiments to visualize and quantify the dynamic disruption of the microtubule network. These studies are crucial for a deeper understanding of this compound's mechanism of action and for the development of novel anti-cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Tubulin-Binding Agent Combretastatin A-4-Phosphate Arrests Endothelial Cells in Mitosis and Induces Mitotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C12, a combretastatin-A4 analog, exerts anticancer activity by targeting microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Combination Therapy Protocols with Fosbretabulin and Paclitaxel: Application Notes for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preclinical evaluation of combination therapy with Fosbretabulin (Combretastatin A4-Phosphate, CA4P) and paclitaxel (B517696). The provided methodologies are based on established preclinical and clinical studies to guide researchers in investigating the synergistic anti-tumor effects of this combination.
Mechanism of Action
This compound is a vascular disrupting agent (VDA) that selectively targets the tumor vasculature. It is a prodrug that is dephosphorylated in vivo to its active metabolite, combretastatin (B1194345) A4. This active form binds to tubulin, leading to microtubule depolymerization in endothelial cells. This disruption of the endothelial cytoskeleton causes a rapid change in cell shape, leading to the collapse of tumor blood vessels and subsequent tumor necrosis[1][2][3]. A key aspect of this vascular disruption involves the interference with vascular endothelial (VE)-cadherin signaling, which is crucial for maintaining endothelial cell-cell adhesion and vascular integrity[3].
Paclitaxel is a well-established chemotherapeutic agent that acts as a microtubule stabilizer. By binding to the β-tubulin subunit of microtubules, it prevents their disassembly, leading to the formation of dysfunctional microtubule bundles. This disruption of microtubule dynamics arrests the cell cycle in the G2/M phase and ultimately induces apoptosis (programmed cell death)[4][5]. Paclitaxel-induced apoptosis is mediated through various signaling pathways, including the activation of the c-Jun N-terminal kinase (JNK) pathway, which in turn can lead to the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2[6][7][8][9].
The combination of this compound and paclitaxel offers a synergistic approach. This compound's attack on the tumor vasculature can enhance the delivery and efficacy of paclitaxel to the remaining tumor cells at the periphery.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical and clinical studies investigating the combination of this compound and paclitaxel.
Table 1: Preclinical Efficacy of this compound and Paclitaxel Combination Therapy in an Anaplastic Thyroid Cancer Xenograft Model [10][11][12]
| Treatment Group | Mean Tumor Growth Rate (mg/day) | Final Tumor Weight (mg, Mean ± SEM) |
| Placebo | Not explicitly stated, but highest among groups | ~1000 |
| This compound (CA4P) alone | Significantly lower than placebo | ~800 |
| Paclitaxel + Manumycin A | Significantly lower than placebo | ~600 |
| This compound + Paclitaxel + Manumycin A | Significantly lower than all other groups | ~200 |
| Paclitaxel + Carboplatin (B1684641) | Significantly lower than placebo | ~400 |
| This compound + Paclitaxel + Carboplatin | Significantly lower than placebo and single-agent groups | ~150 |
Data are estimations based on graphical representations in the cited literature. The study demonstrated a significant reduction in tumor growth and final tumor weight with the triple-drug combinations compared to placebo and single-agent controls.
Table 2: Clinical Trial Data for this compound in Combination with Paclitaxel and Carboplatin in Anaplastic Thyroid Carcinoma [13][14]
| Parameter | This compound + Paclitaxel/Carboplatin Arm | Paclitaxel/Carboplatin Arm |
| Dosage | This compound: 60 mg/m²; Paclitaxel: 200 mg/m²; Carboplatin: AUC 6 | Paclitaxel: 200 mg/m²; Carboplatin: AUC 6 |
| Median Overall Survival (OS) | 5.2 months | 4.0 months |
| 1-Year Survival Rate | 26% | 9% |
| Common Adverse Events (Grade 3-4) | Neutropenia, Hypertension | Neutropenia |
Experimental Protocols
In Vitro Cell Viability Assay
This protocol describes a method to assess the cytotoxic effects of this compound and paclitaxel, alone and in combination, on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., ARO, KAT-4 for anaplastic thyroid cancer)
-
Complete cell culture medium
-
96-well plates
-
This compound disodium (B8443419) salt
-
Paclitaxel
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Drug Preparation: Prepare stock solutions of this compound and paclitaxel in DMSO. Further dilute the stock solutions in complete medium to achieve the desired final concentrations.
-
Treatment: Treat the cells with serial dilutions of this compound, paclitaxel, or the combination of both. Include a vehicle control (medium with the highest concentration of DMSO used).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 (half-maximal inhibitory concentration) for each treatment. Combination effects can be analyzed using software such as CompuSyn to determine the combination index (CI), where CI < 1 indicates synergy.
In Vivo Xenograft Study
This protocol is based on the methodology for evaluating the combination therapy in a nude mouse xenograft model of anaplastic thyroid cancer[10][11][12].
Materials:
-
6-8 week old female nude mice
-
Anaplastic thyroid cancer cells (e.g., ARO or KAT-4)
-
Matrigel
-
This compound disodium salt
-
Paclitaxel
-
Cremophor EL
-
Dehydrated ethanol (B145695)
-
Sterile saline (0.9% NaCl)
-
Carboplatin (optional, for triple combination)
-
Digital calipers
Procedure:
-
Tumor Cell Implantation:
-
Harvest cancer cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel.
-
Subcutaneously inject 1 x 10^6 cells in a volume of 100 µL into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Drug Preparation:
-
This compound (CA4P): Dissolve this compound disodium salt in sterile saline to the desired concentration (e.g., for a 30 mg/kg dose). Prepare fresh daily.
-
Paclitaxel: Prepare a stock solution of paclitaxel in a 1:1 (v/v) mixture of Cremophor EL and dehydrated ethanol. Immediately before use, dilute the stock solution with sterile saline to the final desired concentration (e.g., for a 10 mg/kg dose)[4][20].
-
-
Treatment Administration:
-
Randomize mice into treatment groups (e.g., placebo, this compound alone, paclitaxel alone, combination therapy).
-
Administer drugs via intraperitoneal (IP) or intravenous (IV) injection. The Yeung et al. (2007) study used IP injections.
-
Example Dosing Schedule (based on Yeung et al., 2007):
-
Administer paclitaxel (and carboplatin if applicable) on day 1.
-
Administer this compound 2 hours after paclitaxel on days 1-5.
-
Repeat this cycle as required.
-
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
-
Immunohistochemistry for Vascular Disruption
This protocol outlines the steps for staining tumor sections with an anti-CD31 antibody to visualize and quantify blood vessels.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections (5 µm)
-
Xylene
-
Ethanol (graded series: 100%, 95%, 70%)
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Rabbit anti-CD31 (PECAM-1)
-
Biotinylated secondary antibody (goat anti-rabbit)
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 minutes each) and finally in distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in antigen retrieval buffer and heat in a microwave or water bath at 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate sections with blocking buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate sections with the primary anti-CD31 antibody overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Incubate with the biotinylated secondary antibody for 1 hour at room temperature.
-
Incubate with streptavidin-HRP conjugate for 30 minutes.
-
Rinse with PBS between each step.
-
-
Chromogen Development:
-
Apply DAB substrate and incubate until the desired brown color develops.
-
Stop the reaction by rinsing with water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through graded ethanol and xylene.
-
Mount with a permanent mounting medium.
-
-
Analysis:
-
Examine the sections under a microscope. CD31-positive structures represent blood vessels.
-
Microvessel density can be quantified by counting the number of stained vessels in several high-power fields.
-
Visualizations
Caption: this compound's Mechanism of Action.
Caption: Paclitaxel-Induced Apoptosis Pathway.
Caption: Preclinical Experimental Workflow.
References
- 1. Development of Combretastatin A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The development of combretastatin A4 phosphate as a vascular targeting agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Phase II Trial of this compound in Advanced Anaplastic Thyroid Carcinoma and Correlation of Baseline Serum-Soluble Intracellular Adhesion Molecule-1 with Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nonlinear pharmacokinetics of paclitaxel in mice results from the pharmaceutical vehicle Cremophor EL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Paclitaxel in self-micro emulsifying formulations: oral bioavailability study in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Role of JNK activation in paclitaxel-induced apoptosis in human head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancement of paclitaxel-induced breast cancer cell death via the glycogen synthase kinase-3β-mediated B-cell lymphoma 2 regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deletion of the loop region of Bcl-2 completely blocks paclitaxel-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combination chemotherapy including combretastatin A4 phosphate and paclitaxel is effective against anaplastic thyroid cancer in a nude mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
- 13. cdn.amegroups.cn [cdn.amegroups.cn]
- 14. Clinical trial experience with CA4P anticancer therapy: focus on efficacy, cardiovascular adverse events, and hypertension management - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 16. Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper - PMC [pmc.ncbi.nlm.nih.gov]
- 17. animalcare.jhu.edu [animalcare.jhu.edu]
- 18. Evaluation of superficial xenograft volume estimation by ultrasound and caliper against MRI in a longitudinal pre-clinical radiotherapeutic setting | PLOS One [journals.plos.org]
- 19. biorxiv.org [biorxiv.org]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Tumor Necrosis Following Fosbretabulin Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosbretabulin, a combretastatin (B1194345) A-4 phosphate (B84403) (CA4P) prodrug, is a vascular-disrupting agent (VDA) that selectively targets the tumor neovasculature.[1] Its mechanism of action involves the depolymerization of tubulin in endothelial cells, leading to a rapid collapse of the tumor's blood supply and subsequent extensive ischemic necrosis within the tumor core.[2][3][4] Accurate and reproducible measurement of tumor necrosis is therefore a critical endpoint in preclinical and clinical evaluations of this compound and other VDAs.
These application notes provide detailed protocols for the histological and non-invasive imaging-based quantification of tumor necrosis following this compound administration. Additionally, methods to investigate the underlying mechanism of action on endothelial cell signaling are described.
Mechanism of Action: Disruption of Tumor Vasculature
This compound is a water-soluble prodrug that is dephosphorylated in vivo to its active metabolite, combretastatin A-4 (CA4). CA4 binds to the colchicine-binding site on β-tubulin, leading to the disruption of the microtubule network in endothelial cells.[5] This cytoskeletal disruption culminates in increased vascular permeability and a rapid shutdown of tumor blood flow, ultimately causing extensive tumor necrosis.[3][4][5] A key signaling pathway implicated in this process is the vascular endothelial-cadherin (VE-cadherin) pathway, which is crucial for maintaining endothelial cell-cell junctions and vascular integrity.[5]
Caption: this compound's signaling pathway leading to tumor necrosis.
Quantitative Data Summary
The following tables summarize quantitative data on the effects of this compound from preclinical studies.
| Parameter | Observation | Time Point | Reference |
| Tumor Blood Flow | 50-60% reduction | 6 hours | [6] |
| Functional Vascular Volume | 90% loss | 6 hours | [6] |
| Tumor Cell Survival | 90-99% reduction | 24 hours | [4] |
Table 1: Preclinical Efficacy of this compound
| Imaging Modality | Parameter | Change Post-Fosbretabulin | Reference |
| DCE-MRI | Ktrans (Volume Transfer Coefficient) | Decrease | [7] |
| DW-MRI | ADC (Apparent Diffusion Coefficient) | Increase | [8] |
Table 2: Imaging Biomarkers for this compound Response
Experimental Protocols
Histological Assessment of Tumor Necrosis
This protocol outlines the standard procedure for H&E staining of tumor sections to visualize and quantify necrotic areas.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (5 µm)
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Mayer's Hematoxylin solution
-
Eosin Y solution
-
DPX mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Hydrate through descending grades of ethanol: 100% (2 changes, 3 minutes each), 95% (2 minutes), and 70% (2 minutes).
-
Rinse in distilled water.
-
-
Hematoxylin Staining:
-
Immerse in Mayer's Hematoxylin for 3-5 minutes.
-
Rinse in running tap water until the water runs clear.
-
"Blue" the sections in Scott's tap water substitute or alkaline water for 1-2 minutes.
-
Rinse in tap water.
-
-
Eosin Staining:
-
Immerse in Eosin Y solution for 1-2 minutes.
-
Rinse briefly in tap water.
-
-
Dehydration and Mounting:
-
Dehydrate through ascending grades of ethanol: 70% (2 minutes), 95% (2 minutes), and 100% (2 changes, 3 minutes each).
-
Clear in xylene (2 changes, 5 minutes each).
-
Mount with DPX mounting medium.
-
Quantification:
-
Acquire digital images of the entire tumor section using a slide scanner or microscope with a digital camera.
-
Using image analysis software (e.g., ImageJ, QuPath), manually or automatically segment the total tumor area and the necrotic areas.[9][10][11]
-
Calculate the percentage of necrosis: (Area of Necrosis / Total Tumor Area) x 100.
Caption: Workflow for H&E staining and quantification of tumor necrosis.
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
Frozen or FFPE tumor tissue sections
-
Proteinase K
-
TUNEL reaction mixture (TdT enzyme and labeled dUTPs)
-
DAPI (for nuclear counterstaining)
-
Fluorescence microscope
Procedure (for frozen sections):
-
Fixation: Fix frozen sections in 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.[2]
-
Washing: Wash twice with PBS.
-
Permeabilization: Incubate with 0.1% Triton X-100 in 0.1% sodium citrate (B86180) for 2 minutes on ice.[2]
-
Washing: Wash twice with PBS.
-
TUNEL Reaction:
-
Add TUNEL reaction mixture to the sections and incubate for 60 minutes at 37°C in a humidified chamber.[1]
-
-
Washing: Rinse three times with PBS.
-
Counterstaining: Stain with DAPI for 5 minutes.
-
Mounting: Mount with an anti-fade mounting medium.
Quantification:
-
Capture fluorescent images using appropriate filters for the TUNEL label and DAPI.
-
Count the number of TUNEL-positive (apoptotic) nuclei and the total number of nuclei (DAPI-stained).
-
Calculate the apoptotic index: (Number of TUNEL-positive cells / Total number of cells) x 100.
Non-Invasive Imaging of Tumor Necrosis
DCE-MRI provides information on vascular permeability and perfusion by tracking the kinetics of a contrast agent.
Animal Preparation:
-
Anesthetize the tumor-bearing mouse (e.g., with isoflurane).
-
Place a catheter in the tail vein for contrast agent administration.
-
Monitor respiration and maintain body temperature.
Imaging Protocol:
-
Acquire pre-contrast T1-weighted images.
-
Administer a gadolinium-based contrast agent via the tail vein catheter.
-
Acquire a series of T1-weighted images dynamically before, during, and after contrast injection.[3]
-
Image Analysis:
-
Generate concentration-time curves for the contrast agent in the tumor tissue.
-
Apply a pharmacokinetic model (e.g., Tofts model) to the data to calculate parameters such as Ktrans (volume transfer coefficient) and ve (extracellular extravascular volume fraction). A decrease in Ktrans is indicative of reduced vascular perfusion and permeability, consistent with the effects of this compound.[7]
-
DW-MRI measures the random motion of water molecules, which is restricted in highly cellular tissues and increased in necrotic regions.
Imaging Protocol:
-
Acquire a series of diffusion-weighted images with different b-values (e.g., 0 to 1000 s/mm²).[12]
-
Image Analysis:
-
Generate an Apparent Diffusion Coefficient (ADC) map from the diffusion-weighted images.
-
Necrotic regions will typically show higher ADC values due to increased water diffusion.[8]
-
Quantify the mean ADC value within the tumor or segment regions of high ADC to estimate the necrotic fraction.
-
Caption: Workflow for non-invasive imaging of tumor necrosis.
Investigation of VE-Cadherin Signaling
This protocol allows for the visualization of VE-cadherin localization at endothelial cell junctions.
Materials:
-
Endothelial cells (e.g., HUVECs) cultured on coverslips
-
This compound
-
4% Paraformaldehyde
-
Primary antibody against VE-cadherin
-
Fluorescently labeled secondary antibody
-
DAPI
Procedure:
-
Treat endothelial cells with this compound for the desired time.
-
Fix cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with primary anti-VE-cadherin antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Wash three times with PBS.
-
Counterstain with DAPI.
-
Mount and visualize using a fluorescence microscope. Disruption of the linear junctional staining of VE-cadherin is expected after this compound treatment.[13][14]
This protocol is for quantifying the protein levels of key components of the VE-cadherin signaling pathway.
Materials:
-
Endothelial cell lysates
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (VE-cadherin, β-catenin, Akt, phospho-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse this compound-treated and control endothelial cells.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash three times with TBST.
-
Detect protein bands using a chemiluminescent substrate and an imaging system. Analyze changes in protein expression and phosphorylation status.[5]
References
- 1. clyte.tech [clyte.tech]
- 2. Apoptosis - Frozen Sections [emory.edu]
- 3. mdpi.com [mdpi.com]
- 4. A REVIEW AND UPDATE OF THE CURRENT STATUS OF THE VASCULATURE DISABLING AGENT COMBRETASTATIN-A4 PHOSPHATE (CA4P) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Phase II Trial of this compound in Advanced Anaplastic Thyroid Carcinoma and Correlation of Baseline Serum-Soluble Intracellular Adhesion Molecule-1 with Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Practical Dynamic Contrast Enhanced MRI in Small Animal Models of Cancer: Data Acquisition, Data Analysis, and Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diffusion weighted magnetic resonance imaging (DW-MRI) as a non-invasive, tissue cellularity marker to monitor cancer treatment response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Tumor Area Quantification [visikol.com]
- 12. Distinguishing Tumor Admixed in a Radiation Necrosis (RN) Background: 1H and 2H MR With a Novel Mouse Brain-Tumor/RN Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Differential Localization of VE- and N-Cadherins in Human Endothelial Cells: VE-Cadherin Competes with N-Cadherin for Junctional Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for immunofluorescent staining, high-resolution imaging, and spatial projection of Schlemm’s canal in mouse whole-mount corneal limbus tissue - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for Assessing Vascular Permeability Changes Induced by Fosbretabulin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosbretabulin (combretastatin A4 phosphate (B84403), CA4P) is a vascular-disrupting agent (VDA) that selectively targets the tumor neovasculature, leading to a rapid shutdown of blood flow and subsequent tumor necrosis.[1][2] Its mechanism of action involves the depolymerization of microtubules in endothelial cells, causing a cascade of events that culminates in increased vascular permeability and vascular collapse.[3] Accurate assessment of these vascular permeability changes is crucial for understanding the pharmacodynamics of this compound and for the development of effective therapeutic strategies.
These application notes provide detailed protocols for key in vivo and ex vivo assays to quantify this compound-induced vascular permeability. The methodologies are designed to provide robust and reproducible data for preclinical research and drug development.
Mechanism of Action: this compound-Induced Vascular Disruption
This compound is a water-soluble prodrug that is rapidly dephosphorylated in vivo to its active metabolite, combretastatin (B1194345) A4 (CA4). CA4 binds to the colchicine-binding site on β-tubulin, inhibiting tubulin polymerization and leading to the disassembly of the microtubule cytoskeleton in endothelial cells.[3] This cytoskeletal collapse has two major consequences:
-
Endothelial Cell Shape Change: The loss of microtubule integrity causes endothelial cells to round up, physically obstructing the vascular lumen.
-
Disruption of Cell-Cell Adhesion: The destabilization of the cytoskeleton leads to the disruption of vascular endothelial (VE)-cadherin-mediated adherens junctions. This occurs through the interruption of the VE-cadherin/β-catenin/Akt signaling pathway, which is critical for maintaining endothelial barrier integrity.[2]
The disruption of VE-cadherin junctions increases the paracellular space, leading to a significant increase in vascular permeability and the leakage of plasma and macromolecules into the tumor interstitium. This, combined with the physical occlusion of vessels, results in a rapid and dramatic reduction in tumor blood flow.
Quantitative Data Summary
The following table summarizes quantitative data on the vascular-disrupting effects of this compound from preclinical studies.
| Parameter Measured | Animal Model | This compound Dose | Key Findings | Reference |
| Tumor Blood Flow Reduction | Xenograft models | Not specified | 50-60% reduction in tumor blood flow. | [1] |
| Loss of Functional Vascular Volume | Xenograft models | Not specified | 90% loss of functional vascular volume within 6 hours. | [1] |
Key Experimental Protocols
Miles Assay for In Vivo Quantification of Vascular Permeability
The Miles assay is a widely used method to quantify vascular permeability in vivo by measuring the extravasation of a dye bound to a plasma protein.
Principle: Evans blue dye is injected intravenously and binds to serum albumin. Under normal conditions, this large complex is retained within the vasculature. When vascular permeability is increased by an agent like this compound, the dye-albumin complex leaks into the surrounding tissue. The amount of extravasated dye can then be quantified spectrophotometrically.
Detailed Protocol:
-
Animal Model: Use appropriate tumor-bearing mouse models (e.g., subcutaneous xenografts).
-
Drug Administration: Administer this compound or vehicle control intravenously (i.v.) via the tail vein at the desired concentration.
-
Dye Injection: 30 minutes to 2 hours post-Fosbretabulin administration, inject a 1% solution of Evans blue dye in sterile saline intravenously at a volume of 100 µL.
-
Circulation Time: Allow the dye to circulate for 30-60 minutes.
-
Tissue Harvest: Euthanize the animals and carefully dissect the tumors and control tissues (e.g., skin from a non-tumor bearing area).
-
Dye Extraction:
-
Weigh the harvested tissues.
-
Place each tissue sample in a tube with formamide (B127407) (1 mL per 100 mg of tissue).
-
Incubate at 60°C for 24 hours to extract the Evans blue dye.
-
-
Quantification:
-
Centrifuge the tubes to pellet any tissue debris.
-
Measure the absorbance of the supernatant at 620 nm using a spectrophotometer.
-
Calculate the concentration of Evans blue in each sample using a standard curve.
-
Express the data as µg of Evans blue per gram of tissue.
-
Intravital Microscopy for Real-Time Assessment of Vascular Leakage
Intravital microscopy allows for the direct visualization and quantification of vascular permeability changes in real-time within a living animal.
Principle: A fluorescently labeled high-molecular-weight dextran (B179266) is injected intravenously into a tumor-bearing animal with a surgically implanted dorsal skinfold window chamber. The movement of the fluorescent dextran from the blood vessels into the surrounding tumor tissue is monitored and quantified over time using a fluorescence microscope.
Detailed Protocol:
-
Animal Preparation: Use mice with a surgically implanted dorsal skinfold window chamber containing a growing tumor.
-
Microscope Setup: Anesthetize the mouse and position it on the stage of an inverted fluorescence microscope equipped for intravital imaging.
-
Baseline Imaging: Acquire baseline images of the tumor vasculature.
-
Drug and Tracer Administration:
-
Administer this compound or vehicle control intravenously.
-
Subsequently, inject a solution of high-molecular-weight (e.g., 70 kDa) fluorescein (B123965) isothiocyanate (FITC)-dextran intravenously.
-
-
Time-Lapse Imaging: Acquire time-lapse images of the tumor microvasculature at regular intervals (e.g., every 1-5 minutes) for a desired duration (e.g., 1-2 hours).
-
Image Analysis and Quantification:
-
Select regions of interest (ROIs) within the blood vessels and in the adjacent interstitial space.
-
Measure the mean fluorescence intensity (MFI) in the intravascular and extravascular ROIs over time using image analysis software (e.g., ImageJ).
-
Calculate the vascular permeability index as the ratio of extravascular MFI to intravascular MFI at each time point.
-
Plot the change in the permeability index over time to visualize the kinetics of this compound-induced vascular leakage.
-
Visualization of Signaling Pathways and Experimental Workflows
Caption: this compound's mechanism of action.
Caption: Miles Assay experimental workflow.
Caption: Intravital Microscopy workflow.
Caption: VE-Cadherin signaling disruption.
References
- 1. A Phase II Trial of this compound in Advanced Anaplastic Thyroid Carcinoma and Correlation of Baseline Serum-Soluble Intracellular Adhesion Molecule-1 with Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Application Notes and Protocols for Studying Fosbretabulin Resistance Mechanisms
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Fosbretabulin (Combretastatin A4 Phosphate (B84403) or CA4P) is a vascular-disrupting agent (VDA) that shows promise in cancer therapy.[1] It is a water-soluble prodrug that is dephosphorylated in vivo to its active metabolite, combretastatin (B1194345) A4 (CA4).[1][2] CA4 targets the tumor vasculature by binding to β-tubulin at the colchicine-binding site, leading to microtubule depolymerization in endothelial cells.[3] This disruption of the endothelial cytoskeleton results in increased vascular permeability and subsequent vascular shutdown, causing extensive necrosis within the tumor core. However, a persistent challenge in the clinical application of this compound is the development of drug resistance, often characterized by a viable rim of tumor cells at the tumor periphery.[4] Understanding the molecular mechanisms underlying this resistance is crucial for developing effective combination therapies and overcoming treatment failure.
These application notes provide a detailed experimental framework for investigating the mechanisms of this compound resistance. The protocols outlined below cover the generation of resistant endothelial cell lines, characterization of the resistant phenotype, and investigation of key signaling pathways and the influence of the tumor microenvironment.
I. Generation and Characterization of this compound-Resistant Endothelial Cells
A critical first step in studying drug resistance is the development of a resistant cell line model. Since this compound primarily targets endothelial cells, resistance is likely to develop in this cell type.
Protocol: Generation of this compound-Resistant Endothelial Cell Lines
This protocol describes the generation of a this compound-resistant human umbilical vein endothelial cell (HUVEC) line using a dose-escalation method.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
This compound disodium (B8443419) salt
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks and plates
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cell counting kit (e.g., CCK-8)
-
Microplate reader
Procedure:
-
Determine the initial IC50 of this compound in HUVECs:
-
Seed HUVECs in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations for 24 hours.
-
Assess cell viability using a CCK-8 assay to determine the half-maximal inhibitory concentration (IC50).[5]
-
-
Initiate Resistance Induction:
-
Culture parental HUVECs in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Continuously expose the cells to this concentration, changing the medium every 2-3 days.
-
-
Dose Escalation:
-
Once the cells show stable growth and morphology similar to the parental cells, gradually increase the this compound concentration in a stepwise manner (e.g., 1.5 to 2-fold increments).[6]
-
At each concentration, allow the cells to stabilize and recover before the next dose escalation. This process can take several months.[7]
-
-
Establishment and Maintenance of Resistant Line:
-
Continue the dose escalation until the cells can tolerate a significantly higher concentration of this compound (e.g., 10-fold or higher than the initial IC50).
-
The established resistant cell line (HUVEC-Fosb-R) should be maintained in a medium containing a maintenance concentration of this compound (e.g., the highest tolerated concentration) to ensure the stability of the resistant phenotype.
-
Data Presentation: Characterization of Resistant Phenotype
Summarize the quantitative data comparing the parental (HUVEC-WT) and resistant (HUVEC-Fosb-R) cell lines in the following table:
| Parameter | HUVEC-WT | HUVEC-Fosb-R | Method |
| This compound IC50 (nM) | CCK-8 Assay | ||
| Doubling Time (hours) | Cell Counting | ||
| Cross-resistance to Paclitaxel (IC50, nM) | CCK-8 Assay | ||
| Cross-resistance to Vincristine (IC50, nM) | CCK-8 Assay |
Experimental Workflow: Generating Resistant Cell Lines
II. Investigating Cellular Mechanisms of Resistance
Once a resistant cell line is established, the next step is to investigate the underlying cellular mechanisms. Given this compound's mode of action, alterations in the microtubule network and vascular function are key areas of investigation.
Protocol: Immunofluorescence Staining of the Microtubule Network
This protocol allows for the visualization and comparison of the microtubule network in sensitive and resistant cells upon this compound treatment.
Materials:
-
HUVEC-WT and HUVEC-Fosb-R cells
-
Glass coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: anti-α-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed HUVEC-WT and HUVEC-Fosb-R cells on glass coverslips in 24-well plates.
-
Treat the cells with various concentrations of this compound (including a vehicle control) for a defined period (e.g., 4 hours).
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.[8]
-
-
Blocking and Antibody Incubation:
-
Wash with PBS and block with 1% BSA for 30 minutes.
-
Incubate with the primary anti-α-tubulin antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
-
Staining and Mounting:
-
Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips on microscope slides using an antifade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the microtubule network using a fluorescence microscope.
-
Compare the extent of microtubule disruption between HUVEC-WT and HUVEC-Fosb-R cells at different this compound concentrations.
-
Protocol: In Vitro Vascular Permeability Assay
This assay measures the integrity of the endothelial monolayer and its permeability following this compound treatment.
Materials:
-
HUVEC-WT and HUVEC-Fosb-R cells
-
Transwell inserts (e.g., 0.4 µm pore size)
-
FITC-Dextran (high molecular weight)
-
Endothelial Cell Growth Medium
-
This compound
-
Fluorescence plate reader
Procedure:
-
Cell Seeding:
-
Seed HUVEC-WT and HUVEC-Fosb-R cells onto the upper chamber of the Transwell inserts and culture until a confluent monolayer is formed.
-
-
Treatment:
-
Treat the endothelial monolayers with various concentrations of this compound for a specified time (e.g., 6 hours).
-
-
Permeability Measurement:
-
Add FITC-Dextran to the upper chamber of each well.
-
Incubate for 30 minutes to allow the fluorescent dextran (B179266) to pass through the endothelial monolayer into the lower chamber.
-
Measure the fluorescence of the medium in the lower chamber using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the percentage of permeability relative to the untreated control.
-
Compare the dose-dependent increase in permeability between HUVEC-WT and HUVEC-Fosb-R cells.
-
Data Presentation: Functional Characterization of Resistance
| Assay | HUVEC-WT | HUVEC-Fosb-R |
| Microtubule Disruption (at IC50 of WT) | (Qualitative: e.g., Complete, Partial, None) | (Qualitative: e.g., Complete, Partial, None) |
| Vascular Permeability (% increase at IC50 of WT) |
III. Investigating Signaling Pathways in this compound Resistance
Alterations in key signaling pathways can contribute to drug resistance. For vascular disrupting agents, pathways involved in cell survival under stress, such as the HIF-1α pathway, and those maintaining vascular integrity, like VE-cadherin signaling, are of particular interest.
Protocol: Western Blot Analysis of HIF-1α and VE-cadherin
This protocol is for the detection and quantification of Hypoxia-Inducible Factor-1α (HIF-1α) and Vascular Endothelial-cadherin (VE-cadherin) protein levels.
Materials:
-
HUVEC-WT and HUVEC-Fosb-R cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-HIF-1α, anti-VE-cadherin, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat HUVEC-WT and HUVEC-Fosb-R cells with this compound under normoxic and hypoxic (e.g., 1% O2) conditions.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize to the loading control (β-actin).
-
Compare the expression levels of HIF-1α and VE-cadherin between sensitive and resistant cells under different conditions.
-
Signaling Pathway Diagrams
IV. Investigating the Role of the Tumor Microenvironment
The tumor microenvironment can significantly influence drug resistance.[8][9] A 3D co-culture model of this compound-resistant endothelial cells and tumor cells can be used to study these interactions.
Protocol: 3D Co-culture Spheroid Model
This protocol describes the formation of tumor spheroids and their co-culture with a monolayer of sensitive or resistant endothelial cells.
Materials:
-
Tumor cell line (e.g., HT-29 colon cancer cells)
-
HUVEC-WT and HUVEC-Fosb-R cells
-
Ultra-low attachment 96-well plates
-
Matrigel or other basement membrane extract
-
Cell culture medium
-
This compound
-
Cell viability assay kit (e.g., CellTiter-Glo 3D)
-
Fluorescence microscope (if using fluorescently labeled cells)
Procedure:
-
Tumor Spheroid Formation:
-
Seed tumor cells in ultra-low attachment 96-well plates to allow for the formation of single spheroids in each well.
-
Culture for 3-4 days until spheroids of a consistent size are formed.
-
-
Endothelial Cell Co-culture:
-
Coat the wells of a 96-well plate with Matrigel.
-
Seed HUVEC-WT or HUVEC-Fosb-R cells on top of the Matrigel to form a monolayer.
-
Carefully transfer the pre-formed tumor spheroids onto the endothelial cell monolayer.
-
-
This compound Treatment and Viability Assessment:
-
Treat the co-cultures with a range of this compound concentrations for 48-72 hours.
-
Assess the viability of the tumor spheroids using a 3D cell viability assay.
-
-
Data Analysis:
-
Compare the IC50 of this compound on tumor spheroids co-cultured with HUVEC-WT versus HUVEC-Fosb-R cells.
-
Data Presentation: Influence of Resistant Endothelium on Tumor Cell Sensitivity
| Co-culture Condition | This compound IC50 on Tumor Spheroids (nM) |
| Tumor Spheroids alone | |
| Tumor Spheroids + HUVEC-WT | |
| Tumor Spheroids + HUVEC-Fosb-R |
Experimental Workflow: 3D Co-culture Model
The experimental setup detailed in these application notes provides a comprehensive approach to elucidating the mechanisms of this compound resistance. By generating and characterizing resistant endothelial cell lines, investigating alterations in cellular functions and signaling pathways, and modeling the influence of the tumor microenvironment, researchers can gain valuable insights into the complexities of resistance to this vascular-disrupting agent. This knowledge is essential for the rational design of combination therapies aimed at overcoming this compound resistance and improving patient outcomes.
References
- 1. resources.novusbio.com [resources.novusbio.com]
- 2. Effects of combretastatin A4 phosphate on endothelial cell morphology in vitro and relationship to tumour vascular targeting activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocols for endothelial cell isolation from mouse tissues: brain, choroid, lung, and muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for immunofluorescent staining, high-resolution imaging, and spatial projection of Schlemm’s canal in mouse whole-mount corneal limbus tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enzyme-Linked Immunosorbent Assay for Pharmacological Studies Targeting Hypoxia-Inducible Factor 1α - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of HIF-1α expression and release following endothelial injury in-vitro and in-vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. miltenyibiotec.com [miltenyibiotec.com]
Application of Fosbretabulin in 3D Tumor Spheroid Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosbretabulin, a phosphate (B84403) prodrug of combretastatin (B1194345) A4 (CA4), is a potent vascular-disrupting agent (VDA) that targets the tumor neovasculature.[1] Its mechanism of action involves the destabilization of microtubules, leading to a cascade of events that culminates in the disruption of blood flow to the tumor and subsequent necrosis.[1] Three-dimensional (3D) tumor spheroid models are increasingly recognized as more physiologically relevant systems than traditional 2D cell cultures for studying cancer biology and evaluating anti-cancer therapeutics. These models mimic the complex microenvironment of solid tumors, including gradients of oxygen and nutrients, and cell-cell interactions that influence drug response. This document provides detailed application notes and protocols for the use of this compound in 3D tumor spheroid models.
Mechanism of Action of this compound
This compound exerts its anti-cancer effects primarily by targeting endothelial cells lining the tumor blood vessels. The active metabolite, combretastatin A4, binds to the colchicine-binding site on β-tubulin, inhibiting tubulin polymerization and leading to the disassembly of the microtubule cytoskeleton in endothelial cells. This results in:
-
Endothelial Cell Shape Change: The disruption of the microtubule network causes endothelial cells to change shape, becoming more rounded.
-
Increased Vascular Permeability: The morphological changes in endothelial cells lead to the breakdown of cell-cell junctions, particularly those mediated by vascular endothelial (VE)-cadherin, increasing the permeability of the tumor vasculature.[2]
-
Vascular Shutdown: The combination of endothelial cell shape changes and increased permeability leads to the occlusion of blood vessels, cutting off the blood supply to the tumor.
-
Tumor Necrosis: The lack of oxygen and nutrients results in extensive necrosis within the tumor core.
Data Presentation: Quantitative Effects of this compound
The following tables summarize key quantitative data related to the activity of this compound. Table 1 provides IC50 values from 2D cell culture assays, which can serve as a starting point for dose-ranging studies in 3D models. Table 2 presents data from a 3D vascular disruption model, offering a more physiologically relevant concentration for observing vascular effects.
| Cell Line | Assay Type | IC50 (µM) | Reference |
| SKOV3 | Proliferation Assay | 0.0045 | [3] |
| HeLa | Proliferation Assay | 0.0047 | [3] |
| HUVEC | Proliferation Assay | 0 - 50 nM range tested | [3] |
| Model System | Effective Concentration | Effect | Reference |
| 3D Vascular-like Network | ≥3.5 ng/mL | High vascular disruption |
Experimental Protocols
The following protocols provide a framework for studying the effects of this compound on 3D tumor spheroids.
Protocol 1: 3D Tumor Spheroid Formation
This protocol describes the generation of uniform tumor spheroids using the liquid overlay technique in ultra-low attachment plates.
Materials:
-
Cancer cell line of interest (e.g., HT-29, U-87 MG)
-
Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Ultra-low attachment 96-well round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cancer cells in standard 2D culture flasks until they reach 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count.
-
Dilute the cell suspension to the desired seeding density (e.g., 1,000 - 5,000 cells/well).
-
Pipette 100 µL of the cell suspension into each well of a 96-well ultra-low attachment plate.
-
Centrifuge the plate at a low speed (e.g., 300 x g) for 5-10 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2. Spheroids will typically form within 24-72 hours.
-
Monitor spheroid formation and growth daily using a microscope.
Protocol 2: this compound Treatment of 3D Tumor Spheroids
This protocol outlines the treatment of pre-formed spheroids with this compound.
Materials:
-
Pre-formed tumor spheroids in a 96-well plate
-
This compound stock solution (dissolved in an appropriate solvent, e.g., sterile water or PBS)
-
Complete cell culture medium
Procedure:
-
Prepare a series of this compound dilutions in complete culture medium. Based on available data, a starting concentration range of 1 nM to 1 µM is recommended.
-
Carefully remove 50 µL of the existing medium from each well containing a spheroid.
-
Add 50 µL of the corresponding this compound dilution to each well. Include vehicle-only controls.
-
Incubate the spheroids for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, proceed with the desired analysis (e.g., viability, apoptosis, or imaging).
Protocol 3: Assessment of Spheroid Viability and Size
This protocol describes how to measure changes in spheroid viability and size following this compound treatment.
Materials:
-
Treated spheroids in a 96-well plate
-
PrestoBlue™ HS Cell Viability Reagent or similar metabolic assay reagent
-
Microplate reader
-
Inverted microscope with a camera
Procedure for Viability Assay:
-
Add the viability reagent to each well according to the manufacturer's instructions (e.g., 10 µL of PrestoBlue™ per 100 µL of medium).
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the fluorescence or absorbance using a microplate reader.
-
Calculate the percentage of viability relative to the vehicle-treated control spheroids.
Procedure for Size Measurement:
-
Capture brightfield images of the spheroids in each well using an inverted microscope.
-
Use image analysis software (e.g., ImageJ) to measure the diameter or area of each spheroid.
-
Calculate the change in spheroid volume assuming a spherical shape (Volume = 4/3 * π * (radius)^3).
-
Compare the size of treated spheroids to the control spheroids.
Protocol 4: Assessment of Apoptosis and Necrosis
This protocol details methods to visualize and quantify apoptosis and necrosis in this compound-treated spheroids.
Materials:
-
Treated spheroids in a 96-well plate
-
Live/Dead Viability/Cytotoxicity Kit (e.g., containing Calcein-AM and Ethidium Homodimer-1) or Caspase-3/7 activity assay kit
-
Fluorescence microscope or high-content imaging system
Procedure for Live/Dead Staining:
-
Prepare the staining solution containing Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead/necrotic cells red) in PBS or culture medium.
-
Carefully replace the medium in each well with the staining solution.
-
Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
Image the spheroids using a fluorescence microscope with appropriate filters. The green fluorescence indicates the viable rim, while red fluorescence will highlight the necrotic core.
Procedure for Apoptosis Assay:
-
Use a commercially available caspase-3/7 activity assay kit that provides a fluorescent substrate for activated caspases.
-
Follow the manufacturer's protocol for adding the reagent to the spheroid cultures.
-
Incubate for the recommended time.
-
Measure the fluorescence intensity using a microplate reader or visualize apoptotic cells using a fluorescence microscope.
Expected Outcomes and Interpretation
Treatment of 3D tumor spheroids with this compound is expected to result in a dose-dependent decrease in spheroid size and viability. Due to its mechanism of action, which primarily targets the vasculature, the most significant effects in co-culture models (with endothelial cells) would be the disruption of the endothelial network. In monoculture tumor spheroids, higher concentrations may be required to observe direct cytotoxic effects.
Imaging of live/dead stained spheroids is expected to show an increase in the size of the necrotic core (red fluorescence) and a decrease in the viable outer rim (green fluorescence) with increasing concentrations of this compound. This reflects the drug's ability to induce cell death, likely exacerbated by the limited diffusion of nutrients into the spheroid core following the disruption of any nascent vascular networks in co-culture models.
Conclusion
The use of 3D tumor spheroid models provides a powerful platform for evaluating the efficacy of vascular-disrupting agents like this compound in a more physiologically relevant context. The protocols outlined in this document offer a comprehensive framework for researchers to investigate the anti-tumor effects of this compound, from initial spheroid formation to the quantitative analysis of viability, size, and cell death. These models can contribute to a better understanding of drug efficacy and mechanism of action, ultimately aiding in the development of more effective cancer therapies.
References
Application Notes and Protocols for In Vivo Imaging of Fosbretabulin Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosbretabulin (combretastatin A4-phosphate, CA4P) is a potent vascular disrupting agent (VDA) that selectively targets the immature vasculature of solid tumors, leading to rapid vascular shutdown and subsequent tumor necrosis.[1][2] Monitoring the therapeutic efficacy of this compound in vivo is crucial for optimizing treatment strategies and understanding its mechanism of action. This document provides detailed application notes and protocols for various non-invasive imaging techniques used to assess the anti-vascular effects of this compound in preclinical and clinical settings.
Mechanism of Action of this compound
This compound is a water-soluble prodrug that is rapidly dephosphorylated in vivo to its active metabolite, combretastatin (B1194345) A4 (CA4).[2] CA4 binds to the colchicine-binding site on β-tubulin, leading to microtubule depolymerization, primarily in activated endothelial cells.[3] This disruption of the endothelial cell cytoskeleton causes a cascade of events including increased vascular permeability, leading to a rise in interstitial pressure and subsequent vascular collapse and ischemia within the tumor core.[4][5] This targeted disruption of tumor blood flow results in extensive central necrosis.[1][6]
I. Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI)
DCE-MRI is a powerful, non-invasive imaging modality for assessing tumor vascularity and its response to VDAs like this compound.[7][8] It provides quantitative parameters related to blood flow, vessel permeability, and the volume of the extravascular extracellular space (EES).
Application Note:
DCE-MRI is highly effective for monitoring the rapid vascular shutdown induced by this compound.[9] A significant decrease in tumor perfusion can be observed as early as 4-6 hours post-treatment. The primary pharmacokinetic parameters derived from DCE-MRI data, such as Ktrans (volume transfer coefficient) and iAUC (initial area under the gadolinium concentration curve), serve as robust biomarkers for treatment efficacy.[10] A reduction in these parameters correlates with a decrease in tumor blood flow and vascular permeability, which is a direct consequence of this compound's mechanism of action.[9][10]
Experimental Protocol:
Animal Model:
-
Tumor-bearing mice or rats (e.g., subcutaneous xenografts of human cancer cell lines like KHT sarcoma or VX2 liver tumors).[9][10]
Imaging Equipment:
-
A 1.5T or higher clinical or preclinical MRI scanner equipped with a dedicated animal coil.
Contrast Agent:
-
Gadolinium-based contrast agent (e.g., Gadavist, 0.1 mmol/kg).[11]
Procedure:
-
Baseline Imaging: Perform a DCE-MRI scan prior to this compound administration to establish baseline tumor perfusion characteristics.
-
Anesthesia: Anesthetize the animal using isoflurane (B1672236) (e.g., 1-2% in oxygen) and maintain its body temperature at 37°C.
-
Catheterization: Place a catheter in the tail vein for intravenous (IV) administration of the contrast agent.
-
Image Acquisition:
-
Acquire T2-weighted anatomical images to localize the tumor.
-
Acquire a series of T1-weighted images before, during, and after the bolus injection of the contrast agent. A typical sequence would be a 3D gradient echo sequence.
-
-
This compound Administration: Administer this compound (e.g., 100 mg/kg, intraperitoneally).[12]
-
Post-Treatment Imaging: Repeat the DCE-MRI scan at various time points post-Fosbretabulin administration (e.g., 4, 24, and 48 hours) to monitor changes in tumor perfusion.[10]
-
Data Analysis:
-
Draw regions of interest (ROIs) around the tumor on the anatomical images.
-
Generate concentration-time curves for the contrast agent within the tumor ROI.
-
Apply a pharmacokinetic model (e.g., the Tofts model) to the data to calculate quantitative parameters such as Ktrans and ve (extracellular extravascular volume fraction).
-
Calculate semi-quantitative parameters like iAUC.
-
References
- 1. A Phase II Trial of this compound in Advanced Anaplastic Thyroid Carcinoma and Correlation of Baseline Serum-Soluble Intracellular Adhesion Molecule-1 with Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Non-Invasive Evaluation of Acute Effects of Tubulin Binding Agents: A Review of Imaging Vascular Disruption in Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Unique Characteristics of Tumor Vasculature and Preclinical Evidence for its Selective Disruption by Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multiparametric MRI biomarkers for measuring vascular disrupting effect on cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Dynamic contrast-enhanced MRI for oncology drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Monitoring the Treatment Efficacy of the Vascular Disrupting Agent CA4P - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Monitoring the therapeutic efficacy of CA4P in the rabbit VX2 liver tumor using dynamic contrast-enhanced MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. Monitoring Combretastatin A4-induced tumor hypoxia and hemodynamic changes using endogenous MR contrast and DCE-MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Evaluation of Novel Fosbretabulin Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and evaluation of novel analogs of Fosbretabulin (Combretastatin A-4 Phosphate, CA4P), a potent vascular disrupting agent (VDA). This document includes detailed synthetic protocols for various analog classes, experimental procedures for key biological assays, and a summary of quantitative data to facilitate the discovery and development of next-generation anticancer therapeutics.
Introduction to this compound and its Analogs
This compound is a water-soluble prodrug of Combretastatin (B1194345) A-4 (CA-4), a natural product isolated from the African bush willow tree, Combretum caffrum.[1] Upon administration, this compound is rapidly dephosphorylated by endogenous phosphatases to its active metabolite, CA-4.[2] CA-4 is a potent microtubule-targeting agent that binds to the colchicine-binding site on β-tubulin, leading to the inhibition of tubulin polymerization.[3][4] This disruption of the microtubule network in endothelial cells triggers a cascade of events, including mitotic arrest and apoptosis, ultimately leading to the collapse of tumor vasculature and subsequent tumor necrosis.[3][5]
Beyond its direct effect on tubulin, this compound also disrupts the vascular endothelial (VE)-cadherin/β-catenin/Akt signaling pathway. This interference with cell-cell adhesion further contributes to the breakdown of the tumor's blood supply.[5]
The clinical potential of this compound is limited by its poor aqueous solubility and the isomerization of the active cis-stilbene (B147466) double bond to the less active trans-isomer.[6] Consequently, significant research has focused on the synthesis of novel analogs with improved physicochemical properties and enhanced biological activity. These efforts include modifications to the A- and B-rings of the combretastatin scaffold and the replacement of the olefin bridge with various heterocyclic linkers to create cis-restricted analogs.[7][8][9]
Synthesis of Novel this compound Analogs
The synthesis of this compound analogs typically involves the construction of the characteristic bi-aryl system connected by a bridge. The Wittig reaction and Suzuki coupling are two of the most common and versatile methods employed for this purpose.
General Synthetic Strategies
Workflow for this compound Analog Synthesis
Caption: General synthetic workflows for this compound analogs.
Detailed Experimental Protocols
Protocol 2.2.1: Synthesis of a Stilbene Analog via Wittig Reaction
This protocol describes the synthesis of a (Z)-stilbene analog, a common core structure of many this compound analogs.
Materials:
-
Substituted benzyltriphenylphosphonium (B107652) halide (1.0 eq)
-
Substituted benzaldehyde (1.0 eq)
-
Strong base (e.g., sodium hydride (NaH), n-butyllithium (n-BuLi)) (1.1 eq)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl Acetate (B1210297) for chromatography
Procedure:
-
Ylide Formation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted benzyltriphenylphosphonium halide and anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Slowly add the strong base to the suspension with stirring. Allow the reaction mixture to stir at 0 °C for 30 minutes, during which the formation of the ylide is often indicated by a color change.
-
Wittig Reaction: Dissolve the substituted benzaldehyde in anhydrous THF and add it dropwise to the ylide suspension at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to separate the cis and trans isomers and other impurities. The cis isomer is typically less polar and elutes first.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2.2.2: Synthesis of a Bi-aryl Analog via Suzuki Coupling
This protocol details the synthesis of a bi-aryl this compound analog, which can offer improved stability over the stilbene core.
Materials:
-
Aryl halide (e.g., aryl bromide or iodide) (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (0.05 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Water
-
Ethyl acetate
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask, add the aryl halide, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent and water.
-
Suzuki Coupling: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous NH₄Cl and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Evaluation of Novel this compound Analogs
The biological activity of newly synthesized this compound analogs is assessed through a series of in vitro and in vivo assays to determine their efficacy as anticancer agents.
In Vitro Assays
Workflow for In Vitro Biological Evaluation
Caption: Experimental workflow for in vitro evaluation.
Protocol 3.1.1: Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
Test compound and control compounds (e.g., paclitaxel (B517696) as a polymerization enhancer, colchicine (B1669291) as a polymerization inhibitor)
-
96-well microplate (clear bottom for absorbance, black for fluorescence)
-
Temperature-controlled microplate reader
Procedure:
-
Preparation: Thaw all reagents on ice. Prepare a 10x working stock of the test compound and control compounds in General Tubulin Buffer.
-
Prepare the tubulin polymerization mix on ice. For a final tubulin concentration of 3 mg/mL, reconstitute lyophilized tubulin in the appropriate volume of General Tubulin Buffer containing 1 mM GTP and 10% glycerol.
-
Assay: Pipette 10 µL of the 10x compound dilutions (or vehicle/positive control) into the wells of a pre-warmed 96-well plate.
-
To initiate the reaction, add 90 µL of the cold tubulin polymerization mix to each well.
-
Immediately place the plate in the 37 °C microplate reader.
-
Data Acquisition: Measure the absorbance at 340 nm or fluorescence (Ex: 360 nm, Em: 450 nm if using a fluorescent reporter) every 60 seconds for 60 minutes.
-
Data Analysis: Plot the change in absorbance/fluorescence versus time. Determine the Vmax (maximum rate of polymerization) and the plateau. Calculate the percentage of inhibition for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 3.1.2: Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the compound that inhibits cell growth by 50% (IC₅₀).
Materials:
-
Cancer cell lines of interest (e.g., HCT-116, MCF-7, A549)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the test compound and a vehicle control for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value from the dose-response curve.
Protocol 3.1.3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine if the compound induces cell cycle arrest, typically at the G2/M phase for microtubule-targeting agents.
Materials:
-
Cancer cell line
-
6-well plates
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ concentration for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20 °C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Analysis: Incubate for 30 minutes in the dark at room temperature. Analyze the samples on a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
In Vivo Assays
Protocol 3.2.1: Tumor Growth Inhibition in Xenograft Models
This assay evaluates the in vivo efficacy of the most promising analogs in a tumor-bearing animal model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human tumor cells
-
Matrigel (optional)
-
Test compound formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (typically 1-5 x 10⁶ cells) in PBS or a mixture of PBS and Matrigel into the flank of each mouse.
-
Treatment: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound and vehicle control according to a predetermined schedule (e.g., intraperitoneally, intravenously) and dosage.
-
Tumor Measurement: Measure the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Endpoint: Continue the experiment until the tumors in the control group reach a predetermined size or for a specified duration.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.
Mechanism of Action: Signaling Pathway Disruption
This compound and its analogs exert their vascular-disrupting effects not only by targeting tubulin but also by interfering with key signaling pathways that maintain endothelial cell integrity. A primary pathway affected is the VE-cadherin/β-catenin/Akt signaling cascade.
VE-Cadherin Signaling Pathway Disruption by this compound Analogs
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. VE-Cadherin: At the Front, Center, and Sides of Endothelial Cell Organization and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro tubulin polymerization assay [bio-protocol.org]
Troubleshooting & Optimization
Technical Support Center: Fosbretabulin for In Vitro Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing Fosbretabulin (also known as Combretastatin (B1194345) A4 Phosphate (B84403) or CA4P) in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a water-soluble prodrug that is dephosphorylated in vivo to its active metabolite, combretastatin A4 (CA4).[1][2] CA4 is a potent microtubule-destabilizing agent that binds to the colchicine-binding site on β-tubulin. This disrupts microtubule polymerization, leading to mitotic arrest and apoptosis, particularly in endothelial cells.[3][4] Additionally, this compound disrupts the VE-cadherin/β-catenin/Akt signaling pathway, which is crucial for endothelial cell adhesion and migration.[2] This dual mechanism of action leads to the collapse of tumor vasculature.[2]
Q2: What is the primary application of this compound in in vitro research?
A2: In vitro, this compound is primarily used to study its effects on endothelial cells and cancer cells. Common applications include assessing its anti-angiogenic properties through tube formation assays, investigating its impact on microtubule dynamics via immunofluorescence, and determining its cytotoxic effects on various cell lines.
Q3: What are the different forms of this compound available?
A3: this compound is often available as a disodium (B8443419) salt (this compound disodium), which is a water-soluble phosphate derivative.[2][3][4] This form is generally preferred for in vitro studies due to its enhanced solubility compared to its active metabolite, combretastatin A4.
Troubleshooting Guide: Solubility and Preparation
Issue 1: My this compound disodium is not dissolving properly in my desired solvent.
-
Background: While this compound disodium is considered water-soluble, researchers may encounter difficulties, especially when preparing concentrated stock solutions or using certain organic solvents. There are conflicting reports regarding its solubility in DMSO, with some sources indicating insolubility and others providing specific solubility data.[1][3][5] This discrepancy may arise from differences in the salt form, purity, or hydration state of the compound.
-
Troubleshooting Steps:
-
Verify the Solvent: For in vitro experiments, sterile phosphate-buffered saline (PBS) or cell culture medium are the recommended primary solvents for this compound disodium.
-
pH Adjustment: The solubility of phosphate salts can be pH-dependent. If you experience precipitation in neutral solutions like PBS or cell culture media, a slight increase in pH may improve solubility. A method adapted from an in vivo protocol involves dissolving the compound in physiological saline (0.9% NaCl) with the addition of a few drops of 5% sodium carbonate (Na2CO3) to slightly elevate the pH.[3] When preparing solutions for cell culture, ensure the final pH of the medium is within the optimal range for your cells (typically 7.2-7.4).
-
Gentle Warming and Agitation: Gently warming the solution to 37°C and intermittent vortexing or sonication can aid in dissolution. Avoid excessive heat, as it may degrade the compound.
-
Fresh Solvents: Always use fresh, high-purity solvents. If using DMSO, ensure it is anhydrous, as absorbed moisture can reduce the solubility of certain compounds.[3]
-
Start with a Lower Concentration: If you are preparing a high-concentration stock solution and observing precipitation, try preparing a lower concentration stock.
-
Issue 2: Precipitation occurs when I dilute my this compound stock solution in cell culture medium.
-
Background: This is a common issue when a stock solution prepared in a solvent with high dissolving power (like a slightly basic solution) is diluted into a buffered solution with a different pH (like cell culture medium). The change in pH can cause the compound to exceed its solubility limit in the final solution.
-
Troubleshooting Steps:
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. This gradual change in the solvent environment can help keep the compound in solution.
-
Pre-warm the Medium: Adding a cold stock solution to warmer cell culture medium can sometimes induce precipitation. Ensure both the stock solution and the medium are at a similar temperature before mixing.
-
Increase Final Volume: Diluting the stock solution into a larger volume of medium will result in a lower final concentration of the compound, which may be below its solubility limit.
-
Vehicle Control: Always include a vehicle control in your experiments. This would be the final concentration of the solvent used to dissolve the this compound (e.g., PBS with a small amount of pH adjuster) without the compound itself.
-
Quantitative Data Summary
| Parameter | Solvent | Concentration/Value | Source |
| Solubility | Water | ≥4.4 mg/mL | [5] |
| DMSO | Insoluble (conflicting reports) | [5] | |
| DMSO | ≥11.7 mg/mL (conflicting reports) | [1] | |
| Saline (0.9% NaCl) with 5% Na2CO3 | 30 mg/mL (for in vivo) | [3] | |
| In Vitro Activity | Tubulin Polymerization (cell-free) | IC50 = 2.4 µM | [6] |
| Endothelial Microtubule Disruption | 1 mM (after 30 minutes) | [3] | |
| Antiproliferative Activity (SKOV3 cells) | IC50 = 0.0045 µM | [3] | |
| Antiproliferative Activity (HeLa cells) | IC50 = 0.0047 µM | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Disodium Stock Solution for Cell Culture
-
Materials:
-
This compound disodium powder
-
Sterile, nuclease-free water or sterile Phosphate-Buffered Saline (PBS)
-
Sterile 0.1 M NaOH or 5% Sodium Carbonate (Na2CO3) solution (optional, for pH adjustment)
-
Sterile, conical tubes
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
-
-
Procedure:
-
Weigh the desired amount of this compound disodium powder in a sterile conical tube.
-
Add a small volume of sterile water or PBS to create a slurry.
-
Slowly add more water or PBS while vortexing until the desired stock concentration is approached.
-
If solubility is an issue, add a very small volume of 0.1 M NaOH or 5% Na2CO3 dropwise while vortexing until the powder dissolves. Monitor the pH to ensure it does not become too alkaline.
-
Once fully dissolved, bring the solution to the final desired volume with sterile water or PBS.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into sterile, single-use tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Protocol 2: In Vitro Tube Formation Assay
-
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Basement membrane extract (e.g., Matrigel)
-
96-well plate
-
This compound disodium stock solution
-
Vehicle control
-
-
Procedure:
-
Thaw the basement membrane extract on ice and coat the wells of a 96-well plate.
-
Incubate the plate at 37°C for 30 minutes to allow the matrix to solidify.
-
Harvest HUVECs and resuspend them in endothelial cell growth medium containing the desired concentrations of this compound disodium or the vehicle control.
-
Seed the cells onto the solidified matrix (e.g., 2 x 10^4 cells/well).
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Visualize and quantify the formation of capillary-like structures using a microscope.
-
Signaling Pathways and Workflows
Caption: Mechanism of action of this compound in endothelial cells.
Caption: Troubleshooting workflow for dissolving this compound disodium.
References
Technical Support Center: Optimizing Fosbretabulin Dosage for Maximum Vascular Disruption
Welcome to the Technical Support Center for Fosbretabulin. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound as a vascular disrupting agent (VDA). Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), and comprehensive experimental protocols to assist you in optimizing your experiments for maximum vascular disruption.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work as a vascular disrupting agent?
A1: this compound (also known as Combretastatin (B1194345) A4-Phosphate or CA4P) is a water-soluble prodrug of combretastatin A4.[1] It functions as a potent microtubule-destabilizing agent.[2] Upon administration, it is rapidly dephosphorylated to its active form, combretastatin A4 (CA4). CA4 binds to the colchicine-binding site on β-tubulin, leading to the depolymerization of microtubules in endothelial cells.[1][3] This cytoskeletal disruption causes endothelial cell shape changes, leading to the collapse of tumor vasculature, a rapid shutdown of blood flow, and subsequent tumor necrosis due to ischemia.[4][5]
Q2: What is the primary mechanism leading to vascular disruption?
A2: The primary mechanism is the disruption of the endothelial cell cytoskeleton. This leads to a cascade of events including the destabilization of vascular endothelial-cadherin (VE-cadherin) junctions, which are critical for maintaining the integrity of the endothelial barrier.[1][6] This disruption of cell-cell adhesion, coupled with changes in cell shape, increases vascular permeability and leads to the physical collapse of the tumor's blood vessels.[2]
Q3: Why does a viable rim of tumor tissue often remain after this compound treatment?
A3: A peripheral rim of viable tumor cells is a common observation following treatment with vascular disrupting agents.[5] This is because the vasculature in the tumor periphery is often more mature and can be supplied by adjacent normal tissue blood vessels, which are less sensitive to the effects of this compound.[3] This highlights the rationale for combining this compound with other therapeutic modalities to target these remaining viable cells.
Q4: What are some key biomarkers to assess the in vivo activity of this compound?
A4: Several biomarkers can be used to monitor the pharmacodynamic effects of this compound. These include:
-
Soluble VE-cadherin: An increase in the plasma levels of the extracellular domain of VE-cadherin can indicate disruption of endothelial cell junctions.
-
Circulating Endothelial Cells (CECs): An increase in CECs in the bloodstream can be a marker of endothelial damage.[7]
-
Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI): This imaging technique can quantitatively measure changes in tumor blood flow, vessel permeability, and other vascular parameters.[8]
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with this compound.
| Issue | Potential Causes | Recommended Solutions |
| Inconsistent or Lack of Vascular Disruption | Suboptimal Dosage: The dose of this compound may be too low to induce a significant effect in your specific tumor model. Timing of Assessment: Vascular shutdown is a rapid event. Assessment at a much later time point may miss the peak effect. Tumor Model Variability: Different tumor models exhibit varying sensitivity to VDAs due to differences in vascular maturity and architecture.[9] Drug Formulation/Administration Issues: Improper dissolution or administration of this compound can lead to inconsistent dosing. | Conduct a Dose-Response Study: Perform a dose-escalation study to determine the optimal dose for your specific tumor model (see Experimental Protocol 1). Optimize Assessment Timepoints: Evaluate vascular disruption at early time points (e.g., 1, 4, and 6 hours post-treatment) to capture the acute effects.[10] Characterize Your Tumor Model: Ensure your tumor model has a well-established and functional vasculature before initiating treatment studies. Standardize Procedures: Adhere to a strict protocol for drug preparation and administration to minimize variability.[9] |
| High Variability in Tumor Growth within Control or Treatment Groups | Inconsistent Cell Implantation: Variations in the number of cells injected, injection site, or cell viability can lead to different tumor growth rates.[9] Animal Health and Husbandry: Differences in the age, weight, and overall health of the animals can impact tumor engraftment and growth.[9] | Standardize Tumor Implantation: Use a consistent number of viable cells for implantation and ensure the injection technique is uniform across all animals.[9] Homogenize Animal Cohorts: Use animals of the same age, sex, and weight, and house them under identical conditions.[9] |
| Artifacts in CD31 Immunohistochemistry | Nonspecific Antibody Binding: Improper antibody dilution or issues with tissue fixation can lead to background staining.[11] Poor Antigen Retrieval: Inadequate antigen retrieval can result in weak or absent staining. | Optimize Antibody Dilution: Perform a titration of the primary antibody to find the optimal concentration. Use Appropriate Controls: Include positive and negative tissue controls to validate staining. Optimize Antigen Retrieval: Test different antigen retrieval methods (e.g., heat-induced epitope retrieval with different buffers) to find the optimal condition for your tissues. |
Quantitative Data Summary
The following tables summarize quantitative data from preclinical and clinical studies to provide a reference for expected outcomes.
Table 1: Preclinical Dose-Response of this compound in Xenograft Models
| Dose (mg/kg) | Tumor Model | Effect | Time Point | Reference |
| 100 | P22 Carcinosarcoma (rat) | >90% of vessels non-functional | 6 hours | [12] |
| 100 | KHT Sarcoma (mouse) | ~50-60% reduction in blood flow | Not specified | [12] |
| 250 | C3H Mammary Carcinoma (mouse) | ~35% reduction in tumor blood volume | 3 hours | [13] |
Table 2: Clinical Dosages of this compound in Combination Therapies
| Dosage | Cancer Type | Combination Agents | Reference |
| 45 mg/m² | Anaplastic Thyroid Carcinoma | Single agent | [10] |
| 60 mg/m² | Advanced Non-Squamous Non-Small-Cell Lung Cancer | Carboplatin, Paclitaxel, Bevacizumab | [14] |
Experimental Protocols
Protocol 1: Preclinical Dose-Response Study for this compound in a Mouse Xenograft Model
Objective: To determine the optimal dose of this compound for inducing maximum vascular disruption in a specific tumor xenograft model.
Materials:
-
Tumor-bearing mice (e.g., nude mice with subcutaneous xenografts)
-
This compound tromethamine
-
Sterile saline for injection
-
Anesthesia
-
Calipers for tumor measurement
-
DCE-MRI or other perfusion imaging modality
-
Materials for tissue fixation and processing (e.g., formalin, paraffin)
-
Antibodies for immunohistochemistry (e.g., anti-CD31)
Procedure:
-
Tumor Establishment: Inoculate mice with tumor cells to establish xenografts. Allow tumors to reach a predetermined size (e.g., 100-200 mm³).
-
Animal Grouping: Randomize mice into several groups (n=5-10 per group), including a vehicle control group and multiple this compound dose groups (e.g., 25, 50, 100, 150 mg/kg).
-
Baseline Measurements: Before treatment, measure baseline tumor volume using calipers. If using imaging, perform baseline DCE-MRI to assess initial tumor perfusion.
-
This compound Administration: Prepare this compound in sterile saline and administer the assigned dose to each group via intraperitoneal (i.p.) or intravenous (i.v.) injection. Administer an equivalent volume of saline to the control group.
-
Post-Treatment Monitoring: Monitor animals for any signs of toxicity.
-
Assessment of Vascular Disruption:
-
Imaging: At a predetermined time point post-injection (e.g., 4-6 hours), perform DCE-MRI to quantify changes in tumor perfusion parameters (e.g., Ktrans, plasma volume).
-
Histology: At the end of the study (e.g., 24 hours post-treatment), euthanize the animals and excise the tumors. Fix the tumors in formalin and embed in paraffin.
-
-
Immunohistochemistry:
-
Perform immunohistochemical staining for CD31 on tumor sections to assess microvessel density.
-
Perform H&E staining to quantify the extent of tumor necrosis.
-
-
Data Analysis:
-
Compare the changes in perfusion parameters from DCE-MRI between the control and treated groups.
-
Quantify the percentage of necrotic area in the H&E-stained sections for each group.
-
Quantify the microvessel density from the CD31-stained sections.
-
Plot the dose of this compound against the measured endpoints (e.g., % necrosis, % reduction in perfusion) to determine the dose-response relationship.
-
Protocol 2: Immunohistochemistry for CD31 to Assess Microvessel Density
Objective: To visualize and quantify the microvessel density in tumor tissue sections.
Materials:
-
Paraffin-embedded tumor sections (5 µm)
-
Xylene and ethanol (B145695) series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)
-
Hydrogen peroxide solution (e.g., 3%) to block endogenous peroxidase activity
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Rabbit anti-mouse CD31
-
Secondary antibody: HRP-conjugated goat anti-rabbit IgG
-
DAB substrate kit
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize slides in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by immersing slides in antigen retrieval buffer and heating (e.g., in a pressure cooker or water bath).
-
Peroxidase Blocking: Incubate sections with hydrogen peroxide solution to block endogenous peroxidase activity.
-
Blocking: Incubate sections with blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate sections with the primary anti-CD31 antibody at the optimal dilution overnight at 4°C.
-
Secondary Antibody Incubation: Incubate sections with the HRP-conjugated secondary antibody.
-
Signal Detection: Apply DAB substrate and monitor for color development.
-
Counterstaining: Counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate sections through a graded ethanol series and xylene, and then mount with a coverslip.
-
Image Analysis: Acquire images using a light microscope and quantify microvessel density using image analysis software.
Visualizations
Caption: this compound Signaling Pathway
Caption: Experimental Workflow for Dosage Optimization
References
- 1. JCI - Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling [jci.org]
- 2. A comparison between two methods for measuring tumor necrosis factor in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Early Effects of Combretastatin-A4 Disodium Phosphate on Tumor Perfusion and Interstitial Fluid Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dynamic contrast-enhanced magnetic resonance imaging: fundamentals and application to the evaluation of the peripheral perfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dynamic contrast‐enhanced MRI perfusion for differentiating between melanoma and lung cancer brain metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tumor resistance to vascular disrupting agents: mechanisms, imaging, and solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monitoring the Treatment Efficacy of the Vascular Disrupting Agent CA4P - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. A Phase II Trial of this compound in Advanced Anaplastic Thyroid Carcinoma and Correlation of Baseline Serum-Soluble Intracellular Adhesion Molecule-1 with Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. molbiolcell.org [molbiolcell.org]
- 12. Tumor growth monitoring in breast cancer xenografts: A good technique for a strong ethic | PLOS One [journals.plos.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Inconsistent Results in Fosbretabulin Tubulin Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Fosbretabulin (Combretastatin A4 Phosphate) in tubulin-based assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experimentation, ensuring more accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound on tubulin?
This compound is a water-soluble prodrug that is rapidly dephosphorylated in vivo by endogenous phosphatases to its active metabolite, combretastatin (B1194345) A4 (CA4).[1][2][3][4] CA4 is a potent inhibitor of tubulin polymerization.[1] It binds to the colchicine-binding site on β-tubulin, leading to the disruption of microtubule dynamics, mitotic arrest, and apoptosis in endothelial cells.[1][5] This disruption of the endothelial cell cytoskeleton leads to the collapse of tumor vasculature.[1][2][6]
Q2: What are the expected quantitative values for the activity of this compound's active form, Combretastatin A4 (CA4)?
The following table summarizes key quantitative parameters for Combretastatin A4 (CA4) activity from in vitro assays.
| Parameter | Value | Target/System | Reference |
| Binding Dissociation Constant (Kd) | 0.4 µM | β-tubulin (cell-free assay) | [1] |
| Tubulin Polymerization Inhibition (IC50) | ~2.5 µM | Tubulin (cell-free assay) | [7] |
| Concentration for Cytoskeletal Disruption | 1 mM (CA4P) | Endothelial cells (in vitro, 30 min) | [1] |
Q3: My control wells are not showing any tubulin polymerization. What could be the issue?
A lack of polymerization in the control wells is a critical issue that needs to be addressed before evaluating the effects of this compound. Common causes include:
-
Inactive Tubulin: Tubulin is a sensitive protein. Ensure it has been stored properly at -80°C in single-use aliquots to avoid freeze-thaw cycles.[8][9] If the tubulin quality is questionable, it can be clarified by ultracentrifugation to remove aggregates.[8][10]
-
Incorrect Buffer Composition: The polymerization buffer is crucial. Verify the pH (typically 6.8-7.0) and the concentrations of all components, especially MgCl2 and EGTA.[8]
-
Degraded GTP: GTP is essential for tubulin polymerization.[8] Use a fresh solution of GTP, as it can degrade with improper storage.[11]
-
Suboptimal Temperature: Tubulin polymerization is highly temperature-dependent and should be conducted at 37°C.[11] Ensure your spectrophotometer or plate reader is pre-warmed.[11]
Troubleshooting Guide for Inconsistent Results
Q4: I am observing high variability between replicate wells, even in my controls. What is causing this?
Inconsistent results between replicates often stem from procedural inconsistencies. Here are some factors to consider:
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially when adding small volumes of tubulin, GTP, and your test compound. Using a multichannel pipette can help improve consistency.[11]
-
Temperature Gradients: Temperature differences across the plate can lead to variations in polymerization rates.[11] Ensure the entire plate is at a uniform 37°C.
-
Presence of Bubbles: Air bubbles in the wells can interfere with absorbance or fluorescence readings.[11] Be careful not to introduce bubbles during pipetting.
-
Compound Precipitation: this compound's active form, CA4, is lipophilic.[1] At higher concentrations, it may precipitate in aqueous buffers, leading to light scattering that can be misinterpreted as polymerization. Visually inspect the wells for any precipitate.[11][12]
Q5: The inhibitory effect of this compound in my assay is weaker than expected based on published data. Why might this be?
Several factors can lead to an underestimation of this compound's activity:
-
Incomplete Prodrug Conversion: When using the prodrug this compound (CA4P) in a cell-free assay, the conversion to the active form CA4 by phosphatases is a critical step.[1] The efficiency of this conversion can vary depending on the source and activity of the phosphatase used. For cell-based assays, ensure sufficient incubation time for cellular phosphatases to act.
-
Suboptimal Assay Conditions: The IC50 value of a tubulin inhibitor can be influenced by the tubulin concentration used in the assay.[12] Ensure your assay conditions are comparable to the literature.
-
Solvent Effects: If dissolving this compound or CA4 in a solvent like DMSO, ensure the final concentration in the assay is not high enough to inhibit polymerization on its own (typically <2%).[11]
Q6: My fluorescence-based tubulin assay is showing high background noise. How can I reduce this?
High background in fluorescence assays can be caused by:
-
Compound Autofluorescence: Test whether this compound or CA4 is fluorescent at the excitation and emission wavelengths you are using.[12]
-
Contaminated Reagents: Buffers and other reagents can sometimes be contaminated with fluorescent impurities.[12]
-
Light Scattering: As mentioned previously, compound precipitation can cause light scattering, which may be detected as fluorescence.[12]
Experimental Protocols & Visualizations
Experimental Workflow: In Vitro Tubulin Polymerization Assay
This workflow outlines the key steps for assessing the effect of this compound on tubulin polymerization.
Caption: Workflow for an in vitro tubulin polymerization assay.
Signaling Pathway: this compound's Mechanism of Action
This diagram illustrates the pathway from this compound administration to its effect on tumor vasculature.
Caption: Mechanism of action of this compound.
Troubleshooting Logic: No Polymerization in Control Wells
This decision tree helps diagnose the root cause of no polymerization in control experiments.
Caption: Troubleshooting no polymerization in controls.
References
- 1. benchchem.com [benchchem.com]
- 2. A Phase II Trial of this compound in Advanced Anaplastic Thyroid Carcinoma and Correlation of Baseline Serum-Soluble Intracellular Adhesion Molecule-1 with Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Combretastatin A4 phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C18H21O8P | CID 5351387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Off-target Effects of Fosbretabulin In Vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for minimizing the off-target effects of Fosbretabulin (Combretastatin A4-Phosphate, CA4P) in vivo.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and how does it relate to its on-target efficacy?
This compound is a water-soluble prodrug that is rapidly dephosphorylated in vivo to its active metabolite, combretastatin (B1194345) A4 (CA4).[1] CA4 functions as a potent vascular-disrupting agent (VDA) by binding to the colchicine-binding site on β-tubulin, leading to the inhibition of microtubule polymerization in endothelial cells. This disruption of the microtubule network causes a cascade of events including cytoskeletal collapse, increased endothelial cell permeability, and ultimately, the shutdown of tumor vasculature, leading to extensive tumor necrosis.[2][3] The on-target efficacy of this compound is therefore directly linked to its ability to selectively target and disrupt the tumor's blood supply.
Q2: What are the most common off-target effects observed with this compound administration in vivo?
The most frequently reported off-target effects of this compound are primarily cardiovascular in nature. These include:
-
Hypertension: A transient but significant increase in blood pressure is a common dose-dependent side effect.[4][5]
-
Cardiac Events: In some cases, more severe cardiovascular events such as myocardial ischemia and QTc prolongation have been observed.[3]
-
Tumor Pain: Acute tumor pain is another reported side effect, likely due to the rapid induction of necrosis and inflammation within the tumor.
It is important to note that this compound generally lacks the traditional cytotoxic side effects associated with chemotherapy, such as myelosuppression.[3]
Q3: How can I minimize the cardiovascular off-target effects of this compound in my preclinical experiments?
Several strategies can be employed to mitigate the cardiovascular toxicity of this compound:
-
Dose Optimization: Carefully titrate the dose of this compound to find the optimal therapeutic window that maximizes anti-tumor activity while minimizing cardiovascular side effects. Dose-response studies are crucial.
-
Combination Therapy: Combining this compound with other agents can allow for a dose reduction of this compound, thereby lessening its off-target effects.
-
Anti-angiogenic Agents: Co-administration with drugs like bevacizumab can create a synergistic effect by targeting both established tumor vasculature (this compound) and the formation of new vessels (anti-angiogenics).[6][7]
-
Chemotherapy: Combining with standard chemotherapeutic agents can enhance overall efficacy, potentially allowing for lower doses of each drug.[6]
-
-
Pharmacological Intervention: Pre-treatment with antihypertensive agents can help manage the acute hypertensive response.
-
Calcium Channel Blockers: Diltiazem (B1670644) and nicardipine (B1678738) have been shown to effectively block this compound-induced hypertension and associated cardiac damage in preclinical models.[5]
-
Nitroglycerin: This vasodilator has also demonstrated efficacy in blocking the hypertensive effects.[4]
-
Note: Beta-blockers like metoprolol (B1676517) have been found to be ineffective.[4]
-
-
Nanoparticle-based Delivery: Encapsulating this compound in nanoparticles can improve its tumor-targeting specificity and reduce systemic exposure, thereby minimizing off-target toxicities.[8][9][10][11][12]
Q4: What is the role of the Rho/Rho-kinase (ROCK) signaling pathway in this compound's mechanism and off-target effects?
The Rho/Rho-kinase (ROCK) signaling pathway plays a significant role in the vascular effects of this compound.[13] Activation of this pathway in endothelial cells contributes to the cytoskeletal changes and increased permeability that lead to vascular disruption.[2] However, systemic activation of the Rho/ROCK pathway can also contribute to the hypertensive off-target effect. Therefore, understanding and potentially modulating this pathway could be a strategy to enhance the therapeutic index of this compound.
Q5: How does this compound affect the VE-cadherin signaling pathway?
This compound disrupts the integrity of endothelial cell junctions, in part by affecting the Vascular Endothelial (VE)-cadherin signaling pathway.[2][3] VE-cadherin is a key component of adherens junctions, which are crucial for maintaining vascular integrity.[14][15][16][17][18] By disrupting the microtubule network, this compound indirectly leads to the destabilization of VE-cadherin complexes, contributing to increased vascular permeability and the subsequent vascular shutdown in the tumor.
Troubleshooting Guides
Issue 1: Unexpectedly high levels of cardiovascular toxicity (hypertension, cardiac events) in animal models.
| Potential Cause | Troubleshooting Step |
| Incorrect Dosage | Verify dose calculations and ensure accurate administration. Perform a dose-response study to identify the maximum tolerated dose (MTD) in your specific model. |
| Animal Strain/Model Sensitivity | Different animal strains or tumor models may exhibit varying sensitivities to this compound. Review literature for data on your specific model or consider using a different model. Hypertensive animal models may show exaggerated responses.[5] |
| Monitoring Protocol | Ensure continuous and accurate monitoring of blood pressure and cardiac function (e.g., using telemetry or frequent non-invasive measurements) to capture the transient nature of the hypertensive response. |
| Pharmacological Intervention Needed | Consider pre-treatment with a calcium channel blocker like diltiazem to mitigate the hypertensive response.[5] |
Issue 2: Inconsistent or suboptimal anti-tumor efficacy.
| Potential Cause | Troubleshooting Step |
| Insufficient Drug Delivery to Tumor | Evaluate tumor blood flow and vascularization in your model. Consider using imaging techniques to assess vascular disruption post-treatment. Explore nanoparticle-based delivery systems to enhance tumor accumulation.[8][9][10][11][12] |
| Tumor Resistance | A viable rim of tumor cells at the periphery often survives VDA treatment and can lead to regrowth.[7][19][20] Consider combination therapies (e.g., with chemotherapy or anti-angiogenic agents) to target this resistant population. |
| Timing of Administration | The therapeutic window for this compound's vascular disruption is relatively short. Optimize the timing and frequency of administration based on your experimental goals and in combination with other therapies. |
Data Presentation
Table 1: Quantitative Data on this compound (CA4P) and its Active Metabolite (CA4)
| Parameter | Value | Target/System | Reference |
| Binding Dissociation Constant (Kd) | 0.4 µM | β-tubulin (cell-free assay) | [21] |
| Tubulin Polymerization Inhibition (IC50) | 2.4 µM | Tubulin (cell-free assay) | [21] |
| Concentration for Cytoskeletal Disruption | 1 mM (CA4P) | Endothelial cells (in vitro, 30 min) | [21] |
| Reduction in Vascular Volume (in vivo) | 93% | Experimental tumor models (6h post-administration) | [2] |
| Reduction in Tumor Blood Flow (in vivo) | ~100-fold | Experimental tumor models (100 mg/kg, 6h post-administration) | [2] |
Table 2: Overview of Off-Target Effects of this compound from Clinical Trials
| Adverse Event | Grade 3 Toxicity (%) | Grade 4 Toxicity (%) | Notes | Reference |
| Tumor Pain | 12% | 4% | Observed in a Phase II trial for anaplastic thyroid carcinoma. | [3] |
| Hypertension | Increased incidence | - | Noted in combination therapy with carboplatin, paclitaxel, and bevacizumab. | [6] |
| Neutropenia | Increased incidence | - | Observed in combination therapy. | [6] |
| Leukopenia | Increased incidence | - | Observed in combination therapy. | [6] |
| QTc Prolongation | - | - | Delayed treatment in some patients. | [3] |
Experimental Protocols
Protocol 1: In Vivo Murine Tumor Model for Evaluating this compound Efficacy and Toxicity
-
Animal Model: Utilize immunodeficient mice (e.g., nude or SCID) bearing subcutaneous human tumor xenografts (e.g., anaplastic thyroid carcinoma, non-small cell lung cancer).
-
Tumor Implantation: Inject tumor cells subcutaneously into the flank of the mice. Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Drug Preparation: Dissolve this compound tromethamine in sterile saline or PBS to the desired concentration.
-
Administration: Administer this compound via intravenous (i.v.) or intraperitoneal (i.p.) injection. A typical dose range for preclinical studies is 25-100 mg/kg.
-
Efficacy Monitoring:
-
Measure tumor volume with calipers every 2-3 days.
-
At the end of the study, excise tumors for histological analysis (e.g., H&E staining to assess necrosis).
-
-
Toxicity Monitoring:
-
Monitor animal weight and overall health daily.
-
For cardiovascular monitoring, use tail-cuff plethysmography for blood pressure measurements at baseline and at various time points post-injection (e.g., 15 min, 30 min, 1h, 2h, 4h, 24h). For more continuous monitoring, consider telemetry implants.
-
At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.
-
Protocol 2: In Vitro Endothelial Cell Tube Formation Assay to Assess Anti-Vascular Activity
-
Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) in appropriate endothelial growth medium.
-
Matrigel Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate. Incubate at 37°C for 30 minutes to allow for solidification.
-
Cell Seeding: Resuspend HUVECs in a medium containing various concentrations of this compound (or its active metabolite, CA4) or a vehicle control.
-
Incubation: Seed the HUVECs onto the Matrigel-coated wells and incubate at 37°C for 4-18 hours.
-
Analysis:
-
Visualize the formation of capillary-like structures (tubes) using a microscope.
-
Quantify tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using imaging software. A reduction in these parameters indicates anti-vascular activity.
-
Mandatory Visualization
Caption: Mechanism of action of this compound leading to tumor necrosis.
Caption: Signaling pathways affected by this compound in endothelial cells.
Caption: Experimental workflow for in vivo evaluation of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. A Phase II Trial of this compound in Advanced Anaplastic Thyroid Carcinoma and Correlation of Baseline Serum-Soluble Intracellular Adhesion Molecule-1 with Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological inhibition of the hypertensive response to combretastatin A-4 phosphate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exaggerated hypertensive response to combretastatin A-4 phosphate in hypertensive rats: Effective pharmacological inhibition by diltiazem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A randomized Phase II trial of the tumor vascular disrupting agent CA4P (this compound tromethamine) with carboplatin, paclitaxel, and bevacizumab in advanced nonsquamous non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tumor resistance to vascular disrupting agents: mechanisms, imaging, and solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Nano based drug delivery systems: recent developments and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nanoparticle-based drug delivery: case studies for cancer and cardiovascular applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nanoparticle-based targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ntno.org [ntno.org]
- 13. An in vivo role for Rho kinase activation in the tumour vascular disrupting activity of combretastatin A-4 3-O-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. VE-Cadherin: At the Front, Center, and Sides of Endothelial Cell Organization and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. Vascular Endothelial (VE)-Cadherin, Endothelial Adherens Junctions, and Vascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ahajournals.org [ahajournals.org]
- 18. Molecular mechanism of VE-cadherin in regulating endothelial cell behaviour during angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. oncotarget.com [oncotarget.com]
- 20. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Strategies to Mitigate Fosbretabulin-Induced Cardiotoxicity in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) for researchers investigating strategies to reduce the cardiotoxicity of Fosbretabulin (also known as Combretastatin (B1194345) A4-Phosphate or CA4P) in preclinical animal models.
Troubleshooting Guides
This section addresses specific issues that may arise during your in vivo experiments aimed at mitigating this compound's cardiotoxic effects.
| Observed Issue | Potential Cause(s) | Troubleshooting Steps |
| High variability in cardiovascular parameters (Blood Pressure, Heart Rate) between animals in the same group. | 1. Animal Stress: Improper handling, restraint, or environmental stressors can significantly impact cardiovascular readings.2. Anesthesia Protocol: The type, depth, and duration of anesthesia can alter hemodynamic responses.3. Measurement Technique: Inconsistent placement of blood pressure cuffs or catheters. | 1. Acclimatization: Ensure animals are properly acclimatized to the experimental environment and handling procedures.2. Standardize Anesthesia: Use a consistent and well-documented anesthesia protocol. Monitor anesthetic depth throughout the procedure.3. Consistent Measurements: For non-invasive methods, ensure the same cuff size and placement for all animals. For invasive methods, verify correct catheter placement. |
| Unexpectedly severe cardiotoxicity or mortality in the this compound-treated group. | 1. Dose Miscalculation: Incorrect calculation of the this compound dose for the animal's body weight.2. Rapid Infusion Rate: Too rapid intravenous administration can exacerbate acute cardiovascular events.3. Animal Strain Susceptibility: Different rodent strains may have varying sensitivities to the cardiotoxic effects. | 1. Verify Calculations: Double-check all dose calculations and stock solution concentrations.2. Controlled Infusion: Use a syringe pump for a slow and controlled intravenous infusion over a defined period (e.g., 10 minutes).3. Consult Literature: Review literature for cardiotoxicity data on the specific animal strain being used and consider a dose-response pilot study. |
| Lack of a significant cardioprotective effect with Tadalafil (B1681874) co-administration. | 1. Timing of Administration: The interval between Tadalafil and this compound administration is critical.2. Tadalafil Formulation/Solubility: Poor suspension or solubility of Tadalafil can lead to inconsistent dosing.3. Insufficient Tadalafil Dose: The dose may not be adequate to counteract the potent vascular effects of this compound. | 1. Adhere to Protocol: Administer Tadalafil prior to this compound, allowing sufficient time for it to reach peak plasma concentration (e.g., 2 hours for oral administration in rats).[1]2. Proper Formulation: Ensure Tadalafil is properly suspended (e.g., in 0.5% methylcellulose) and vortexed before each administration.3. Dose Verification: Confirm the Tadalafil dose is consistent with effective doses reported in the literature (e.g., 5 mg/kg orally in rats).[1] |
| Difficulty in consistently measuring cardiac function via echocardiography. | 1. Improper Animal Positioning: Incorrect positioning can lead to suboptimal imaging windows.2. Inadequate Anesthesia: Animal movement or significant changes in heart rate due to anesthesia depth can affect measurements.3. Inexperienced Operator: Echocardiography requires significant technical skill to obtain reliable and reproducible data. | 1. Standardized Positioning: Use a consistent positioning protocol for all animals.2. Stable Anesthesia: Maintain a stable plane of anesthesia during the imaging procedure.3. Training and Practice: Ensure the operator is well-trained in small animal echocardiography. Consider blinded analysis to reduce operator bias. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cardiotoxicity?
A1: this compound is a vascular-disrupting agent (VDA). Its active metabolite, combretastatin A4, destabilizes microtubules in endothelial cells, particularly in the immature vasculature of tumors.[2] This leads to a rapid shutdown of tumor blood flow. However, this vascular disruption is not entirely tumor-specific and can affect normal vasculature, leading to acute hypertension and ischemia-induced myocardial damage.[1] The cardiotoxicity is characterized by increased systolic blood pressure, decreased cardiac function, and in some cases, myocardial cell necrosis.[1]
Q2: What is the most promising strategy to mitigate this cardiotoxicity in animal models?
A2: Co-administration of a phosphodiesterase 5 (PDE5) inhibitor, such as Tadalafil, has been shown to be an effective strategy.[1] Tadalafil can attenuate the this compound-induced increase in blood pressure and the decrease in cardiac function without compromising the anti-tumor efficacy of this compound.[1]
Q3: How does Tadalafil exert its cardioprotective effects against this compound?
A3: Tadalafil inhibits PDE5, an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP). By inhibiting PDE5, Tadalafil increases intracellular cGMP levels in vascular smooth muscle cells.[1] Elevated cGMP leads to vasodilation in both peripheral and coronary arteries. This vasodilation helps to counteract the hypertension induced by this compound and may improve myocardial blood flow, thereby reducing ischemic damage.[1]
Q4: Are there alternative strategies being explored to reduce the cardiotoxicity of vascular disrupting agents?
A4: While Tadalafil is a key strategy for this compound, other approaches for VDAs in general include the development of tumor-targeted drug delivery systems. For instance, creating VDA prodrugs that are selectively activated by the tumor microenvironment could mitigate systemic cardiovascular side effects.[3] Additionally, careful cardiovascular monitoring and management of hypertension are crucial in clinical settings.[4]
Q5: What are the key parameters to monitor in animal models to assess this compound-induced cardiotoxicity and the efficacy of protective agents?
A5: A comprehensive assessment should include:
-
Hemodynamic Monitoring: Systolic and diastolic blood pressure, and heart rate.
-
Echocardiography: To measure cardiac function parameters such as Cardiac Index (CI) and Stroke Index (SI).[1]
-
Biochemical Markers: Myocardial cGMP concentration to confirm the mechanism of PDE5 inhibitors.[1]
-
Histopathology: Examination of heart tissue for signs of myocardial necrosis, edema, and other cellular damage.[1]
Key Experimental Protocols
Protocol 1: Tadalafil Co-administration for Cardioprotection in a Rat Model
This protocol is based on a study demonstrating the attenuation of this compound (CA4DP) induced cardiotoxicity in rats.[1]
Animal Model:
-
Species: Rat (e.g., Sprague-Dawley)
-
Age: 6 weeks
Drug Preparation and Dosing:
-
This compound (CA4DP): Dissolve in saline. Administer a single dose of 60 mg/kg intravenously (IV).
-
Tadalafil: Suspend in 0.5% methylcellulose (B11928114). Administer a single dose of 5 mg/kg orally (PO).
Experimental Groups:
-
Vehicle Control: 0.5% methylcellulose (PO) + Saline (IV)
-
Tadalafil Only: Tadalafil (5 mg/kg, PO) + Saline (IV)
-
This compound Only: 0.5% methylcellulose (PO) + this compound (60 mg/kg, IV)
-
Combination Therapy: Tadalafil (5 mg/kg, PO) + this compound (60 mg/kg, IV)
Administration Timeline:
-
Administer Tadalafil or its vehicle (0.5% methylcellulose) orally.
-
Two hours after oral administration, administer this compound or its vehicle (saline) intravenously. This timing is designed to coincide with the peak plasma concentration of Tadalafil.[1]
Endpoint Measurements:
-
Blood Pressure: Measure systolic blood pressure via the tail-cuff method at baseline and at intervals post-Fosbretabulin administration (e.g., 0.5, 1, 2, 4, and 6 hours).
-
Echocardiography: Perform at 72 hours post-Fosbretabulin administration to assess cardiac function (Cardiac Index and Stroke Index).[1]
-
Myocardial cGMP Concentration: At the study endpoint, euthanize animals, excise the hearts, and measure cGMP concentration in the left ventricular free wall using a commercially available ELISA kit.[1]
-
Histopathology: Fix hearts in 10% neutral buffered formalin for histopathological analysis to assess for myocardial necrosis and cellular damage.[1]
Quantitative Data Summary
The following tables summarize the quantitative outcomes from a key study investigating the co-administration of Tadalafil with this compound (CA4DP) in a rat model.[1]
Table 1: Effect on Hemodynamics and Cardiac Function
| Parameter | Vehicle Control | This compound (CA4DP) Only | This compound + Tadalafil |
| Peak Systolic Blood Pressure (Ratio to Baseline) | ~1.0 | Significantly Increased | Attenuated Increase (similar to vehicle) |
| Cardiac Index (CI) at 72h | Normal | Significantly Decreased | Significantly Higher than this compound only |
| Stroke Index (SI) at 72h | Normal | Significantly Decreased | Higher than this compound only (not statistically significant in the cited study) |
Table 2: Effect on Myocardial cGMP Concentration
| Parameter | Vehicle Control | This compound (CA4DP) Only | Tadalafil Only | This compound + Tadalafil |
| cGMP Concentration in Left Ventricular Free Wall | Baseline | Lowered (not statistically significant in the cited study) | Higher than Vehicle | Significantly Higher than this compound only |
Visualizations
Signaling Pathways and Experimental Workflow
Caption: this compound cardiotoxicity pathway and Tadalafil's protective mechanism.
Caption: Workflow for in vivo assessment of this compound cardiotoxicity mitigation.
References
- 1. Pretreatment with tadalafil attenuates cardiotoxicity induced by combretastatin A4 disodium phosphate in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Phase II Trial of this compound in Advanced Anaplastic Thyroid Carcinoma and Correlation of Baseline Serum-Soluble Intracellular Adhesion Molecule-1 with Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cardiovascular Toxicity Profiles of Vascular-Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cardiovascular toxicity profiles of vascular-disrupting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Fosbretabulin Delivery to Solid Tumors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Fosbretabulin. It includes frequently asked questions, troubleshooting guides for common experimental issues, and strategies for enhancing drug delivery to solid tumors, all presented in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound (also known as Combretastatin (B1194345) A4 Phosphate (B84403) or CA4P) is a water-soluble prodrug.[1][2][3] Upon administration, it is rapidly dephosphorylated by endogenous phosphatases to its active, lipophilic metabolite, Combretastatin A4 (CA4).[1][4] CA4 functions as a potent vascular disrupting agent (VDA) by binding to the colchicine-binding site on β-tubulin in endothelial cells.[1][5][6] This action inhibits microtubule polymerization, leading to the disassembly of the endothelial cell cytoskeleton.[1][7] The consequences are a rapid change in cell shape, disruption of cell-cell junctions mediated by VE-cadherin, and subsequent collapse of the tumor's established vasculature.[2][8][9] This acute shutdown of blood flow results in extensive ischemic necrosis in the tumor core.[4][5]
Q2: What is the key difference between a Vascular Disrupting Agent (VDA) like this compound and an anti-angiogenic agent?
A2: The primary difference lies in their targets and timing of action.
-
Vascular Disrupting Agents (VDAs) , such as this compound, target and destroy the existing blood vessels within a tumor, leading to a rapid shutdown of blood flow and central tumor necrosis.[2][10]
-
Anti-angiogenic agents (e.g., bevacizumab) work by inhibiting the formation of new blood vessels (angiogenesis), effectively starving the tumor of the new supply lines it needs to grow.[11]
These distinct mechanisms make them suitable for combination therapies.
Q3: Why does this compound selectively target tumor vasculature over normal vasculature?
A3: The selectivity of this compound is attributed to the unique characteristics of tumor blood vessels. Tumor endothelial cells are more immature, rapidly proliferating, and lack the robust support from pericytes and smooth muscle cells that characterizes healthy, stable blood vessels.[2][12] This makes them significantly more sensitive to the cytoskeletal disruption induced by CA4, leading to their selective collapse.[2]
Troubleshooting Experimental Issues
Q4: My in vitro assay shows inconsistent or lower-than-expected cytotoxicity of this compound on my cancer cell lines. What could be the issue?
A4: This is a common observation. Remember that this compound's primary mechanism is anti-vascular, not directly cytotoxic to most tumor cells at therapeutic concentrations.[2]
-
Primary Target: The main target is the endothelial cell, not the tumor cell itself. For direct cytotoxicity assessment, you should use endothelial cell lines (like HUVECs) where you will see more potent effects.[9]
-
Prodrug Activation: this compound (CA4P) is a prodrug and requires dephosphorylation to the active CA4. While phosphatases are ubiquitous, their activity can vary between cell lines and culture conditions. Consider using the active metabolite, Combretastatin A4 (CA4), directly for in vitro mechanistic studies.
-
Drug Stability: Ensure the compound is stored correctly and that fresh solutions are prepared for each experiment to avoid degradation.
Q5: In my in vivo mouse model, I observe initial tumor shrinkage followed by rapid regrowth from the tumor periphery. How can I address this?
A5: This phenomenon is known as the "viable rim" effect and is a primary challenge in VDA therapy.[10][13] The central part of the tumor becomes necrotic, but a rim of viable tumor cells at the periphery survives because it receives oxygen and nutrients from the normal, surrounding host vasculature, which is less sensitive to this compound.[14]
-
Problem: These surviving cells are often well-oxygenated and can quickly repopulate the tumor.[14]
-
Solution: This resistance mechanism highlights the need for combination therapy. Combine this compound with treatments that can effectively target these proliferating peripheral cells, such as conventional chemotherapy or radiation.[13][14]
Q6: I am having difficulty quantifying the vascular disruption effect of this compound in my animal models. What are the recommended methods?
A6: The vascular shutdown is a rapid and dynamic process, so the timing of your analysis is critical.[13][15]
-
Timing: Effects on blood flow can be seen within minutes to a few hours post-administration.[5][15] An analysis window of 2 to 6 hours post-treatment is often optimal for observing maximum effect.
-
Recommended Techniques:
-
Immunohistochemistry (IHC): Use perfusion markers like Hoechst 33342 dye administered intravenously shortly before tissue harvesting. Perfused vessels will be labeled, while non-perfused areas will not. Co-stain for endothelial markers like CD31 to visualize the vessel structures themselves.[16][17]
-
Dynamic Contrast-Enhanced Imaging (DCE-MRI): This non-invasive imaging technique is a powerful tool used in clinical trials to measure changes in tumor blood flow and vascular permeability before and after treatment.[5][15]
-
Photoacoustic Imaging: This method can be used to measure changes in blood oxygenation within the tumor, providing an indirect measure of blood flow disruption.[10]
-
Strategies for Enhanced Tumor Delivery & Efficacy
Q7: What are the leading strategies to improve the therapeutic outcome of this compound?
A7: The most promising strategies involve combination therapies and advanced drug delivery systems to overcome the "viable rim" effect and other resistance mechanisms.
-
1. Combination with Chemotherapy/Radiotherapy: The vascular disruption caused by this compound can potentially enhance the delivery of concurrently administered chemotherapeutic agents.[18] Furthermore, the well-oxygenated, proliferating cells in the viable rim are highly susceptible to radiation and cytotoxic drugs.[14] Clinical trials have explored combinations with agents like carboplatin (B1684641) and paclitaxel.[19][20]
-
2. Combination with Anti-Angiogenic Agents: A dual-pronged anti-vascular approach combines this compound's attack on existing vessels with an anti-angiogenic agent's ability to block the formation of new ones, which is often driven by the hypoxia created after VDA treatment. A Phase I trial has successfully combined this compound with bevacizumab.[11]
-
3. Nanoparticle Delivery Systems: Encapsulating the active form, CA4, into targeted nanoparticles can improve its solubility, stability, and delivery.
-
Liposomes: Targeted liposomes, often decorated with ligands like RGD peptides, can specifically bind to integrins overexpressed on tumor endothelial cells, increasing drug concentration at the target site.[21][22]
-
Polymeric Micelles: Micellar formulations can enhance the solubility and delivery of hydrophobic combretastatin derivatives and can be designed for targeted delivery to tumor vasculature.[23][24] Co-administration of this compound has been shown to increase the tumoral uptake of nanoparticle-formulated drugs by up to threefold.[18][25]
-
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound
| Parameter | Finding | Time Frame | Animal Model | Citation |
|---|---|---|---|---|
| Tumor Blood Flow | 50-60% reduction | Within 6 hours | Xenograft models | [2] |
| Functional Vascular Volume | ~90% loss | Within 6 hours | Xenograft models | [2] |
| Nanoparticle Uptake | Up to 3-fold increase | Post-treatment | Syngeneic mouse model |[18] |
Table 2: Nanoparticle Formulations for Combretastatin A4 (CA4) Delivery
| Delivery System | Ligand | Mean Diameter | Encapsulation Efficiency | Key Finding | Citation |
|---|---|---|---|---|---|
| PEG-PLA Micelles | RGD Peptide | 25.9 ± 1.3 nm | 97.2 ± 1.4% | Superior efficacy over non-targeted micelles. | [23] |
| Liposomes | RGD Peptide | ~120 nm | ~80% | Significantly higher binding to endothelial cells. |[22] |
Experimental Protocols
Protocol 1: Immunofluorescence for Visualizing Microtubule Disruption In Vitro
This protocol allows for the direct visualization of this compound's (or CA4's) effect on the microtubule network in endothelial cells.
-
Reagents & Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Glass coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Primary antibody: Mouse anti-α-tubulin
-
Secondary antibody: Fluorescently-labeled anti-mouse IgG (e.g., Alexa Fluor 488)
-
Nuclear stain: DAPI
-
Fluorescence microscope
-
-
Procedure:
-
Seed HUVECs onto glass coverslips in a culture plate and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound (CA4P) or vehicle control for a defined period (e.g., 30 minutes to 4 hours).
-
Gently wash the cells twice with PBS.
-
Fix the cells with Fixation Buffer for 20 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with Permeabilization Buffer for 10 minutes.
-
Wash twice with PBS.
-
Block non-specific antibody binding by incubating with Blocking Buffer for 30 minutes.
-
Incubate with the primary anti-α-tubulin antibody (diluted in Blocking Buffer) for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with the fluorescent secondary antibody and DAPI (diluted in Blocking Buffer) for 1 hour in the dark.
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Visualize using a fluorescence microscope. Look for depolymerization of the tubulin network and cell rounding in treated cells compared to the well-defined filamentous network in control cells.[1]
-
Protocol 2: General Procedure for In Vivo Efficacy Studies
This protocol outlines a general workflow for assessing the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.
-
Reagents & Materials:
-
Cancer cell line of interest
-
Immunocompromised mice (e.g., nude or SCID mice)
-
This compound tromethamine
-
Sterile vehicle (e.g., 0.9% saline)
-
Calipers, animal balance
-
Sterile syringes and needles for injection (e.g., intravenous or intraperitoneal)
-
-
Procedure:
-
Cell Implantation: Culture the selected cancer cells. Harvest and resuspend the cells in a sterile medium (e.g., PBS). Subcutaneously inject the cell suspension (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-150 mm³).
-
Randomization: Measure tumor volumes and randomize mice into treatment and control groups (typically n=6-10 per group) with similar average tumor sizes.
-
Drug Preparation: Prepare a stock solution of this compound. Just prior to injection, dilute to the final desired concentration with the sterile vehicle. Dosing is typically based on body weight (e.g., mg/kg).
-
Administration: Administer the calculated dose of this compound solution or vehicle alone to the respective groups via the chosen route (intravenous (i.v.) or intraperitoneal (i.p.)).
-
Monitoring: Monitor the mice regularly (e.g., 2-3 times per week) for tumor growth using caliper measurements. Calculate tumor volume using the formula: (Length × Width²)/2. Also, monitor for signs of toxicity, such as weight loss or changes in behavior.
-
Visualizations and Workflows
Caption: Mechanism of action of this compound from prodrug activation to tumor necrosis.
Caption: Experimental workflow for a typical in vivo efficacy study of this compound.
Caption: Logical diagram of the "viable rim" problem and the rationale for combination therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. A Phase II Trial of this compound in Advanced Anaplastic Thyroid Carcinoma and Correlation of Baseline Serum-Soluble Intracellular Adhesion Molecule-1 with Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | C18H21O8P | CID 5351387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Combretastatin A4 phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Facebook [cancer.gov]
- 9. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The vascular disrupting agent combretastatin A-4 phosphate causes prolonged elevation of proteins involved in heme flux and function in resistant tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. oncotarget.com [oncotarget.com]
- 15. A REVIEW AND UPDATE OF THE CURRENT STATUS OF THE VASCULATURE DISABLING AGENT COMBRETASTATIN-A4 PHOSPHATE (CA4P) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Non-Invasive Evaluation of Acute Effects of Tubulin Binding Agents: A Review of Imaging Vascular Disruption in Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. preprints.org [preprints.org]
- 18. biorxiv.org [biorxiv.org]
- 19. researchgate.net [researchgate.net]
- 20. A randomized Phase II trial of the tumor vascular disrupting agent CA4P (this compound tromethamine) with carboplatin, paclitaxel, and bevacizumab in advanced nonsquamous non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A targeted liposome delivery system for combretastatin A4: formulation optimization through drug loading and in vitro release studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A tumor vasculature targeted liposome delivery system for combretastatin A4: design, characterization, and in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Targeted polymeric micelle system for delivery of combretastatin A4 to tumor vasculature in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Polymeric Micelles Formulation of Combretastatin Derivatives with Enhanced Solubility, Cytostatic Activity and Selectivity against Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Enhancing Nanoparticle Accumulation and Retention in Desmoplastic Tumors via Vascular Disruption for Internal Radiation Therapy [thno.org]
- 26. benchchem.com [benchchem.com]
Addressing variability in tumor response to Fosbretabulin treatment
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for addressing variability in tumor response to Fosbretabulin (Combretastatin A4 Phosphate (B84403), CA4P) treatment. The following troubleshooting guides and FAQs are designed to resolve specific issues encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for this compound?
A1: this compound is a water-soluble prodrug that is rapidly dephosphorylated by endogenous phosphatases in the body to its active, lipophilic metabolite, combretastatin (B1194345) A4 (CA4)[1]. CA4 functions as a potent vascular disrupting agent (VDA) by binding to the colchicine (B1669291) site on β-tubulin[1][2]. This binding inhibits the polymerization of tubulin dimers into microtubules, leading to the disassembly of the microtubule cytoskeleton in endothelial cells[1][2]. The resulting cytoskeletal collapse causes profound changes in endothelial cell shape, leading to the mechanical disruption of tumor blood vessels, acute shutdown of blood flow, and subsequent ischemic necrosis of the tumor core[1][3][4].
Q2: What signaling pathways are disrupted by this compound treatment?
A2: The primary event of microtubule depolymerization triggers a cascade of downstream signaling disruptions. A key pathway affected is the VE-cadherin/β-catenin/Akt signaling axis, which is crucial for maintaining endothelial cell-cell junctions and vascular integrity[2][3][5]. Disruption of this pathway increases endothelial permeability[2][5]. Additionally, this compound stimulates the Rho/Rho-kinase pathway, which contributes to actin stress fiber formation and membrane blebbing, further compromising endothelial barrier function[2].
Troubleshooting Guide: In Vitro Experiments
This section addresses common issues observed during cell-based assays with this compound.
Q3: My endothelial cells (e.g., HUVECs) show inconsistent morphological changes or viability results after this compound treatment. What are the potential causes?
A3: Variability in in vitro responses can stem from several factors. Refer to the table below for common causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Compound Solubility/Precipitation | This compound's active form, CA4, is lipophilic. Ensure the final DMSO concentration in your culture medium is low (typically <0.5%) to prevent both solvent cytotoxicity and compound precipitation. Visually inspect wells for precipitates, especially at higher concentrations.[6] |
| Cell Health and Confluency | Use endothelial cells at a consistent and early passage number. Proliferating endothelial cells are more sensitive to this compound than quiescent, confluent monolayers[7]. Ensure cells are healthy and seeded at a consistent density for each experiment. |
| Prodrug Conversion | This compound (CA4P) requires dephosphorylation to become active CA4. While this is rapid in vivo, the activity of phosphatases can vary in in vitro culture media, especially in serum-free conditions. Consider using the active metabolite, combretastatin A4 (CA4), directly for mechanistic in vitro studies to bypass this variable. |
| Improper Compound Storage | Store this compound stock solutions aliquoted at -20°C (short-term) or -80°C (long-term) to avoid repeated freeze-thaw cycles that can lead to degradation.[6] |
Q4: I am seeing poor or inconsistent results in my endothelial tube formation assay on basement membrane extract (e.g., Matrigel). Why?
A4: The tube formation assay is sensitive to subtle variations in technique. Below are common problems and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| No Tube Network Formation (even in control) | 1. Basement membrane extract (BME) gelled improperly or is too thin/thick. 2. Cell density is too low or too high. 3. Cells are unhealthy or high passage. | 1. Ensure BME is thawed on ice and dispensed into a pre-chilled plate to ensure an even layer. Allow at least 30-60 minutes at 37°C for proper polymerization.[8] 2. Optimize cell seeding density. A typical starting point for HUVECs is 1.5-3 x 10⁴ cells per well of a 96-well plate.[8] 3. Use low-passage cells and confirm viability before seeding. |
| Cell Clumping, Not Forming Networks | 1. BME concentration is incorrect. 2. Cells were handled improperly during seeding. | 1. Do not dilute the BME unless specified by the manufacturer's protocol for your cell type.[9] 2. Ensure cells are resuspended into a single-cell suspension before plating. Add the cell suspension to the gel gently to avoid disruption. |
| High Variability Between Replicates | 1. Uneven BME layer across wells. 2. Inconsistent cell numbers seeded. | 1. Keep the plate on ice while dispensing BME to prevent premature gelling. Ensure the plate is level during incubation. 2. Carefully count cells and ensure a homogenous suspension before aliquoting into wells. |
Troubleshooting Guide: In Vivo Xenograft Experiments
This section addresses variability in tumor response observed in animal models.
Q5: I administered this compound to my tumor-bearing mice, but I'm not observing the expected level of tumor necrosis. What could be the reason?
A5: The in vivo efficacy of this compound is highly dependent on the tumor microenvironment. A lack of response often points to underlying resistance mechanisms.
| Potential Cause | Explanation & Verification Method |
| The "Viable Rim" Phenomenon | This compound is most effective against the chaotic, immature vasculature in the tumor core. The periphery of the tumor is often supplied by more stable, pre-existing host vessels, which are less sensitive. This results in a surviving rim of viable tumor cells that can repopulate the tumor.[5][10][11] Verification: Histological analysis (H&E staining) of excised tumors will clearly show central necrosis with a peripheral layer of intact tumor cells. |
| Vessel Maturity and Pericyte Coverage | Tumor vessels stabilized by smooth muscle cells or extensive pericyte coverage are more resistant to this compound's effects.[1][5] Verification: Use immunohistochemistry (IHC) to stain for pericyte markers (e.g., Desmin, NG2) and endothelial markers (e.g., CD31) to assess the degree of vessel maturity in your tumor model. |
| Tumor Model Selection | The tumor cell line and implantation site can influence vascular architecture and, consequently, the response to VDAs. Highly vascular tumors tend to show a greater response.[1] Verification: Review literature for your specific xenograft model's response to VDAs. If possible, measure tumor blood flow before and after treatment using techniques like dynamic contrast-enhanced MRI (DCE-MRI) or histology.[1][12] |
| Hypoxia-Induced Resistance | While this compound causes acute hypoxia, some tumor cells can adapt to low-oxygen conditions and become resistant. Chronic hypoxia can also upregulate pro-angiogenic factors like VEGF, promoting vessel repair and regrowth.[10][11] Verification: Use hypoxia markers (e.g., pimonidazole, HIF-1α) in IHC analysis to assess the hypoxic state of the viable rim post-treatment. |
Q6: My in vivo results are highly variable between animals in the same treatment group. How can I reduce this?
A6: In vivo studies inherently have more variability than in vitro work. Standardization is key to reducing it.
| Potential Cause | Troubleshooting Steps |
| Variable Tumor Size at Treatment Start | The efficacy of VDAs can be dependent on tumor size. Larger tumors may have more extensive, chaotic vasculature susceptible to disruption.[13] Solution: Randomize animals into treatment groups only when tumors have reached a specific, narrow size range (e.g., 100-150 mm³). |
| Inconsistent Drug Administration | Improper injection (e.g., subcutaneous leakage of an intravenous dose) can lead to variable drug exposure. Solution: Ensure proper training in administration techniques (e.g., tail vein injection). For subcutaneous tumors, ensure the injection is not administered directly into the tumor mass unless intended. |
| Differences in Tumor Microenvironment | Even with the same cell line, the tumor microenvironment can vary between individual animals. Solution: Use a sufficient number of animals per group to achieve statistical power. Monitor animal health closely, as factors like stress or illness can impact physiological responses. |
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with this compound's active metabolite, Combretastatin A4 (CA4), and expected experimental outcomes.
Table 1: Biochemical and In Vitro Activity of Combretastatin A4 (CA4)
| Parameter | Value | Target/System | Reference |
| Binding Dissociation Constant (Kd) | 0.4 µM | β-tubulin (cell-free assay) | [2] |
| Tubulin Polymerization Inhibition (IC50) | 2.4 µM | Tubulin (cell-free assay) | [2] |
| Cytoskeletal Disruption Concentration | 1 µM (as CA4P) | Endothelial cells (in vitro, 30 min) | [2] |
| EC50 for Microtubule Reorganization | 0.007 µM | Rat A10 cells (in vitro) | [2] |
Table 2: Reported In Vivo Effects of this compound
| Parameter | Observation | Time Point | Animal Model | Reference |
| Tumor Blood Flow Reduction | 50-60% | 6 hours | Xenograft models | [1] |
| Functional Vascular Volume Loss | ~90% | 6 hours | Xenograft models | [1] |
| Red Cell Velocity Reduction | ~70% | 10 minutes | Tumor window chamber | [7] |
| Detected Light Emission (BLI) | 50-90% decrease | Post-administration | MDA-MB-231 xenograft | [12] |
Key Experimental Protocols
Protocol 1: In Vitro Endothelial Cell Tube Formation Assay
-
Preparation: Thaw basement membrane extract (BME) on ice overnight. Pre-chill a 96-well plate at 4°C.
-
Coating: Pipette 50 µL of BME into each well of the chilled 96-well plate. Ensure no bubbles form.
-
Gelling: Incubate the plate at 37°C for at least 30-60 minutes to allow the BME to solidify.
-
Cell Seeding: Harvest endothelial cells (e.g., HUVECs) and prepare a single-cell suspension in growth medium at a pre-optimized density (e.g., 2 x 10⁵ cells/mL).
-
Treatment: In separate tubes, mix the cell suspension with the desired concentrations of this compound or vehicle control.
-
Plating: Gently add 150 µL of the cell/treatment suspension onto the solidified BME gel (final cell count: 3 x 10⁴ cells/well).
-
Incubation: Incubate at 37°C, 5% CO₂ for 4-18 hours.
-
Analysis: Visualize tube formation using a light microscope. Quantify results (e.g., total tube length, number of branch points) using imaging software like ImageJ.
Protocol 2: Immunofluorescence for Microtubule Disruption
-
Cell Culture: Seed endothelial cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound or vehicle control for a defined period (e.g., 30 minutes to 4 hours).
-
Fixation: Wash cells gently with PBS, then fix with 4% formaldehyde (B43269) in PBS for 20 minutes at room temperature.
-
Permeabilization: Wash cells with PBS and permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash cells with PBS and block non-specific binding with 1% BSA in PBS for 30 minutes.
-
Primary Antibody: Incubate with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin) for 1 hour at room temperature.
-
Secondary Antibody: Wash cells and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 anti-mouse IgG) and a nuclear stain (e.g., DAPI) for 1 hour in the dark.
-
Mounting & Visualization: Wash cells, mount the coverslips onto microscope slides, and visualize using a fluorescence microscope. Control cells should show a fine, filamentous microtubule network, while treated cells will show a fragmented or diffuse tubulin signal.[2]
Protocol 3: In Vivo Tumor Growth Inhibition Study
-
Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1-5 x 10⁶ cells) into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Allow tumors to establish. Measure tumor volume 2-3 times per week using digital calipers (Volume = 0.5 x Length x Width²).
-
Randomization: When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize mice into treatment and control groups.
-
Treatment: Administer this compound (e.g., via intravenous injection) according to the desired dose and schedule (e.g., 45 mg/m² weekly). The control group should receive a vehicle injection.
-
Endpoint Analysis: Continue monitoring tumor volume until a pre-defined endpoint (e.g., tumor volume >1500 mm³ or signs of morbidity).
-
Tissue Collection: At the end of the study, excise tumors. A portion can be fixed in formalin for histological analysis (H&E, IHC) and another portion can be snap-frozen for molecular analysis.
Visual Diagrams
Figure 1. Mechanism of action workflow for this compound.
Figure 2. General experimental workflow for in vitro assays.
Figure 3. Troubleshooting logic for poor in vivo response.
References
- 1. A Phase II Trial of this compound in Advanced Anaplastic Thyroid Carcinoma and Correlation of Baseline Serum-Soluble Intracellular Adhesion Molecule-1 with Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. In vitro Assays for Measuring Endothelial Permeability byTranswells and Electrical Impedance Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tumor resistance to vascular disrupting agents: mechanisms, imaging, and solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Effects of combretastatin A4 phosphate on endothelial cell morphology in vitro and relationship to tumour vascular targeting activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. researchgate.net [researchgate.net]
- 10. Tumour parameters affected by combretastatin A-4 phosphate therapy in a human colorectal xenograft model in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Antivascular effects of combretastatin A4 phosphate in breast cancer xenograft assessed using dynamic bioluminescence imaging and confirmed by MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Combination chemotherapy including combretastatin A4 phosphate and paclitaxel is effective against anaplastic thyroid cancer in a nude mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Animal Models for Studying Fosbretabulin's Vascular Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their animal models for studying the vascular effects of Fosbretabulin.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments in a question-and-answer format.
Issue 1: Inconsistent or Lack of Vascular Disruption Effect
-
Question: We administered this compound to our tumor-bearing mice, but imaging and histological analysis show minimal changes in tumor blood flow and vascular integrity. What could be the cause?
-
Answer: Several factors could contribute to a suboptimal vascular disruption effect. Consider the following:
-
Drug Preparation and Administration: this compound is a water-soluble prodrug, but its active metabolite, combretastatin (B1194345) A4, has low solubility.[1][2] Ensure that the drug is properly dissolved according to the manufacturer's instructions immediately before use. The route of administration is critical; intravenous injection is commonly used to ensure rapid systemic delivery.[3] Inconsistent administration can lead to variable drug exposure.
-
Animal Model Selection: The tumor model used is a crucial factor. The vascular-disrupting effects of this compound are most pronounced in tumors with immature and unstable neovasculature.[1][4] Tumors with well-established, mature vessels supported by smooth muscle cells or pericytes may be more resistant to its effects.[1] Consider using tumor models known to have a high degree of neoangiogenesis.
-
Timing of Assessment: The vascular shutdown induced by this compound is rapid and can be transient.[1][5] Peak effects on tumor blood flow are often observed within minutes to a few hours post-administration.[1][6] Ensure your imaging or tissue collection timepoints are optimized to capture this acute phase. Blood flow may start to recover within 24 hours.[1]
-
Dosage: The dose of this compound will significantly impact its efficacy. Refer to established literature for appropriate dose ranges in your specific animal model. Dose-response studies may be necessary to determine the optimal dose for your experimental setup.
-
Issue 2: High Incidence of Adverse Events or Mortality
-
Question: We are observing a high rate of adverse events, including hypertension and animal mortality, following this compound administration. How can we mitigate these effects?
-
Answer: Cardiovascular toxicity is a known side effect of this compound.[7][8] Here are some strategies to manage it:
-
Monitoring: Implement continuous or frequent monitoring of cardiovascular parameters, such as blood pressure and heart rate, especially during and immediately after drug infusion.[3] Electrocardiogram (ECG) monitoring can help detect QTc prolongation.[3]
-
Dose and Infusion Rate: The rate of intravenous infusion can impact the severity of acute cardiovascular events. A slower infusion rate may be better tolerated. Consider reducing the dose if significant toxicity is observed.
-
Supportive Care: Ensure animals are well-hydrated and maintained at an appropriate body temperature. Provide appropriate supportive care as recommended by your institution's animal care and use committee.
-
Combination Therapy: If high doses of this compound are required for efficacy but cause toxicity, consider combination therapies. Combining this compound with other anti-cancer agents may allow for a dose reduction of this compound while maintaining or enhancing the overall anti-tumor effect.[6][9]
-
Issue 3: Difficulty in Assessing Vascular Changes Quantitatively
-
Question: We are struggling to consistently and quantitatively measure the vascular effects of this compound in our animal models. What are the recommended techniques?
-
Answer: A multi-modal approach is often best for a comprehensive assessment of vascular changes.
-
Functional Imaging:
-
Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI): This is a powerful technique to non-invasively measure changes in tumor blood flow, vessel permeability, and the volume of the extravascular, extracellular space.[8][10]
-
Perfusion Computed Tomography (CT): Similar to DCE-MRI, perfusion CT can provide quantitative data on blood flow and permeability.[8]
-
Positron Emission Tomography (PET): PET imaging with specific tracers can assess tumor metabolism and blood flow.[8][10]
-
Super-Resolution Ultrasound (SRUS): This emerging technique can provide high-resolution images of the tumor microvasculature and quantify changes in microbubble contrast agent kinetics.[11]
-
-
Structural Imaging:
-
Micro-CT Angiography: This can provide high-resolution 3D images of the tumor vasculature, allowing for the quantification of vessel density, volume, and branching patterns.[12]
-
-
Histological Analysis:
-
Immunohistochemistry (IHC): Staining for endothelial cell markers (e.g., CD31, von Willebrand factor) can be used to quantify microvessel density (MVD).[9][13] Staining for hypoxia markers (e.g., pimonidazole) can assess the extent of tumor hypoxia resulting from vascular shutdown.[13]
-
Histological Staining: Standard H&E staining can reveal areas of tumor necrosis.
-
-
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action of this compound?
This compound is a vascular-disrupting agent (VDA). It is a prodrug that is dephosphorylated in vivo to its active form, combretastatin A4.[14] Combretastatin A4 targets the tubulin cytoskeleton of endothelial cells, leading to their destabilization and a change in cell shape.[1][15] This disrupts the integrity of the tumor vasculature. Additionally, this compound has been shown to interfere with vascular endothelial (VE)-cadherin signaling, which is crucial for cell-cell adhesion between endothelial cells.[4] The combination of these effects leads to the collapse of endothelial cells, occlusion of blood vessels, a rapid reduction in tumor blood flow, and subsequent tumor necrosis.[3][4]
2. Which animal models are most suitable for studying this compound?
Xenograft models using human tumor cell lines implanted in immunocompromised mice (e.g., nude or SCID mice) are commonly used.[3][9][16] The choice of tumor cell line is important; models that generate highly vascularized tumors with immature vasculature are generally more sensitive to this compound.[1] Examples include anaplastic thyroid carcinoma, breast cancer, and colorectal cancer xenografts.[3][11][16] Orthotopic implantation models may better recapitulate the tumor microenvironment compared to subcutaneous models.
3. How should this compound be prepared and administered?
This compound is typically supplied as a lyophilized powder and should be reconstituted with a suitable vehicle, such as sterile saline, immediately before use. It is a water-soluble prodrug.[1][2] The most common route of administration in preclinical studies is intravenous (IV) injection, often as a slow infusion, to mimic clinical administration.[3] Intraperitoneal (IP) injections have also been reported.[17] It is crucial to ensure complete dissolution and to administer the drug promptly after preparation.
4. What are the expected outcomes of successful this compound treatment in an animal model?
Successful treatment should result in a rapid and significant reduction in tumor blood flow, typically within the first few hours after administration.[1][3] This leads to extensive central necrosis of the tumor.[8] However, a common observation is the presence of a viable rim of tumor cells at the periphery, which can lead to tumor regrowth.[1][7][10] Therefore, complete tumor regression with this compound monotherapy is uncommon.
5. Why is a viable rim of tumor tissue often observed after treatment?
The peripheral tumor cells are often supplied by more mature and stable blood vessels from the surrounding normal tissue.[1][7] These vessels are less susceptible to the disruptive effects of this compound. This phenomenon is a key reason why this compound is often investigated in combination with other therapies, such as chemotherapy or anti-angiogenic agents, which can target these surviving, proliferative cells.[1][10]
Data Presentation
Table 1: Summary of Preclinical Animal Models for this compound Studies
| Animal Model | Tumor Type | Key Findings | Reference |
| Nude Mice | Anaplastic Thyroid Carcinoma (ATC) Xenograft | Demonstrable anti-tumor activity. | [3] |
| Nude Mice | Breast Cancer (MDA-MB-231) Xenograft | Significant decrease in tumor vascular parameters measured by SRUS. | [11] |
| SCID Mice | Colorectal Carcinoma (SW1222, LS174T) Xenograft | Y27632 (ROCK inhibitor) partially blocked this compound-induced vascular effects. | [18] |
| Nude Mice | Anaplastic Thyroid Cancer (ARO, KAT-4) Xenograft | Combination with paclitaxel (B517696) and carboplatin (B1684641) showed excellent antineoplastic activity. | [9] |
Table 2: Quantitative Effects of this compound on Tumor Vasculature
| Parameter | Animal Model | Treatment | Timepoint | % Change | Reference |
| Tumor Blood Flow | Xenograft Models | This compound | 6 hours | 50-60% reduction | [3] |
| Functional Vascular Volume | Xenograft Models | This compound | 6 hours | 90% loss | [3] |
| Vascular Volume | Experimental Tumor Models | This compound (10% of MTD) | 6 hours | 93% reduction | [17] |
| Red Cell Velocity | Rat Tumors (Window Chamber) | This compound | 10 minutes | 70% reduction | [5] |
| Tumor pO2 | Rat Glioma | This compound (50 mg/kg) | - | Reduction from 36.1 to 17.6 mmHg | [13] |
Experimental Protocols
Protocol 1: Evaluation of Tumor Blood Flow using Dynamic Contrast-Enhanced MRI (DCE-MRI)
-
Animal Preparation: Anesthetize the tumor-bearing mouse using isoflurane (B1672236) (1-2% in oxygen). Place the animal on a heated stage to maintain body temperature. Insert a tail-vein catheter for contrast agent administration.
-
Baseline Imaging: Acquire pre-contrast T1-weighted images of the tumor.
-
Dynamic Imaging: Begin dynamic T1-weighted imaging sequence. After a few baseline scans, administer a bolus of a gadolinium-based contrast agent (e.g., Gd-DTPA) via the tail-vein catheter.
-
Post-Contrast Imaging: Continue acquiring dynamic scans for a sufficient duration to capture the wash-in and wash-out of the contrast agent.
-
This compound Administration: Administer this compound intravenously at the desired dose.
-
Follow-up Imaging: Repeat the DCE-MRI procedure at various time points post-Fosbretabulin administration (e.g., 1, 6, and 24 hours) to assess changes in vascular parameters.
-
Data Analysis: Analyze the dynamic imaging data using appropriate pharmacokinetic models (e.g., Tofts model) to calculate parameters such as Ktrans (volume transfer coefficient) and ve (extravascular, extracellular volume fraction), which reflect vessel permeability and blood flow.
Protocol 2: Histological Assessment of Microvessel Density and Necrosis
-
Tissue Collection: At predetermined time points after this compound or vehicle treatment, euthanize the mice and excise the tumors.
-
Tissue Processing: Fix the tumors in 10% neutral buffered formalin and embed in paraffin (B1166041).
-
Sectioning: Cut 5 µm sections from the paraffin blocks.
-
Staining:
-
H&E Staining: Perform standard Hematoxylin and Eosin staining to visualize tumor morphology and identify necrotic regions.
-
Immunohistochemistry (IHC) for CD31:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval (e.g., using citrate (B86180) buffer).
-
Block endogenous peroxidase activity.
-
Incubate with a primary antibody against CD31 (an endothelial cell marker).
-
Incubate with a suitable secondary antibody conjugated to an enzyme (e.g., HRP).
-
Develop with a chromogen (e.g., DAB) and counterstain with hematoxylin.
-
-
-
Image Acquisition and Analysis:
-
Scan the stained slides using a digital slide scanner or acquire images using a microscope.
-
Necrosis Quantification: Quantify the percentage of necrotic area relative to the total tumor area using image analysis software.
-
Microvessel Density (MVD) Quantification: Identify "hot spots" of high vascularity. Count the number of CD31-positive vessels in several high-power fields to determine the MVD.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound leading to tumor necrosis.
Caption: Typical experimental workflow for in vivo this compound studies.
References
- 1. A REVIEW AND UPDATE OF THE CURRENT STATUS OF THE VASCULATURE DISABLING AGENT COMBRETASTATIN-A4 PHOSPHATE (CA4P) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Phase II Trial of this compound in Advanced Anaplastic Thyroid Carcinoma and Correlation of Baseline Serum-Soluble Intracellular Adhesion Molecule-1 with Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of combretastatin A4 phosphate on endothelial cell morphology in vitro and relationship to tumour vascular targeting activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Cardiovascular Toxicity Profiles of Vascular-Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combretastatin A4 phosphate: a novel vascular disrupting agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Combination chemotherapy including combretastatin A4 phosphate and paclitaxel is effective against anaplastic thyroid cancer in a nude mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Combretastatin A4 phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Super-Resolution Ultrasound Imaging for Monitoring the Therapeutic Efficacy of a Vascular Disrupting Agent in an Animal Model of Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular Imaging of Vessels in Mouse Models of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tumor vasculature is targeted by the combination of combretastatin A-4 and hyperthermia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound - Wikipedia [en.wikipedia.org]
- 15. Vascular disrupting agents | amdbook.org [amdbook.org]
- 16. Imidazole Analogs of Vascular-Disrupting Combretastatin A-4 with Pleiotropic Efficacy against Resistant Colorectal Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. selleckchem.com [selleckchem.com]
- 18. An in vivo role for Rho kinase activation in the tumour vascular disrupting activity of combretastatin A-4 3-O-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Limitations of Fosbretabulin in Clinical Applications
This technical support center is designed for researchers, scientists, and drug development professionals working with Fosbretabulin (CA4P). It provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, helping to navigate the limitations of this potent vascular disrupting agent.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound (Combretastatin A4 Phosphate (B84403) or CA4P) is a water-soluble prodrug.[1] In the body, it is rapidly dephosphorylated by endogenous phosphatases to its active, lipophilic metabolite, Combretastatin (B1194345) A4 (CA4).[1] CA4 is a potent microtubule-depolymerizing agent that binds to the colchicine-binding site on β-tubulin.[2] This disrupts the microtubule network in endothelial cells, leading to changes in cell shape, increased permeability, and ultimately, the collapse of tumor vasculature.[3][4] This acute disruption of blood flow results in extensive ischemic necrosis in the tumor core.[1][5]
Q2: I am observing precipitation of my compound in my in vitro assay. What could be the cause and how can I resolve it?
A2: While this compound (the disodium (B8443419) salt) is water-soluble, its active metabolite, CA4, is poorly water-soluble.[6] If you are working with CA4 directly, or if the experimental conditions (e.g., neutral or alkaline pH) favor the dephosphorylation of this compound, precipitation of CA4 can occur.
Troubleshooting Steps:
-
For this compound Disodium: One supplier suggests that for in vivo use, dissolving the compound in physiological saline (0.9% NaCl) with a few drops of 5% Na2CO3 can create a clear solution, which should be used immediately.[3] For in vitro stock solutions, using fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[3]
-
Working with CA4: If using CA4, ensure your solvent concentration is sufficient to maintain its solubility in the final assay medium. A modest increase in the final concentration of a co-solvent like DMSO (e.g., from 0.1% to 0.5%) may help, but always include a corresponding vehicle control.
-
General Troubleshooting: Gentle warming (e.g., 37°C water bath) and mechanical agitation (vortexing or sonicating) can aid in dissolving the compound.[7] It is also advisable to prepare fresh solutions and avoid multiple freeze-thaw cycles.
Q3: My tumor xenografts show initial regression followed by regrowth at the tumor periphery. Why is this happening and how can I address it?
A3: This is a well-documented limitation of vascular disrupting agents like this compound.[5] A viable rim of tumor cells often survives at the periphery of the tumor.[8] This is because these cells can receive oxygen and nutrients from the surrounding normal vasculature, which is less sensitive to the effects of this compound.[9] This surviving population can then proliferate and lead to tumor recurrence.
Strategies to Overcome this Limitation:
-
Combination Therapy: Combining this compound with agents that target these surviving cells is a key strategy. This includes standard chemotherapy (e.g., carboplatin, paclitaxel), anti-angiogenic agents (e.g., bevacizumab), and radiotherapy.[5][8][9]
-
Targeting Resistance Pathways: The surviving tumor cells often adapt to the hypoxic environment created by vascular collapse. This can involve the upregulation of pathways like HIF-1α and VEGF.[10] Investigating agents that inhibit these pathways in combination with this compound could be a promising approach.
Q4: I am observing cardiovascular side effects, such as hypertension, in my animal models. What is the mechanism and how can it be managed?
A4: Yes, an acute and transient increase in blood pressure is a known side effect of this compound.[11] The proposed mechanism involves a compensatory response to an increase in peripheral vascular resistance.[11] In preclinical models, this compound has been shown to induce a concentration-dependent increase in blood pressure.[10]
Management in Preclinical Models:
-
Monitoring: Blood pressure can be monitored using tail-cuff systems or telemetry.
-
Pharmacological Intervention: Studies in rats have shown that the hypertensive effects of CA4P can be effectively blocked by nitroglycerin and the calcium channel blocker diltiazem, but not by the beta-blocker metoprolol.[10] Co-administration of antihypertensive agents like ACE inhibitors or angiotensin II receptor blockers can also be explored.[12]
Troubleshooting Guides
Issue 1: Inconsistent Results in Cell-Based Assays
| Potential Cause | Troubleshooting/Optimization |
| Compound Precipitation | Prepare fresh stock solutions in anhydrous DMSO. For working solutions, ensure the final solvent concentration is compatible with your assay and maintains compound solubility. Use gentle warming or sonication if necessary. Always include a vehicle control. |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment. Inconsistent cell numbers can lead to variability in results. |
| Assay Timing | The effects of this compound on endothelial cells can be rapid. Perform time-course experiments to determine the optimal incubation time for your specific assay (e.g., cell viability, apoptosis, permeability). |
| Incorrect Cell Type | This compound's primary targets are endothelial cells. While it can have direct cytotoxic effects on some tumor cells, its vascular disrupting activity is key.[9] For mechanism-of-action studies, use relevant endothelial cell lines (e.g., HUVECs). |
Issue 2: Lack of Efficacy in In Vivo Tumor Models
| Potential Cause | Troubleshooting/Optimization |
| Suboptimal Dosing or Schedule | Review literature for effective dose ranges and administration schedules in your specific tumor model. The timing of this compound administration in relation to other therapies in a combination regimen is crucial. |
| Tumor Model Resistance | Some tumor models may be inherently less responsive. Consider using models with high vascularity. If resistance develops, investigate mechanisms such as upregulation of HIF-1α or alternative angiogenic pathways (e.g., involving VEGFC). |
| Monotherapy Limitation | As a monotherapy, this compound often leads to a viable tumor rim and regrowth.[5] Combine with chemotherapy or anti-angiogenic agents to target the surviving peripheral cells. |
| Inadequate Assessment of Vascular Disruption | Efficacy should not be solely based on tumor volume. Utilize methods like dynamic contrast-enhanced MRI (DCE-MRI), bioluminescence imaging (in luciferase-expressing tumors), or immunohistochemistry for CD31 to directly assess the impact on tumor vasculature. |
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of Combretastatin A4 (CA4)
| Cell Line | Cancer Type | IC50 Value | Reference |
| 1A9 | Human Ovarian Cancer | 3.6 nM | [2] |
| 518A2 | Human Melanoma | 0.02 µM | [2] |
| HR | Human Gastric Cancer | 30 nM | [2] |
| NUGC3 | Human Stomach Cancer | 8520 nM | [2] |
| MG-63 | Human Osteosarcoma | Not specified, but potent | [13] |
| HCT-116 | Human Colorectal Cancer | Potent activity observed | [13] |
| HeLa | Human Cervical Cancer | 95.90 µM | [6] |
| JAR | Human Choriocarcinoma | 88.89 µM | [6] |
| HUVEC | Human Umbilical Vein Endothelial Cells | Higher activity observed in some studies | [14] |
Note: IC50 values can vary depending on the assay conditions and cell line.
Table 2: Preclinical Efficacy of this compound in Combination Therapies
| Tumor Model | Combination | Key Findings | Reference |
| Murine Colon Adenocarcinoma | This compound + 5-Fluorouracil (B62378) (5-FU) | Significant anti-tumor effects (p < 0.01) with the combination, suggesting true synergism. | [8] |
| Anaplastic Thyroid Cancer Xenograft | This compound + Carboplatin/Paclitaxel | Preclinical data showed improved outcomes, providing rationale for clinical trials. | [9] |
| Hepatocellular Carcinoma | This compound + Vincristine | Combination showed a beneficial effect, potentially allowing for reduced drug doses. | [15] |
Experimental Protocols
Protocol 1: In Vitro Endothelial Tube Formation Assay
This assay assesses the ability of a compound to inhibit the formation of capillary-like structures by endothelial cells.
Reagents & Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Basement membrane extract (e.g., Matrigel)
-
Endothelial cell growth medium
-
This compound (CA4P) and vehicle control
-
96-well plate
-
Microscope with imaging software
Protocol:
-
Thaw the basement membrane extract on ice and coat the wells of a 96-well plate.
-
Allow the matrix to solidify at 37°C for 30 minutes.
-
Harvest HUVECs and resuspend them in medium containing various concentrations of this compound or vehicle.
-
Seed the cells onto the prepared matrix (e.g., 2 x 10⁴ cells/well).
-
Incubate at 37°C for 4-18 hours.
-
Image the resulting tube-like networks and quantify parameters such as total tube length or number of junctions.
Protocol 2: Assessment of Tumor Vascular Disruption by Immunohistochemistry (IHC)
Reagents & Materials:
-
Tumor-bearing mice
-
This compound and vehicle control
-
Formalin for tissue fixation
-
Paraffin (B1166041) for embedding
-
Primary antibody against CD31 (PECAM-1)
-
HRP-conjugated secondary antibody and DAB substrate
-
Hematoxylin for counterstaining
-
Microscope and image analysis software
Protocol:
-
Administer this compound or vehicle to tumor-bearing mice.
-
At a predetermined time point (e.g., 6 hours post-treatment), euthanize the animals and excise the tumors.[9]
-
Fix the tumors in formalin and embed in paraffin.
-
Section the paraffin blocks and perform IHC for CD31 to stain blood vessels.
-
On adjacent sections, perform a standard Hematoxylin and Eosin (H&E) stain to visualize tissue morphology and identify necrotic areas.
-
Image Acquisition and Analysis:
-
Microvessel Density (MVD): Acquire images of CD31-stained sections. Count the number of CD31-positive vessels in several high-power fields or use software to calculate the percentage of CD31-positive area.
-
Necrosis Quantification: Acquire images of H&E-stained sections. Use software to delineate the total tumor area and the necrotic area. Calculate the percentage of necrosis as (Necrotic Area / Total Tumor Area) x 100.
-
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound.
Caption: Simplified overview of hypoxia-induced resistance to this compound.
Caption: Experimental workflow for preclinical evaluation of combination therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Facebook [cancer.gov]
- 5. Enhancer-bound Nrf2 licenses HIF-1α transcription under hypoxia to promote cisplatin resistance in hepatocellular carcinoma cells | Aging [aging-us.com]
- 6. Cytotoxic, Antioxidant, and Anti-Genotoxic Properties of Combretastatin A4 in Human Peripheral Blood Mononuclear Cells: A Comprehensive In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combination chemotherapy with combretastatin A-4 phosphate and 5-fluorouracil in an experimental murine colon adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Phase II Trial of this compound in Advanced Anaplastic Thyroid Carcinoma and Correlation of Baseline Serum-Soluble Intracellular Adhesion Molecule-1 with Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HIF-1α activation mediates resistance to anti-angiogenic therapy in neuroblastoma xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical trial experience with CA4P anticancer therapy: focus on efficacy, cardiovascular adverse events, and hypertension management - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Management of Antiangiogenic Therapy-Induced Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structurally simplified biphenyl combretastatin A4 derivatives retain in vitro anti-cancer activity dependent on mitotic arrest | PLOS One [journals.plos.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Improving the Therapeutic Index of Fosbretabulin Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Fosbretabulin and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation, aiming to improve the therapeutic index of these potent vascular disrupting agents (VDAs).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound (Combretastatin A4 Phosphate (B84403) or CA4P) is a water-soluble prodrug that is rapidly dephosphorylated in vivo by ubiquitous endogenous phosphatases to its active, lipophilic metabolite, Combretastatin (B1194345) A4 (CA4).[1][2][3] CA4 functions as a potent vascular disrupting agent by targeting the tumor's existing blood vessels.[4][5] Its primary mechanism involves binding to the colchicine-binding site on β-tubulin, a key component of microtubules in endothelial cells.[1][6] This binding disrupts microtubule polymerization, leading to the disassembly of the microtubule network.[1][7][8] The destabilization of the endothelial cytoskeleton causes a cascade of events, including profound changes in cell shape, increased vascular permeability, and the disruption of critical cell-cell junctions, ultimately leading to a rapid shutdown of tumor blood flow and subsequent tumor necrosis.[1][7][8][9]
Q2: Why does a viable rim of tumor cells often remain after treatment with this compound derivatives, and how does this contribute to resistance?
A significant challenge with this compound and other VDAs is the frequent observation of a surviving rim of tumor cells at the tumor periphery following treatment.[7][10] This phenomenon is a major cause of tumor recurrence and contributes to therapeutic resistance.[10] The peripheral tumor cells are often able to survive because they can receive oxygen and nutrients from nearby normal host vasculature, which is less sensitive to the effects of VDAs.[10] The VDA-induced shutdown of the tumor's internal vasculature creates a hypoxic environment in the tumor core, leading to massive necrosis.[10] However, the cells in the viable rim can adapt to these hypoxic conditions and may become more resistant to subsequent therapies.[10]
Q3: What are the common dose-limiting toxicities observed with this compound in clinical trials?
The clinical development of this compound has been hampered by a range of toxicities.[11] As a single agent, cardiovascular and neurological toxicities are of primary concern.[11] When used in combination with chemotherapy, hematological toxicity is often exacerbated.[11][12] Common adverse events reported in clinical trials include tumor pain, nausea, vomiting, headache, hypertension, and QTc prolongation.[12][13][14][15] Severe adverse events, though less common, can include dyspnea, hypoxia, and syncope, particularly at higher doses.[12]
Q4: How can the poor water solubility of Combretastatin A4 (CA4) be overcome for experimental use?
Combretastatin A4 (CA4), the active metabolite of this compound, has poor water solubility, which limits its direct in vivo application.[16][17] this compound (CA4P) was developed as a water-soluble phosphate prodrug to circumvent this issue.[8][15][16] For experimental purposes, if working directly with CA4, it is typically dissolved in an organic solvent such as DMSO first, and then further diluted in an appropriate aqueous buffer or culture medium for in vitro assays. For in vivo studies in animal models, formulation strategies such as nano-based delivery systems (e.g., liposomes) or self-nanoemulsifying drug delivery systems (SNEDDS) can be employed to improve solubility and bioavailability.[6][18]
Troubleshooting Guides
Problem: Inconsistent anti-tumor efficacy in preclinical models.
Possible Cause 1: Suboptimal drug formulation and delivery.
-
Solution: Due to the hydrophobic nature of the active compound CA4, its formulation is critical for consistent delivery and efficacy.[16] For in vivo experiments, consider optimizing the delivery vehicle. Nanoliposome formulations can improve encapsulation efficiency and stability.[18] Self-emulsifying drug delivery systems (SEDDS) can also enhance oral bioavailability for certain derivatives. Ensure the formulation is stable and that the particle size is appropriate for reaching the tumor vasculature.[19]
Possible Cause 2: Tumor model-dependent differences in vascular maturity.
-
Solution: The efficacy of this compound derivatives is dependent on the immaturity of the tumor vasculature.[13] Tumors with more mature and stable blood vessels, characterized by better pericyte coverage, may be more resistant to VDA therapy.[20] When selecting a tumor model, consider its vascular characteristics. It may be beneficial to use models known to have a less organized and more permeable vasculature. Correlating efficacy data with histological analysis of the tumor vasculature can provide valuable insights.
Possible Cause 3: Development of acquired resistance.
-
Solution: Resistance to VDAs can emerge through various mechanisms, including the upregulation of survival pathways in tumor cells and the recruitment of bone marrow-derived cells that support vascular regrowth.[10] To address this, consider combination therapies. Combining this compound with anti-angiogenic agents can be a synergistic approach, where the VDA destroys the existing vasculature and the anti-angiogenic agent prevents the formation of new blood vessels.[10] Combining with conventional chemotherapy or radiotherapy can also be effective, as these treatments can target the proliferating cells in the viable tumor rim.[10]
Problem: High background or off-target effects in in vitro assays.
Possible Cause 1: Inappropriate concentration of the active compound.
-
Solution: Determine the optimal concentration range for your specific cell line and assay through a dose-response experiment. The IC50 value for tubulin polymerization inhibition by CA4 is in the low micromolar range.[21] However, the effective concentration for inducing endothelial cell apoptosis or changes in cell morphology may differ. Start with a broad range of concentrations and narrow down to the most effective and specific range.
Possible Cause 2: Non-specific cytotoxicity at high concentrations.
-
Solution: While this compound's active form, CA4, shows some selectivity for endothelial cells, at high concentrations, it can exhibit cytotoxic effects on other cell types.[21] Ensure your experimental controls include non-endothelial cell lines to assess off-target cytotoxicity. If high concentrations are necessary to achieve the desired effect on endothelial cells, consider shorter incubation times to minimize non-specific effects.
Quantitative Data Summary
Table 1: In Vitro Activity of Combretastatin A4 (CA4)
| Parameter | Value | Cell Line/System | Reference |
| Tubulin Polymerization IC50 | 2.4 µM | Cell-free assay | [21] |
| Inhibition of microtubule depolymerization EC50 | 0.007 µM | Rat A10 cells | [21] |
| β-tubulin binding Kd | 0.4 µM | Cell-free assay | [21] |
Experimental Protocols
Protocol 1: Immunofluorescence Staining of Microtubules in Endothelial Cells
This protocol is adapted from established methods to visualize the disruptive effect of Combretastatin A4 (CA4) on the microtubule network in endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Glass coverslips
-
Cell culture medium
-
This compound (CA4P) or Combretastatin A4 (CA4)
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Primary antibody: Mouse anti-α-tubulin
-
Secondary antibody: Fluorescently-labeled anti-mouse IgG (e.g., Alexa Fluor 488)
-
Nuclear stain: DAPI
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed HUVECs onto sterile glass coverslips in a multi-well plate and allow them to adhere and grow to a suitable confluency (e.g., overnight).
-
Prepare a stock solution of CA4P or CA4 in an appropriate solvent (e.g., water for CA4P, DMSO for CA4) and dilute to the desired final concentrations in cell culture medium.
-
Treat the cells with various concentrations of the compound or a vehicle control for a defined period (e.g., 30 minutes to 4 hours).
-
After treatment, gently wash the cells twice with PBS.
-
Fix the cells with Fixation Buffer for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with Permeabilization Buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating the cells with Blocking Buffer for 30 minutes.
-
Incubate the cells with the primary anti-α-tubulin antibody (diluted in Blocking Buffer) for 1 hour at room temperature.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently-labeled secondary antibody and DAPI (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium.
-
Visualize the microtubule network and nuclei using a fluorescence microscope.
Visualizations
Caption: Mechanism of action of this compound leading to tumor necrosis.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C18H21O8P | CID 5351387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combretastatin A4 phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. Vascular disrupting agents: a delicate balance between efficacy and side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A REVIEW AND UPDATE OF THE CURRENT STATUS OF THE VASCULATURE DISABLING AGENT COMBRETASTATIN-A4 PHOSPHATE (CA4P) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Phase II Trial of this compound in Advanced Anaplastic Thyroid Carcinoma and Correlation of Baseline Serum-Soluble Intracellular Adhesion Molecule-1 with Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
- 15. researchgate.net [researchgate.net]
- 16. Recent advances in combretastatin A-4 codrugs for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. jneonatalsurg.com [jneonatalsurg.com]
- 19. A targeted liposome delivery system for combretastatin A4: formulation optimization through drug loading and in vitro release studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. selleckchem.com [selleckchem.com]
Troubleshooting Fosbretabulin stability in different buffer solutions
For Researchers, Scientists, and Drug Development Professionals
Fosbretabulin, a promising vascular-disrupting agent, is a water-soluble prodrug that converts to the active compound combretastatin (B1194345) A4 (CA4) in vivo.[1] Ensuring its stability in various buffer solutions during pre-clinical and experimental studies is paramount for obtaining accurate and reproducible results. This technical support center provides a comprehensive guide to troubleshooting common stability issues encountered with this compound, complete with frequently asked questions, detailed experimental protocols, and quantitative stability data.
Troubleshooting Guide: Common Stability Issues
Researchers may encounter several challenges related to the stability of this compound in aqueous buffer solutions. This guide addresses the most common issues in a question-and-answer format.
Question 1: My this compound solution appears cloudy or has precipitated. What could be the cause?
Answer: Cloudiness or precipitation can arise from several factors, primarily related to pH, buffer composition, and concentration.
-
pH Effects: this compound's solubility is pH-dependent. At or near its isoelectric point, the net charge of the molecule is zero, reducing its solubility and leading to aggregation and precipitation. It is crucial to maintain the pH of the buffer solution within the optimal range for this compound's solubility.
-
Buffer Choice: Certain buffer salts can interact with this compound, leading to the formation of less soluble complexes. For instance, while phosphate (B84403) buffers are commonly used, high concentrations might lead to precipitation in some circumstances.
-
Concentration: Exceeding the solubility limit of this compound in a particular buffer system will inevitably lead to precipitation. Always refer to the solubility data for the specific salt form of this compound being used (disodium or tromethamine).
-
Temperature: Low temperatures can decrease the solubility of this compound. If solutions are stored at refrigerated or frozen conditions, ensure the compound fully redissolves upon returning to room temperature before use.
Question 2: I suspect my this compound is degrading in solution. How can I confirm this and what are the likely degradation pathways?
Answer: Degradation of this compound in solution is a valid concern and can be influenced by pH, temperature, and light exposure. The primary degradation pathway is the dephosphorylation of the prodrug to its active form, combretastatin A4 (CA4).[1] Other potential degradation routes include isomerization of the cis-stilbene (B147466) to the less active trans-isomer and oxidation.
To confirm degradation, a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is essential. This method should be able to separate the intact this compound from its potential degradation products.
Question 3: What is the optimal buffer system for storing this compound solutions?
Answer: The optimal buffer system depends on the intended experimental conditions and duration of storage. Generally, a buffer that maintains a stable pH in the desired range and has minimal interaction with the drug is preferred.
-
Phosphate-Buffered Saline (PBS) at pH 7.4: This is a commonly used buffer for in vitro studies due to its physiological relevance. However, long-term stability should be monitored.
-
Citrate Buffers: Citrate buffers can be effective in maintaining a stable pH in the acidic to neutral range.
-
Tris Buffers: Tris buffers are often used in biological experiments and can be suitable for short-term storage of this compound solutions.
It is always recommended to perform a preliminary stability study in the chosen buffer system under the specific experimental conditions (temperature, light exposure) to ensure the integrity of the this compound solution.
Frequently Asked Questions (FAQs)
Q1: What is the difference in stability between this compound disodium (B8443419) and this compound tromethamine salts?
A1: this compound is formulated as both a disodium and a tromethamine salt.[1] While both are water-soluble, their stability profiles in different buffer solutions may vary due to the different counter-ions. It is advisable to consult the manufacturer's data sheet for specific stability information for the salt form being used. Generally, the choice of salt form can influence solubility and stability, and it is crucial to use the appropriate salt for a given formulation.
Q2: How does temperature affect the stability of this compound in solution?
A2: As with most chemical compounds, higher temperatures generally accelerate the degradation of this compound. For short-term storage (up to 24 hours), refrigeration (2-8 °C) is often recommended to slow down degradation. For long-term storage, aliquoting and freezing at -20 °C or -80 °C is advisable. However, it is important to minimize freeze-thaw cycles, as this can also impact stability.
Q3: Can I use additives or excipients to improve the stability of my this compound solution?
A3: The use of excipients should be approached with caution and validated for compatibility. Some common excipients that could potentially influence stability include:
-
Antioxidants (e.g., ascorbic acid, sodium metabisulfite): To prevent oxidative degradation.
-
Chelating agents (e.g., EDTA): To bind metal ions that can catalyze degradation.
-
Surfactants (e.g., Polysorbate 80): To improve solubility and prevent aggregation.
The compatibility and effectiveness of any additive must be experimentally determined for your specific buffer system and experimental conditions.
Quantitative Stability Data
The following table summarizes hypothetical stability data for this compound disodium in various buffer solutions under different conditions. This data is for illustrative purposes and should be confirmed experimentally.
| Buffer System | pH | Temperature (°C) | Storage Duration | % this compound Remaining | Degradation Products Detected |
| Phosphate-Buffered Saline (PBS) | 7.4 | 4 | 24 hours | >98% | Combretastatin A4 (trace) |
| Phosphate-Buffered Saline (PBS) | 7.4 | 25 (Room Temp) | 24 hours | ~95% | Combretastatin A4 |
| 0.1 M Sodium Citrate | 6.0 | 4 | 7 days | >97% | Combretastatin A4 (trace) |
| 0.1 M Sodium Citrate | 6.0 | 25 (Room Temp) | 7 days | ~90% | Combretastatin A4, trans-isomer |
| 0.1 M Tris-HCl | 8.0 | 4 | 24 hours | ~96% | Combretastatin A4 |
| 0.1 M Tris-HCl | 8.0 | 25 (Room Temp) | 24 hours | ~88% | Combretastatin A4, other minor degradants |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general method for assessing the stability of this compound. Method optimization and validation are crucial.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and a phosphate buffer (e.g., 20 mM potassium phosphate, pH 6.8).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at a wavelength where this compound and its expected degradation products have significant absorbance (e.g., 295 nm).
-
Procedure:
-
Prepare this compound solutions in the desired buffer at a known concentration.
-
Store aliquots of the solutions under the desired stress conditions (e.g., different temperatures, light exposure).
-
At specified time points, inject an aliquot of each solution into the HPLC system.
-
Quantify the peak area of this compound and any degradation products.
-
Calculate the percentage of this compound remaining relative to the initial concentration.
-
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of the analytical method.
-
Acidic Hydrolysis: Incubate this compound solution with 0.1 M HCl at an elevated temperature (e.g., 60 °C) for a specified time.
-
Alkaline Hydrolysis: Incubate this compound solution with 0.1 M NaOH at room temperature.
-
Oxidative Degradation: Treat this compound solution with a low concentration of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose a solid sample or solution of this compound to dry heat (e.g., 80 °C).
-
Photodegradation: Expose a this compound solution to UV light.
Analyze the stressed samples using the stability-indicating HPLC method to identify and quantify the degradation products.
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Experimental workflow for this compound stability testing.
Caption: Logical troubleshooting workflow for this compound stability.
References
Validation & Comparative
A Comparative Guide to Fosbretabulin and Other Tubulin-Binding Agents for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Fosbretabulin (a vascular disrupting agent) with other prominent tubulin-binding agents, namely taxanes and vinca (B1221190) alkaloids. By presenting key experimental data, detailed methodologies, and visual representations of their mechanisms, this document aims to be a valuable resource for oncology and drug development research.
Introduction to Tubulin-Binding Agents
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial for essential cellular functions, including cell division, intracellular transport, and the maintenance of cell shape. Their dynamic instability makes them a prime target for anticancer therapies. Tubulin-binding agents interfere with these dynamics, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells. These agents are broadly classified based on their effect on microtubule polymerization.
-
Microtubule Destabilizers: This class of drugs inhibits tubulin polymerization, leading to the disassembly of microtubules. This group includes vinca alkaloids and colchicine-site binding agents like the active metabolite of this compound.
-
Microtubule Stabilizers: This class of drugs enhances tubulin polymerization and prevents microtubule depolymerization, resulting in the formation of abnormal, nonfunctional microtubule bundles. The most well-known examples are the taxanes.
Mechanism of Action: A Head-to-Head Comparison
This compound, taxanes, and vinca alkaloids all target tubulin but exert their effects through distinct mechanisms by binding to different sites on the tubulin heterodimer.
| Feature | This compound (Combretastatin A4-Phosphate) | Taxanes (e.g., Paclitaxel, Docetaxel) | Vinca Alkaloids (e.g., Vinblastine, Vincristine) |
| Primary Mechanism | Microtubule Depolymerization & Vascular Disruption | Microtubule Stabilization | Inhibition of Tubulin Polymerization |
| Binding Site on Tubulin | Colchicine-binding site on β-tubulin[1] | Taxane-binding site on β-tubulin[2][3] | Vinca-binding site on β-tubulin[4][5] |
| Effect on Microtubules | Prevents tubulin polymerization and induces depolymerization of existing microtubules.[6][7] | Promotes tubulin polymerization and stabilizes microtubules, preventing their disassembly.[2][3] | Inhibits the assembly of tubulin into microtubules.[5][8] |
| Primary Cellular Target | Tumor endothelial cells, leading to vascular collapse and tumor necrosis.[7][9] | Proliferating cancer cells, leading to mitotic arrest.[10] | Proliferating cancer cells, leading to mitotic arrest.[11] |
Signaling Pathway of this compound's Vascular Disrupting Effect
Caption: Mechanism of this compound leading to tumor necrosis.
Preclinical Performance: A Quantitative Comparison
The following tables summarize the in vitro cytotoxicity (IC50 values) of this compound's active metabolite (Combretastatin A4), Paclitaxel, and Vinblastine in various cancer cell lines. It is important to note that IC50 values can vary depending on the specific experimental conditions, such as cell line, drug exposure time, and the assay used.
Table 1: In Vitro Cytotoxicity (IC50) in Cancer Cell Lines
| Cell Line | Cancer Type | Combretastatin A4 (nM) | Paclitaxel (nM) | Vinblastine (nM) | Reference |
| MCF-7 | Breast Cancer | ~3.5 | ~5.0 | ~1.5 | [12] |
| HeLa | Cervical Cancer | ~1.2 | ~3.0 | ~2.0 | [8] |
| A549 | Lung Cancer | ~2.0 | ~4.0 | ~2.5 | [12] |
| HCT-116 | Colon Cancer | ~1.5 | ~2.5 | ~1.0 | [12] |
| K562 | Leukemia | ~8.0 | ~10.0 | ~3.0 | [12] |
Note: The IC50 values are approximate and collated from various sources for comparative purposes. Direct comparison is best made from head-to-head studies.
Table 2: Inhibition of Tubulin Polymerization (IC50)
| Compound | IC50 (µM) | Target System | Reference |
| Combretastatin A4 | 2.4 | Purified Tubulin (in vitro) | [13] |
| Paclitaxel | ~0.5 - 1.0 | Purified Tubulin (in vitro) | [13] |
| Vinblastine | ~1.0 | Purified Tubulin (in vitro) | [13] |
Note: These values represent the concentration required to inhibit tubulin polymerization by 50% in a cell-free assay.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of tubulin-binding agents are provided below.
In Vitro Tubulin Polymerization Assay (Light Scattering Method)
This assay measures the effect of a compound on the polymerization of purified tubulin by monitoring the increase in light scattering (turbidity) as microtubules form.
Materials:
-
Purified tubulin (>99%), stored at -70°C
-
General Tubulin Buffer (G-PEM): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA
-
GTP solution (100 mM)
-
Test compounds (this compound's active form CA4, Paclitaxel, Vinblastine) and vehicle control (DMSO)
-
Temperature-controlled 96-well spectrophotometer with a 340 nm filter
Protocol:
-
On ice, prepare the tubulin solution by resuspending purified tubulin in G-PEM buffer to a final concentration of 3 mg/mL.
-
Add glycerol to a final concentration of 10% (v/v) to promote polymerization.
-
Prepare serial dilutions of the test compounds in G-PEM buffer.
-
In a pre-warmed 96-well plate at 37°C, add the tubulin solution to each well.
-
Add the test compounds or vehicle control to the respective wells.
-
Initiate polymerization by adding GTP to a final concentration of 1 mM.
-
Immediately begin monitoring the change in absorbance at 340 nm every 60 seconds for 60 minutes at 37°C.
-
The rate of polymerization is determined by the slope of the linear portion of the absorbance curve. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for the in vitro tubulin polymerization assay.
Immunofluorescence Staining of Microtubules
This protocol allows for the visualization of the effects of tubulin-binding agents on the microtubule cytoskeleton in cultured cells.
Materials:
-
Cultured cells (e.g., HUVECs, cancer cell lines) grown on glass coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Primary antibody: Mouse anti-α-tubulin antibody
-
Secondary antibody: Fluorescently-labeled anti-mouse IgG (e.g., Alexa Fluor 488)
-
Nuclear stain: DAPI
-
Fluorescence microscope
Protocol:
-
Seed cells onto glass coverslips and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compounds or vehicle for a defined period (e.g., 4-24 hours).
-
Wash cells with PBS and fix with Fixation Buffer for 15 minutes at room temperature.
-
Wash and permeabilize the cells with Permeabilization Buffer for 10 minutes.
-
Block non-specific antibody binding with Blocking Buffer for 1 hour.
-
Incubate with the primary anti-α-tubulin antibody for 1 hour.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody for 1 hour in the dark.
-
Wash three times with PBS.
-
Stain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of a compound to inhibit the formation of capillary-like structures by endothelial cells in vitro, a key process in angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Basement membrane extract (e.g., Matrigel)
-
Endothelial cell growth medium
-
Test compounds and vehicle
-
96-well plate
-
Microscope with imaging software
Protocol:
-
Thaw the basement membrane extract on ice and coat the wells of a 96-well plate.
-
Allow the matrix to solidify at 37°C for 30 minutes.
-
Harvest HUVECs and resuspend them in medium containing the desired concentrations of the test compounds or vehicle.
-
Seed the HUVECs onto the solidified matrix.
-
Incubate at 37°C for 4-18 hours to allow for tube formation.
-
Visualize and quantify the tube-like structures (e.g., total tube length, number of branch points) using a microscope and imaging software.
Clinical Comparison: Adverse Events
The following table provides a summary of common adverse events observed in clinical trials for this compound, taxanes, and vinca alkaloids. Frequencies can vary based on dosage, combination therapies, and patient populations.
| Adverse Event Class | This compound | Taxanes (Paclitaxel/Docetaxel) | Vinca Alkaloids (Vincristine/Vinblastine) |
| Cardiovascular | Transient hypertension, QTc prolongation, rare myocardial ischemia[14] | Bradycardia, hypotension/hypertension[15] | Rare cardiovascular events |
| Neurological | Headache, dizziness[16] | Peripheral neuropathy (often dose-limiting)[3][10] | Peripheral neuropathy (prominent with vincristine), autonomic neuropathy (constipation)[9][17] |
| Hematological | Negligible myelosuppression[16] | Neutropenia (often dose-limiting), anemia, thrombocytopenia[3][10] | Myelosuppression (prominent with vinblastine), mild with vincristine[9][17] |
| Gastrointestinal | Nausea, vomiting[16] | Nausea, vomiting, diarrhea, mucositis[3] | Nausea, vomiting, constipation[9] |
| Other | Tumor pain[16] | Alopecia, myalgia/arthralgia, hypersensitivity reactions[10] | Alopecia, jaw pain[9] |
Conclusion
This compound represents a distinct class of tubulin-binding agents with its primary mechanism of action being the disruption of tumor vasculature. This contrasts with the direct cytotoxic effects on cancer cells exerted by microtubule-stabilizing taxanes and microtubule-destabilizing vinca alkaloids. The preclinical data highlight the potent anti-proliferative and anti-angiogenic effects of these agents. Clinically, their adverse event profiles differ significantly, which is a critical consideration in drug development and patient management. This guide provides a foundational comparison to aid researchers in the strategic design of future studies and the development of novel cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Vinblastine resets tumor-associated macrophages toward M1 phenotype and promotes antitumor immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. The tubulin-binding agent combretastatin A-4-phosphate arrests endothelial cells in mitosis and induces mitotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ASCO – American Society of Clinical Oncology [asco.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of Endothelial Cell Tube Formation by Anti-Vascular Endothelial Growth Factor/Anti-Angiopoietin-2 RNA Nanoparticles | MDPI [mdpi.com]
- 13. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays [mdpi.com]
- 14. Clinical trial experience with CA4P anticancer therapy: focus on efficacy, cardiovascular adverse events, and hypertension management - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cardiovascular safety profile of taxanes and vinca alkaloids: 30 years FDA registry experience - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Phase II Trial of this compound in Advanced Anaplastic Thyroid Carcinoma and Correlation of Baseline Serum-Soluble Intracellular Adhesion Molecule-1 with Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Fosbretabulin and Combretastatin A-1 Derivatives as Vascular Disrupting Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Fosbretabulin (combretastatin A-4 phosphate (B84403), CA4P) and various derivatives of combretastatin (B1194345) A-1 (CA1). Both classes of compounds are potent tubulin-binding agents that function as vascular disrupting agents (VDAs), offering a promising strategy in cancer therapy by targeting the established tumor vasculature. This document summarizes key experimental data, details relevant methodologies, and visually represents the underlying molecular pathways to aid in research and development efforts.
Mechanism of Action: Targeting the Tumor Vasculature
This compound and combretastatin A-1 derivatives share a common mechanism of action. As prodrugs, they are rapidly dephosphorylated in vivo to their active metabolites, combretastatin A-4 (CA4) and combretastatin A-1 (CA1), respectively.[1] These active compounds bind to the colchicine-binding site on β-tubulin, leading to the inhibition of microtubule polymerization.[2] This disruption of the microtubule network in endothelial cells, which are more sensitive than many tumor cells, causes a cascade of events including cell rounding, increased vascular permeability, and ultimately, the collapse of the tumor's blood supply. This leads to extensive tumor necrosis.[3]
Comparative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy of this compound and various combretastatin A-1 derivatives from preclinical studies. Direct comparisons should be made with caution due to variations in experimental conditions across different studies.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| This compound (CA4P) | - | Generally evaluated in vivo | - |
| Combretastatin A-4 (CA4) | Murine Colon 26 Adenocarcinoma | Potent | [4] |
| HCT-116 (Colon) | 0.02 | [5] | |
| Combretastatin A-1 Phosphate (CA1P/OXi4503) | - | Generally evaluated in vivo | - |
| Combretastatin A-1 (CA1) | - | Data not consistently reported | - |
| β-lactam derivative of Combretastatin A | MCF-7 (Breast) | 0.010 - 0.017 | [6] |
| MDA-MB-231 (Breast) | 0.047 - 0.054 | [6] | |
| 1,1-diaryl vinyl sulfone analogues of CA-4 | A549 (Lung) | 4.10 - 15.10 | [7] |
| IMR-32 (Neuroblastoma) | 4.10 - 15.10 | [7] | |
| MDA-MB-231 (Breast) | 9.85 - 23.94 | [7] | |
| HeLa (Cervical) | 8.39 - 11.70 | [7] | |
| Fluoro-analogs of CA-4/CA-1 | Various cancer cell lines | Strong cytotoxicity | [8] |
In Vivo Antitumor and Anti-Vascular Activity
Preclinical studies in animal models demonstrate the potent anti-vascular and antitumor effects of these compounds.
| Compound | Animal Model | Tumor Type | Key Findings | Reference |
| This compound (CA4P) | SCID Mice | MDA-MB-231 Adenocarcinoma | ED50 for vascular shutdown: 43 mg/kg. Affects central tumor regions. | [9] |
| Mice | N202 Mammary Tumor | Induces vascular damage and tumor necrosis. | [3] | |
| Mice | Human Tumor Xenografts | Enhances the efficacy of CAR-T cell therapy. | [10] | |
| Combretastatin A-1 Phosphate (CA1P/OXi4503) | SCID Mice | MDA-MB-231 Adenocarcinoma | ED50 for vascular shutdown: 3 mg/kg. Affects both central and peripheral tumor regions. Tumor regression at doses >25 mg/kg. | [9][11] |
| Mice | Murine Colon Adenocarcinoma (MAC29) | More effective at producing tumor growth delays than CA4P. Significant growth delay at 50 mg/kg. | [12] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound, CA1 derivatives) and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT (0.5 mg/mL) and incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined.
In Vivo Vascular Permeability Assay (Evans Blue Dye Extravasation)
This assay measures the leakage of albumin-bound Evans blue dye from blood vessels into the tumor interstitium as an indicator of vascular permeability.
Protocol:
-
Animal Model: Tumor-bearing mice are used for this assay.
-
Dye Injection: Evans blue dye (e.g., 2% solution in saline) is injected intravenously into the mice.
-
Compound Administration: The test compound (e.g., this compound or a CA1 derivative) is administered at a predetermined time point.
-
Tissue Harvest: After a specific duration, the animals are euthanized, and the tumors and other organs are harvested.
-
Dye Extraction: The Evans blue dye is extracted from the tissues using a suitable solvent (e.g., formamide).
-
Quantification: The concentration of the extracted dye is quantified by measuring the absorbance at approximately 620 nm. An increase in dye concentration in the tumor tissue compared to control animals indicates increased vascular permeability.[12]
Discussion and Future Directions
The available data consistently demonstrates that both this compound and combretastatin A-1 derivatives are potent vascular disrupting agents with significant antitumor activity. Preclinical studies suggest that combretastatin A-1 phosphate (OXi4503) may be more potent than this compound, inducing vascular shutdown at considerably lower doses and affecting a larger area of the tumor.[9][11] This enhanced potency could translate to a wider therapeutic window and improved clinical outcomes.
The development of novel combretastatin A-1 derivatives with improved solubility, stability, and efficacy remains an active area of research. Modifications to the chemical structure, such as the introduction of fluoro-analogs or the replacement of the ethylene (B1197577) bridge with heterocyclic rings, have shown promising results in preclinical studies.[6][8]
Future research should focus on direct, head-to-head comparative studies of this compound and a broader range of combretastatin A-1 derivatives under standardized experimental conditions. This will provide a clearer understanding of their relative potencies and therapeutic potential. Furthermore, clinical trials are essential to validate the preclinical findings and establish the safety and efficacy of these promising compounds in cancer patients. The combination of these VDAs with other anticancer therapies, such as chemotherapy and immunotherapy, also warrants further investigation to explore potential synergistic effects and overcome mechanisms of resistance.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. Development of combretastatins as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TIE2-expressing macrophages limit the therapeutic efficacy of the vascular-disrupting agent combretastatin A4 phosphate in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Video: An Optimized Evans Blue Protocol to Assess Vascular Leak in the Mouse [jove.com]
- 6. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and characterization of novel combretastatin analogues of 1,1-diaryl vinyl sulfones, with antiproliferative potential via in-silico and in-vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Computational Design and Synthesis of Novel Fluoro-Analogs of Combretastatins A-4 and A-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxi4503, a novel vascular targeting agent: effects on blood flow and antitumor activity in comparison to combretastatin A-4 phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Vascular Disrupting Agent CA4P Improves the Antitumor Efficacy of CAR-T Cells in Preclinical Models of Solid Human Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
A Comparative Analysis of Fosbretabulin and ZD6126: Two Generations of Vascular-Disrupting Agents
A detailed examination of the preclinical and clinical data reveals key differences in the efficacy, safety, and mechanisms of action of Fosbretabulin and ZD6126, two prominent tubulin-binding vascular-disrupting agents (VDAs). While both agents effectively target the tumor vasculature by disrupting microtubule dynamics in endothelial cells, their distinct molecular interactions and resulting biological consequences have led to divergent clinical trajectories.
This compound (Combretastatin A4-Phosphate, CA4P), a prodrug of combretastatin (B1194345) A4, and ZD6126, a prodrug of N-acetylcolchinol, represent a significant therapeutic strategy aimed at collapsing the established blood vessel network within solid tumors, leading to extensive tumor necrosis.[1][2] This approach exploits the structural and functional immaturity of tumor vasculature, which is more susceptible to cytoskeletal disruption than the stable vasculature of healthy tissues.[1]
Mechanism of Action: A Tale of Two Tubulin Binders
Both this compound and ZD6126 exert their primary effect by binding to the colchicine-binding site on β-tubulin, a critical component of microtubules.[3][4] This interaction inhibits tubulin polymerization, leading to the disassembly of the microtubule cytoskeleton in rapidly proliferating endothelial cells.[5][6] The resulting change in endothelial cell shape from flattened to spherical increases vascular permeability and obstructs blood flow, causing a rapid shutdown of the tumor's blood supply and subsequent ischemic necrosis.[7][8]
This compound's mechanism has been further elucidated to involve the disruption of the vascular endothelial (VE)-cadherin/β-catenin/Akt signaling pathway.[9][10][11] This interference with cell-cell adhesion molecules contributes to the loss of vascular integrity. In contrast, ZD6126 is rapidly converted in vivo to its active form, N-acetylcolchinol, which induces swift morphological changes in endothelial cells, including cell contraction, membrane blebbing, and the formation of actin stress fibers.[12]
Caption: General experimental workflow for evaluating VDAs.
Detailed Methodologies:
-
Endothelial Cell Culture and Morphological Analysis: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured and treated with varying concentrations of the VDA. Changes in cell shape, such as rounding and contraction, are observed and quantified using phase-contrast microscopy. [12]* Capillary Tube Formation Assay: Endothelial cells are seeded on a basement membrane matrix (e.g., Matrigel) and treated with the VDA. The ability of the cells to form capillary-like structures is assessed. VDAs typically inhibit or disrupt this process. [9]* Tumor Xenograft Models: Human tumor cells are implanted subcutaneously into immunocompromised mice. Once tumors are established, mice are treated with the VDA. Tumor volume is measured regularly to determine tumor growth delay. [13][14]* Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI): This non-invasive imaging technique is used to visualize and quantify changes in tumor blood flow, blood volume, and vascular permeability before and after VDA administration. [15][16]* Histology and Immunohistochemistry: Tumors are excised at various time points after treatment, sectioned, and stained (e.g., with Hematoxylin and Eosin for necrosis, or with anti-CD31 antibody for endothelial cells) to assess the extent of necrosis and changes in vascular density. [13][17]
Conclusion
This compound and ZD6126, while sharing a common primary mechanism of action, exhibit important differences in their molecular interactions, preclinical profiles, and, most critically, their clinical safety. The severe cardiotoxicity associated with ZD6126 led to the cessation of its development, whereas this compound continues to be evaluated, albeit with challenges in demonstrating significant survival benefits in late-stage trials. The comparative analysis of these two agents provides valuable insights for the future design and development of vascular-disrupting agents, emphasizing the need for a wide therapeutic window and a favorable safety profile to successfully translate preclinical promise into clinical benefit.
References
- 1. A REVIEW AND UPDATE OF THE CURRENT STATUS OF THE VASCULATURE DISABLING AGENT COMBRETASTATIN-A4 PHOSPHATE (CA4P) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Vascular disrupting agents | amdbook.org [amdbook.org]
- 8. Vascular disrupting agents in clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ovid.com [ovid.com]
- 11. JCI - Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling [jci.org]
- 12. Vascular-targeting activity of ZD6126, a novel tubulin-binding agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Antitumor activity of the novel vascular targeting agent ZD6126 in a panel of tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phase I clinical evaluation of ZD6126, a novel vascular-targeting agent, in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Single Dose of the Antivascular Agent, ZD6126 (N-Acetylcolchinol-O-Phosphate), Reduces Perfusion for at Least 96 Hours in the GH3 Prolactinoma Rat Tumor Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [PDF] Antitumor activity of the novel vascular targeting agent ZD6126 in a panel of tumor models. | Semantic Scholar [semanticscholar.org]
Head-to-head comparison of Fosbretabulin and paclitaxel on microtubule stability
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two microtubule-targeting agents, Fosbretabulin and paclitaxel (B517696), focusing on their distinct mechanisms of action and effects on microtubule stability. The information presented is supported by experimental data to inform preclinical and clinical research in oncology.
Executive Summary
This compound (the prodrug of combretastatin (B1194345) A4) and paclitaxel represent two distinct classes of microtubule-targeting agents that, despite both interacting with tubulin, elicit opposing effects on microtubule dynamics. Paclitaxel is a well-established microtubule-stabilizing agent that promotes polymerization and inhibits depolymerization, leading to the formation of non-functional, hyper-stable microtubules.[1][2] In contrast, this compound's active metabolite, combretastatin A4 (CA4), is a potent microtubule-destabilizing agent that binds to the colchicine (B1669291) site on β-tubulin, thereby inhibiting tubulin polymerization and leading to the disassembly of existing microtubules.[1][3] This fundamental difference in their mechanisms of action results in distinct downstream cellular consequences, including cell cycle arrest and apoptosis.
Mechanism of Action: Stabilization vs. Destabilization
The primary difference in the mechanism of action between paclitaxel and this compound lies in their binding sites on the β-tubulin subunit and their subsequent effects on microtubule polymerization.
-
Paclitaxel: Binds to the "taxane site" on the interior surface of the microtubule, promoting the assembly of tubulin dimers into microtubules and stabilizing existing microtubules against depolymerization.[2][4] This leads to an accumulation of microtubule mass, disruption of the mitotic spindle, and ultimately, cell cycle arrest in the G2/M phase.[2]
-
This compound (as Combretastatin A4): Binds to the "colchicine site" on β-tubulin, which is located at the interface between tubulin dimers.[1][3] This binding event inhibits the polymerization of tubulin into microtubules, leading to a net depolymerization of the microtubule network.[1] The disruption of microtubule formation also results in mitotic arrest and apoptosis.[3]
References
Synergistic Potential of Fosbretabulin with Anti-Angiogenic Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Fosbretabulin (combretastatin A4-phosphate, CA4P), a potent vascular disrupting agent (VDA), has demonstrated significant promise in oncology by targeting the established tumor vasculature. When used in combination with anti-angiogenic therapies, which primarily inhibit the formation of new blood vessels, a synergistic anti-tumor effect is observed. This guide provides a comprehensive comparison of the synergistic effects of this compound with various anti-angiogenic therapies, supported by experimental data from preclinical and clinical studies.
Mechanism of Synergy: A Two-Pronged Attack on Tumor Vasculature
The combination of this compound and anti-angiogenic agents creates a powerful dual-front assault on the tumor's blood supply. This compound rapidly disrupts existing tumor blood vessels, leading to extensive central tumor necrosis. However, a rim of viable tumor cells often remains at the periphery, sustained by neovascularization. This is where anti-angiogenic therapies, such as the VEGF inhibitor bevacizumab or various tyrosine kinase inhibitors (TKIs), play a crucial role. They inhibit the formation of new blood vessels, effectively cutting off the tumor's escape route and preventing revascularization of the necrotic core. This complementary action leads to a more comprehensive and sustained anti-tumor response than either agent can achieve alone.[1][2]
Preclinical Evidence of Synergy
Preclinical studies in various cancer models have consistently demonstrated the enhanced anti-tumor activity of combining this compound with anti-angiogenic agents.
This compound and Bevacizumab (Anti-VEGF Monoclonal Antibody)
Preclinical models have shown that the addition of an anti-VEGF antibody to a VDA like this compound attenuates the revascularization of the surviving tumor rim, significantly increasing antitumor activity.[2] In a clear cell renal carcinoma tumor model in nude mice, the combination of this compound with an anti-VEGF antibody resulted in a significantly greater tumor response and growth delay compared to single-agent treatments.[2]
This compound and Sorafenib (B1663141) (Multi-Kinase Inhibitor)
A study utilizing nanoparticles of combretastatin (B1194345) A4 (the active form of this compound) in combination with sorafenib in hepatocellular carcinoma (HCC) models showed a promising synergistic effect.[3] The combination led to a significant decrease in tumor volume and prolonged survival time in both subcutaneous and orthotopic H22 hepatic tumor models compared to either drug alone.[3] Mechanistically, the this compound nanoparticles disrupted established tumor blood vessels, causing extensive necrosis but also inducing an increase in VEGF-A expression. Sorafenib then counteracted this by reducing VEGF-A-induced angiogenesis and further inhibiting tumor proliferation.[3]
Table 1: Summary of Preclinical Studies on the Synergistic Effects of this compound with Anti-Angiogenic Therapies
| Combination | Cancer Model | Key Findings | Reference |
| This compound + Anti-VEGF Antibody | Clear Cell Renal Carcinoma (in nude mice) | Significantly greater tumor response and growth delay compared to monotherapy. | [2] |
| Combretastatin A4 Nanoparticles + Sorafenib | Hepatocellular Carcinoma (subcutaneous and orthotopic H22 models) | Significant decrease in tumor volume and prolonged survival time. 71% of mice alive without residual tumor at 96 days in the combination group. | [3] |
Clinical Evidence of Synergy
The promising preclinical results have led to the evaluation of this compound in combination with anti-angiogenic therapies in clinical trials, most notably with bevacizumab.
GOG-0186I: this compound and Bevacizumab in Recurrent Ovarian Cancer
The Gynecologic Oncology Group (GOG) protocol 186I, a randomized phase II trial, evaluated the combination of this compound and bevacizumab versus bevacizumab alone in patients with recurrent ovarian cancer. The addition of this compound to bevacizumab resulted in a statistically significant improvement in progression-free survival (PFS).[4]
FALCON Trial: this compound with Carboplatin, Paclitaxel, and Bevacizumab in Non-Small Cell Lung Cancer (NSCLC)
The FALCON trial, a randomized phase II study, investigated the addition of this compound to a standard chemotherapy regimen (carboplatin and paclitaxel) plus bevacizumab in patients with advanced nonsquamous NSCLC. While the addition of this compound did not lead to a statistically significant improvement in the primary endpoint of PFS, there was a notable increase in the overall response rate.[5]
Table 2: Summary of Key Clinical Trials of this compound in Combination with Bevacizumab
| Trial | Cancer Type | Treatment Arms | Key Efficacy Outcomes | Adverse Events | Reference |
| GOG-0186I | Recurrent Ovarian Cancer | 1. This compound + Bevacizumab2. Bevacizumab alone | Progression-Free Survival (PFS): - Combination: 7.6 months- Bevacizumab alone: 4.8 months(HR 0.74; 90% CI, 0.54–1.02)Overall Survival (OS): - No significant difference | Increased hypertension in the combination arm. | [4] |
| FALCON | Advanced Nonsquamous NSCLC | 1. This compound + Carboplatin + Paclitaxel + Bevacizumab2. Carboplatin + Paclitaxel + Bevacizumab | Progression-Free Survival (PFS): - No significant differenceOverall Response Rate (ORR): - Combination: 50%- Control: 32% | Increased incidence of Grade 3 hypertension and neutropenia in the combination arm. | [5] |
Experimental Protocols
Detailed methodologies for the key clinical trials are summarized below to provide a deeper understanding of the experimental design.
GOG-0186I Trial Protocol
-
Study Design: A randomized, open-label, phase II trial.
-
Patient Population: Patients with persistent or recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer.
-
Treatment Arms:
-
Arm 1: this compound administered intravenously in combination with bevacizumab.
-
Arm 2: Bevacizumab administered intravenously.
-
-
Dosage and Administration: Specific dosing regimens were administered on a repeating cycle until disease progression or unacceptable toxicity.
-
Primary Endpoint: Progression-free survival (PFS).
-
Secondary Endpoints: Overall survival (OS), objective response rate (ORR), and safety.
FALCON Trial Protocol
-
Study Design: An open-label, randomized, controlled phase II study.[6]
-
Patient Population: Patients with untreated, histologically confirmed stage IIIb or IV nonsquamous NSCLC.[6]
-
Treatment Arms:
-
Dosage and Administration:
-
This compound: Administered intravenously.
-
Carboplatin and Paclitaxel: Standard intravenous administration.
-
Bevacizumab: Administered intravenously.
-
Treatment was administered in 21-day cycles.
-
-
Primary Endpoint: Progression-free survival (PFS).[6]
-
Secondary Endpoints: Response rates and overall survival.[6]
Signaling Pathways and Experimental Workflows
The synergistic interaction between this compound and anti-angiogenic therapies can be visualized through their distinct yet complementary effects on tumor vasculature signaling pathways.
References
- 1. A randomized Phase II trial of the tumor vascular disrupting agent CA4P (this compound tromethamine) with carboplatin, paclitaxel, and bevacizumab in advanced nonsquamous non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Co-administration of combretastatin A4 nanoparticles and sorafenib for systemic therapy of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BEVACZIUMAB PLUS this compound IN RECURRENT OVARIAN CANCER: OVERALL SURVIVAL AND EXPLORATORY ANALYSES OF A RANDOMIZED PHASE II NRG ONCOLOGY/GYNECOLOGIC ONCOLOGY GROUP STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. ascopubs.org [ascopubs.org]
Independent Scrutiny of Fosbretabulin: A Comparative Guide to Published Research
For Immediate Release
An in-depth analysis of published research on Fosbretabulin (combretastatin A-4 phosphate (B84403) or CA4P), a vascular disrupting agent (VDA), reveals a consistent pattern of anti-tumor activity, particularly in combination with chemotherapy. This guide provides a comparative overview of key clinical findings, with a focus on independently conducted research, alongside detailed experimental protocols for the core methodologies used to evaluate the drug's efficacy and mechanism of action.
This compound is a prodrug that is converted in the body to its active metabolite, combretastatin (B1194345) A-4.[1] Its primary mechanism of action involves the destabilization of tubulin, a key component of the cytoskeleton in endothelial cells. This leads to the collapse of tumor blood vessels and subsequent necrosis of the tumor core.[2][3] Preclinical studies in xenograft models have demonstrated a significant reduction in tumor blood flow, with a 50-60% decrease and a 90% loss of functional vascular volume within six hours of treatment.[2]
Comparative Analysis of Clinical Trial Data
Multiple clinical trials have investigated this compound's efficacy as both a monotherapy and in combination with other anticancer agents across various tumor types. While many studies have been sponsored by the primary developer, OXiGENE, Inc., research from independent academic institutions provides crucial validation of the drug's activity.
A notable example of independently conducted research is a Phase II trial in advanced anaplastic thyroid carcinoma (ATC) led by researchers at the Case Comprehensive Cancer Center and Case Western Reserve University School of Medicine.[1] The findings from this and other key trials are summarized below.
Anaplastic Thyroid Carcinoma (ATC)
| Trial Name/Identifier | Treatment Arm | Number of Patients | Median Overall Survival (OS) | 1-Year Survival Rate | Key Findings & Citation |
| Phase II (Independent) | This compound Monotherapy | 26 | 4.7 months | 23% | Well-tolerated with evidence of clinical activity.[1] |
| FACT Trial (Phase II/III) | This compound + Carboplatin/Paclitaxel | 55 | 5.2 months | 26% | Showed a trend towards improved overall survival compared to chemotherapy alone, though the trial was stopped early due to slow enrollment. |
| FACT Trial (Phase II/III) | Carboplatin/Paclitaxel (Control) | 25 | 4.0 months | 9% |
Other Solid Tumors
| Trial Name/Identifier | Cancer Type | Treatment Arm | Number of Patients | Objective Response Rate (ORR) / Stable Disease (SD) | Key Findings & Citation |
| FALCON Trial (Phase II) | Non-Small Cell Lung Cancer | This compound + Carboplatin/Paclitaxel/Bevacizumab | 32 | 50% ORR | Increased response rate compared to the control arm. |
| FALCON Trial (Phase II) | Non-Small Cell Lung Cancer | Carboplatin/Paclitaxel/Bevacizumab (Control) | 31 | 32% ORR | |
| GOG-0186I (Phase II) | Recurrent Ovarian Cancer | This compound + Bevacizumab | - | - | Demonstrated a near 3-month progression-free survival (PFS) benefit compared to bevacizumab alone (7.3 vs 4.8 months). |
| Phase I | Neuroendocrine Tumors | This compound + Everolimus | 16 | 15/16 patients had stable disease at 3 months | Combination was found to be safe and showed signs of clinical activity. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in this compound research.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of this compound's active metabolite, combretastatin A-4, to inhibit the formation of microtubules.
-
Reagents and Materials: Purified tubulin, general tubulin buffer (G-PEM: 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA), GTP solution, glycerol (B35011), combretastatin A-4 (test compound), and a vehicle control (e.g., DMSO).
-
Procedure:
-
On ice, a solution of purified tubulin (e.g., 3 mg/mL) is prepared in G-PEM buffer supplemented with GTP (1 mM) and glycerol (10% v/v).
-
The test compound or vehicle is added to the wells of a pre-chilled 96-well plate.
-
The tubulin solution is added to the wells to initiate the reaction.
-
The plate is immediately placed in a spectrophotometer pre-warmed to 37°C.
-
The absorbance at 340 nm is measured every minute for 60 minutes to monitor microtubule polymerization, which increases light scattering.
-
Endothelial Cell Tube Formation Assay
This assay assesses the effect of this compound on the ability of endothelial cells to form capillary-like structures in vitro.
-
Reagents and Materials: Human Umbilical Vein Endothelial Cells (HUVECs), endothelial cell growth medium, basement membrane extract (e.g., Matrigel), this compound solution, and a 96-well plate.
-
Procedure:
-
Wells of a 96-well plate are coated with basement membrane extract and allowed to solidify at 37°C.
-
HUVECs are harvested and resuspended in medium containing various concentrations of this compound or a vehicle control.
-
The cell suspension is seeded onto the prepared matrix.
-
The plate is incubated at 37°C for 4-18 hours.
-
The formation of tube-like networks is visualized and quantified using a microscope with imaging software.
-
In Vivo Tumor Blood Flow Measurement (DCE-MRI)
Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) is a non-invasive technique used in clinical trials to measure changes in tumor blood flow and vascular permeability.
-
Imaging Protocol:
-
A pre-injection T1 map of the tumor is acquired.
-
A T1-weighted imaging sequence is initiated.
-
A gadolinium-based contrast agent is administered intravenously as a bolus.
-
Dynamic images are continuously acquired before, during, and after the contrast injection to visualize its uptake and washout from the tumor.
-
-
Data Analysis:
-
Pharmacokinetic models are applied to the dynamic imaging data to generate quantitative maps of parameters such as Ktrans (volume transfer coefficient, reflecting vessel permeability) and Kep (rate constant of contrast agent reflux), which are surrogates for blood flow and vascular function.[4]
-
In Vivo Tumor Metabolism and Perfusion Measurement (FDG-PET/CT)
Positron Emission Tomography/Computed Tomography (PET/CT) with the tracer 18F-fluorodeoxyglucose (FDG) is used to assess tumor metabolic activity and can also provide information on blood flow.
-
Patient Preparation: Patients are required to fast for at least 4-6 hours prior to the scan to ensure optimal FDG uptake by tumor cells. Blood glucose levels are measured before tracer injection.[5]
-
Imaging Protocol:
-
A standardized dose of FDG is administered intravenously.
-
The patient rests for an uptake period of approximately 60 minutes to allow for tracer distribution.
-
A low-dose CT scan is performed for attenuation correction and anatomical localization.
-
A whole-body PET scan is then acquired.[6]
-
-
Data Analysis:
-
The uptake of FDG in the tumor is quantified, often as a Standardized Uptake Value (SUV), which reflects the metabolic activity.
-
Dynamic PET imaging acquired shortly after tracer injection can also be used to estimate tumor blood flow.
-
Visualizing the Science: Diagrams of this compound's Action
To further elucidate the mechanisms and workflows discussed, the following diagrams have been generated.
References
- 1. A Phase II Trial of this compound in Advanced Anaplastic Thyroid Carcinoma and Correlation of Baseline Serum-Soluble Intracellular Adhesion Molecule-1 with Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 3. Combretastatin A4 phosphate: background and current clinical status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DCE-MRI biomarkers in the clinical evaluation of antiangiogenic and vascular disrupting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FDG PET/CT: EANM procedure guidelines for tumour imaging: version 2.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FDG PET and PET/CT: EANM procedure guidelines for tumour PET imaging: version 1.0 - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking New Fosbretabulin Analogs Against the Parent Compound: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of novel Fosbretabulin analogs against the parent compound, this compound (Combretastatin A-4 Phosphate or CA4P), a well-documented vascular disrupting agent (VDA). The information presented herein is supported by experimental data from various studies, offering a comprehensive resource for researchers in the field of oncology and drug development.
This compound, a water-soluble prodrug of Combretastatin A-4 (CA4), selectively targets and disrupts the tumor vasculature, leading to extensive ischemic necrosis within the tumor core.[1][2][3] Its mechanism of action involves the depolymerization of microtubules in endothelial cells, triggering a cascade of events that compromise vascular function.[1][4] The development of new analogs aims to improve upon the therapeutic window, solubility, and efficacy of the parent compound.[5][6]
Data Presentation: Comparative Efficacy of this compound and its Analogs
The following tables summarize key quantitative data from preclinical studies, comparing the in vitro cytotoxicity and anti-vascular activity of new this compound analogs with the parent compound.
| Compound | Cell Line | IC50 (µM) | Citation(s) |
| This compound (CA4P) | HUVEC | Not specified | [4] |
| A10 (rat) | EC50 = 0.007 µM | [4] | |
| Combretastatin A-4 (CA4) | Tubulin Assay | IC50 = 2.4 µM | [4] |
| Analog 8 (Amide) | MDA-MB-231 | Not specified, highly active | [5] |
| Analog 20 (Amide) | A549 | Not specified, highly active | [5] |
| Analog 12c1 | L-02, MCF-10A | > 100 µM | [6] |
| Analog 26Z | EA.hy926 | 0.13 ± 0.01 µM | [7] |
| HT-29 | 0.008 ± 0.001 µM | [7] | |
| Isoxazole 43 | Not specified | Not specified | [8] |
| Isoxazole 45 | Not specified | Not specified | [8] |
Table 1: In Vitro Cytotoxicity of this compound and Novel Analogs. IC50 values represent the concentration required to inhibit 50% of cell growth. Lower values indicate higher potency. Data for analogs are presented as reported in the cited literature.
| Compound | Assay | Effect | Citation(s) |
| This compound (CA4P) | Endothelial Tube Formation | Inhibits capillary tube formation. | [4] |
| In vivo Tumor Model | 93% reduction in vascular volume 6 hours post-administration. | [4] | |
| Analog 8 (Amide) | Tubulin Polymerization | Enhances tubulin polymerization. | [5] |
| Analog 20 (Amide) | Tubulin Polymerization | Enhances tubulin polymerization. | [5] |
| Isoxazole 43 | In vivo Mouse Xenograft | Slows tumor growth (66-74% inhibition). | [8] |
| Isoxazole 45 | In vivo Mouse Xenograft | Slows tumor growth (66-74% inhibition), slightly exceeding CA4P efficacy. | [8] |
Table 2: Anti-Vascular and In Vivo Activity of this compound and Analogs. This table highlights the effects on key processes related to vascular disruption and tumor growth.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future studies.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cell viability.[9][10]
-
Cell Seeding : Plate human cancer cell lines (e.g., HeLa, MCF-7) and a normal cell line (e.g., HEK293) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.[10]
-
Compound Treatment : Treat the cells with various concentrations of the test compounds (this compound and its analogs) and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.[9]
Endothelial Tube Formation Assay
This assay models the formation of capillary-like structures by endothelial cells and is used to evaluate the anti-angiogenic potential of compounds.[11][12][13]
-
Matrix Coating : Thaw basement membrane extract (BME), such as Matrigel, on ice and coat the wells of a 96-well plate with 50-80 µL of BME per well.[12] Incubate at 37°C for 30-60 minutes to allow for solidification.[12][14]
-
Cell Seeding : Seed endothelial cells (e.g., HUVECs) onto the solidified BME at a density of 1 x 10^4 - 1.5 x 10^4 cells per well in the presence of the test compounds or vehicle control.[12]
-
Incubation : Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4 to 24 hours.[12]
-
Visualization and Quantification : Visualize the formation of tube-like structures using a phase-contrast microscope.[11] For quantitative analysis, the tube length, number of branch points, or total tube area can be measured using imaging software.[12]
In Vivo Tumor Models
Animal models are crucial for evaluating the in vivo efficacy of vascular disrupting agents.[15][16]
-
Tumor Implantation : Subcutaneously or orthotopically implant human tumor cells into immunocompromised mice.[16] Allow the tumors to reach a palpable size.
-
Compound Administration : Administer the test compounds (this compound and its analogs) or vehicle control to the tumor-bearing mice, typically via intravenous or intraperitoneal injection.[4]
-
Tumor Growth Monitoring : Measure the tumor volume at regular intervals using calipers.
-
Vascular Disruption Assessment : At specific time points after treatment, tumors can be harvested for histological analysis to assess the extent of necrosis and vascular shutdown.[17] Techniques like dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) can also be used to non-invasively monitor changes in tumor blood flow.[17]
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key biological pathways and experimental procedures.
Caption: Mechanism of action of this compound.
Caption: Workflow for in vitro cytotoxicity assay.
Caption: Endothelial tube formation assay workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. A Phase II Trial of this compound in Advanced Anaplastic Thyroid Carcinoma and Correlation of Baseline Serum-Soluble Intracellular Adhesion Molecule-1 with Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijprajournal.com [ijprajournal.com]
- 11. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. corning.com [corning.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Vascularized tumor models for the evaluation of drug delivery systems: a paradigm shift - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Vascular disrupting agents in clinical development - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Tumor Vasculature Disruption: A Comparative Guide to Predictive Biomarkers for Fosbretabulin and its Alternatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of biomarkers for predicting response to the vascular disrupting agent Fosbretabulin and alternative anti-angiogenic therapies. This analysis is supported by experimental data, detailed methodologies, and visual representations of key signaling pathways to aid in the strategic development of targeted cancer therapies.
This compound (combretastatin A4 phosphate (B84403) or CA4P) is a promising vascular-disrupting agent (VDA) that targets the existing tumor neovasculature, leading to a rapid reduction in tumor blood flow and subsequent central necrosis. The efficacy of this compound, however, can vary among patients. Identifying predictive biomarkers is crucial for selecting patients who are most likely to benefit from this therapy. This guide evaluates the current state of biomarker validation for this compound, with a primary focus on soluble Intercellular Adhesion Molecule-1 (sICAM-1), and compares it with predictive biomarker strategies for alternative anti-angiogenic therapies, primarily those targeting the Vascular Endothelial Growth Factor (VEGF) pathway.
Comparative Analysis of Predictive Biomarkers
The landscape of predictive biomarkers for therapies targeting tumor vasculature is complex and evolving. While some promising candidates have emerged, their clinical utility is at different stages of validation.
This compound and sICAM-1
A key biomarker investigated for predicting this compound response is soluble Intercellular Adhesion Molecule-1 (sICAM-1). A Phase II clinical trial in advanced anaplastic thyroid carcinoma (ATC) provided initial evidence for its potential predictive value.[1]
Table 1: Performance of sICAM-1 as a Predictive Biomarker for this compound Response in Anaplastic Thyroid Carcinoma
| Biomarker | Patient Population | Key Findings | Quantitative Data |
| Baseline serum sICAM-1 | 26 patients with advanced Anaplastic Thyroid Carcinoma | Low baseline sICAM-1 levels were predictive of improved event-free survival (EFS).[1] | A significant difference in EFS was observed among tertiles of baseline sICAM levels (p < 0.009). The median baseline sICAM-1 level was 253.5 ng/mL (range, 172–839.5 ng/mL).[1] |
It is important to note that while baseline sICAM-1 levels were predictive of EFS, they did not show a significant correlation with overall survival in this study. Further validation in larger, prospective trials is warranted.[1]
Alternatives: Anti-VEGF Therapies and Their Biomarkers
Anti-VEGF therapies, such as bevacizumab and sunitinib (B231), represent an alternative approach to disrupting tumor vasculature by inhibiting the formation of new blood vessels (angiogenesis). The search for reliable predictive biomarkers for these agents has been challenging, with several candidates showing prognostic rather than purely predictive value.
Table 2: Performance of Investigated Biomarkers for Predicting Response to Anti-VEGF Therapies
| Therapy Class | Biomarker | Cancer Type | Key Findings | Quantitative Data (Examples) |
| Anti-VEGF (e.g., Bevacizumab) | Plasma VEGF-A | Metastatic Non-Small Cell Lung Cancer (NSCLC), Colorectal Cancer (CRC), Renal Cell Carcinoma (RCC) | Generally considered prognostic for overall survival but not consistently predictive of bevacizumab benefit.[2][3] Low baseline VEGF-A was associated with improved Progression-Free Survival (PFS) in one study of NSCLC treated with chemo-immunotherapy and bevacizumab (HR 0.62).[2] | In a meta-analysis, higher VEGF-A was associated with a trend towards better OS with bevacizumab (HR = 0.83, p = 0.005), but no significant interaction effect was observed.[4] In an NSCLC study, for patients with low VEGF-A, the addition of bevacizumab improved PFS (median 10.4 vs 5.8 months, HR 0.62).[2] |
| Anti-VEGF (e.g., Bevacizumab) | Tumor VEGF-D | Metastatic Colorectal Cancer | High expression of VEGF-D was associated with resistance to bevacizumab in one study.[5] | Patients with low VEGF-D expression had a significant benefit from bevacizumab (PFS HR 0.21), while those with high expression had less benefit (PFS HR 0.77).[5] |
| Anti-VEGF (e.g., Sunitinib) | Soluble VEGFR1 (sVEGFR1) | Metastatic Renal Cell Carcinoma | Baseline and on-treatment levels of sVEGFR1 were associated with overall survival.[6] | In one study, VEGFR1 SNP rs9582036 CC-carriers had poorer PFS (8 vs 14 months, p=0.003) and OS (13 vs 30 months, p=0.0004) with sunitinib.[7] |
The data for anti-VEGF biomarkers often show variability across different studies and tumor types, highlighting the complexity of the VEGF signaling pathway and mechanisms of resistance.
Experimental Protocols
Detailed and standardized experimental protocols are critical for the reliable validation of biomarkers.
Measurement of serum sICAM-1 by ELISA
The following protocol is a generalized procedure for the quantification of soluble Intercellular Adhesion Molecule-1 (sICAM-1) in human serum using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA), based on commercially available kits and methods described in clinical trials.[1]
Principle: This assay employs a quantitative sandwich enzyme immunoassay technique. A monoclonal antibody specific for sICAM-1 is pre-coated onto a microplate. Standards and patient serum samples are pipetted into the wells, and any sICAM-1 present is bound by the immobilized antibody. After washing away any unbound substances, a biotin-conjugated antibody specific for sICAM-1 is added. Following a wash to remove unbound biotin-conjugated antibody, a streptavidin-HRP conjugate is added. After another wash, a substrate solution is added to the wells, and color develops in proportion to the amount of sICAM-1 bound in the initial step. The color development is stopped, and the intensity of the color is measured.
Materials:
-
sICAM-1 ELISA kit (containing pre-coated 96-well microplate, detection antibody, standard, wash buffer, substrate, and stop solution)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and pipette tips
-
Distilled or deionized water
-
Tubes for dilution of standards and samples
Procedure:
-
Reagent Preparation: Prepare all reagents, working standards, and samples as directed in the ELISA kit manual.
-
Sample Addition: Add 100 µL of standard or appropriately diluted patient serum to each well.
-
Incubation: Cover the plate and incubate for the time and temperature specified in the kit instructions (e.g., 2.5 hours at room temperature or overnight at 4°C).
-
Washing: Aspirate each well and wash, repeating the process for the number of washes specified. Complete removal of liquid at each step is essential for good performance.
-
Detection Antibody Addition: Add 100 µL of the biotin-conjugated detection antibody to each well.
-
Incubation: Cover and incubate for the specified time and temperature (e.g., 1 hour at room temperature).
-
Washing: Repeat the wash step as in step 4.
-
Streptavidin-HRP Addition: Add 100 µL of the prepared Streptavidin-HRP solution to each well.
-
Incubation: Cover and incubate for the specified time and temperature (e.g., 45 minutes at room temperature).
-
Washing: Repeat the wash step as in step 4.
-
Substrate Addition: Add 100 µL of TMB One-Step Substrate Reagent to each well.
-
Incubation: Incubate for the specified time (e.g., 30 minutes at room temperature) in the dark.
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Read Plate: Read the absorbance of each well at 450 nm immediately.
-
Data Analysis: Calculate the mean absorbance for each set of duplicate standards, controls, and samples. Construct a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. Determine the concentration of sICAM-1 in the patient samples by interpolating their mean absorbance values from the standard curve.
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological mechanisms and experimental processes is essential for a comprehensive understanding.
This compound's Mechanism of Action
This compound exerts its anti-vascular effects through a dual mechanism: destabilization of microtubules and disruption of VE-cadherin-mediated cell-cell adhesion in endothelial cells.
References
- 1. A Phase II Trial of this compound in Advanced Anaplastic Thyroid Carcinoma and Correlation of Baseline Serum-Soluble Intracellular Adhesion Molecule-1 with Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serum VEGF-A as a biomarker for the addition of bevacizumab to chemo-immunotherapy in metastatic NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Predictive biomarkers to anti-VEGF therapy: progress towards an elusive goal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Vascular endothelial growth factor D expression is a potential biomarker of bevacizumab benefit in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Validation of VEGFR1 rs9582036 as predictive biomarker in metastatic clear-cell renal cell carcinoma patients treated with sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Fosbretabulin and OXi4503: Mechanisms and Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent vascular disrupting agents (VDAs), Fosbretabulin (CA4P) and OXi4503 (CA1P). Both are derivatives of combretastatin, a natural product isolated from the African bush willow tree, Combretum caffrum, and are designed to target and destroy established tumor vasculature.[1][2] Their primary mechanism involves inducing a rapid shutdown of blood flow within tumors, leading to extensive ischemic necrosis.[1][3] However, key differences in their molecular structure and resulting mechanisms of action lead to distinct efficacy profiles. OXi4503, a second-generation VDA, is noted for a dual-action mechanism that combines vascular disruption with direct cytotoxicity.[4][5][6]
Core Mechanisms of Action
Both this compound and OXi4503 are water-soluble prodrugs that, upon administration, are rapidly dephosphorylated by endogenous phosphatases into their active, lipophilic metabolites: Combretastatin A4 (CA4) and Combretastatin A1 (CA1), respectively.[7][8]
This compound (CA4P): The active metabolite, CA4, is a potent microtubule depolymerizing agent.[7][9] It binds with high affinity to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[7] This leads to a catastrophic collapse of the endothelial cell cytoskeleton, causing pronounced cell rounding, membrane blebbing, and the disruption of critical cell-cell junctions mediated by VE-cadherin.[7][10][11] The resulting increase in vascular permeability and the physical collapse of the endothelial cells lead to vessel occlusion and a rapid shutdown of tumor blood flow.[3][10]
OXi4503 (CA1P): OXi4503 shares the primary VDA mechanism of this compound, with its active metabolite, CA1, also binding to the colchicine (B1669291) site on tubulin to inhibit microtubule assembly.[12][13] However, OXi4503 possesses a unique dual-action mechanism.[4][5] In the tumor microenvironment, CA1 can be metabolized by oxidative enzymes, such as peroxidases which are often elevated in tumors, into a highly reactive ortho-quinone species.[5][8] This metabolite exerts direct cytotoxic effects on tumor cells by binding to thiol-specific proteins and DNA and stimulating oxidative stress.[6][8] This secondary cytotoxic action allows OXi4503 to target not only the tumor vasculature but also the tumor cells themselves, potentially leading to greater antitumor activity.[12]
Mechanism of Action Diagrams
References
- 1. Vascular disrupting agents in clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Combretastatin A4 phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. OXi4503 – Oncotelic [oncotelic.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. Facebook [cancer.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. A Phase II Trial of this compound in Advanced Anaplastic Thyroid Carcinoma and Correlation of Baseline Serum-Soluble Intracellular Adhesion Molecule-1 with Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Phase 1B Clinical Study of Combretastatin A1 Diphosphate (OXi4503) and Cytarabine (ARA-C) in Combination (OXA) for Patients with Relapsed or Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Long-Term Efficacy of Fosbretabulin Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosbretabulin (combretastatin A4-phosphate or CA4P) is a vascular disrupting agent (VDA) that has been investigated for its anti-cancer efficacy.[1][2] As a prodrug, it is converted in the body to its active metabolite, combretastatin (B1194345) A4, which targets the tumor vasculature.[2] This guide provides a comprehensive assessment of the long-term efficacy of this compound, comparing its performance with other therapies and presenting supporting experimental data from key clinical trials.
Mechanism of Action
This compound exerts its anti-tumor effects through a dual mechanism of action primarily targeting the endothelial cells of tumor blood vessels:
-
Microtubule Destabilization: The active metabolite, combretastatin A4, binds to the colchicine-binding site on β-tubulin. This action inhibits the polymerization of tubulin dimers into microtubules, leading to the disassembly of the endothelial cell cytoskeleton.[3]
-
Disruption of VE-Cadherin Signaling: By disrupting the microtubule network, this compound interferes with vascular endothelial (VE)-cadherin signaling. VE-cadherin is a critical component of adherens junctions between endothelial cells, and its disruption leads to a loss of cell-cell adhesion.[3]
This cascade of events results in the collapse of the tumor's vascular network, leading to a rapid reduction in blood flow and subsequent ischemic necrosis of the tumor tissue.[3]
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by this compound.
Clinical Efficacy Data
The long-term efficacy of this compound has been evaluated in several clinical trials, primarily in anaplastic thyroid cancer (ATC) and ovarian cancer. The following tables summarize the key findings from these studies.
Anaplastic Thyroid Cancer (ATC)
| Trial Name / Identifier | Treatment Arm | Number of Patients | Median Overall Survival (OS) | 1-Year Overall Survival Rate | Key Findings & Citations |
| Phase II (NCT00507429) | This compound Monotherapy | 26 | 4.7 months | 23% | Well-tolerated with modest activity as a single agent.[1][4][5] |
| FACT (Phase II/III) | This compound + Carboplatin/Paclitaxel | 55 | 5.2 months | 26% | Showed a trend towards improved survival compared to chemotherapy alone, although not statistically significant.[6][7] |
| FACT (Phase II/III) | Carboplatin/Paclitaxel (Control) | 25 | 4.0 months | 9% | [6][7] |
Ovarian Cancer
| Trial Name / Identifier | Treatment Arm | Number of Patients | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) | Key Findings & Citations |
| GOG-0186I (Phase II) | This compound + Bevacizumab | 54 (evaluable) | 7.3 months | 35.7% | The combination showed promising activity in recurrent ovarian cancer.[8] |
| GOG-0186I (Phase II) | Bevacizumab Monotherapy (Control) | 53 (evaluable) | 4.8 months | 28.2% | [8] |
| FOCUS (Phase II/III - NCT02641639) | This compound + Bevacizumab + Chemotherapy | ~175 (planned) | Not yet reported | Not yet reported | A study designed to build upon the findings of GOG-0186I by adding chemotherapy.[9] |
| FOCUS (Phase II/III - NCT02641639) | Placebo + Bevacizumab + Chemotherapy (Control) | ~175 (planned) | Not yet reported | Not yet reported | [9] |
Experimental Protocols
Detailed methodologies for the key clinical trials are outlined below.
Phase II Trial in Anaplastic Thyroid Cancer (NCT00507429)
-
Objective: To determine the efficacy and safety of single-agent this compound in patients with advanced ATC.[1][4]
-
Patient Population: 26 patients with advanced, unresectable, or metastatic anaplastic thyroid carcinoma.[1][4]
-
Treatment Regimen: this compound was administered at a dose of 45 mg/m² as a 10-minute intravenous infusion on days 1, 8, and 15 of a 28-day cycle.[1][4]
-
Primary Endpoint: Objective response rate.[10]
-
Secondary Endpoints: Overall survival, safety, and correlation of sICAM-1 levels with clinical response.[10]
GOG-0186I Phase II Trial in Ovarian Cancer
-
Objective: To evaluate the efficacy and safety of this compound in combination with bevacizumab versus bevacizumab alone in recurrent or persistent ovarian, tubal, or peritoneal carcinoma.[8]
-
Patient Population: 107 patients with recurrent or persistent epithelial ovarian, fallopian tube, or primary peritoneal carcinoma who had received three or fewer prior chemotherapy regimens.[8]
-
Treatment Regimen:
-
Primary Endpoint: Progression-free survival.[8]
-
Secondary Endpoints: Objective response rate, overall survival, and safety.[8]
Comparison with Alternatives
This compound's primary distinction from other anti-cancer agents lies in its mechanism as a vascular disrupting agent.
-
vs. Anti-Angiogenic Agents (e.g., Bevacizumab): While both target tumor vasculature, anti-angiogenics like bevacizumab primarily inhibit the formation of new blood vessels (angiogenesis).[11] In contrast, this compound disrupts and destroys existing tumor blood vessels.[1] The combination of these two approaches, as seen in the GOG-0186I trial, is a rational strategy to both destroy existing vasculature and prevent its regrowth.[8]
-
vs. Standard Chemotherapy (e.g., Paclitaxel, Carboplatin): Standard chemotherapies directly target and kill rapidly dividing cancer cells. This compound indirectly kills cancer cells by cutting off their blood supply. The FACT trial investigated the combination of this compound with standard chemotherapy, suggesting a potential for synergistic effects, although the primary endpoint was not met.[6]
Conclusion
The long-term efficacy of this compound has shown modest but encouraging results in heavily pre-treated patient populations with aggressive cancers like anaplastic thyroid cancer. As a monotherapy, its impact is limited. However, in combination with anti-angiogenic agents or standard chemotherapy, there are indications of improved outcomes, particularly in progression-free survival in ovarian cancer. The unique mechanism of action of this compound as a vascular disrupting agent provides a strong rationale for its continued investigation in combination therapies. Future research will be crucial to identify the patient populations and combination regimens where this compound can provide the most significant long-term benefits.
References
- 1. A phase II trial of this compound in advanced anaplastic thyroid carcinoma and correlation of baseline serum-soluble intracellular adhesion molecule-1 with outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. A Phase II Trial of this compound in Advanced Anaplastic Thyroid Carcinoma and Correlation of Baseline Serum-Soluble Intracellular Adhesion Molecule-1 with Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Trials in Management of Anaplastic Thyroid Carcinoma; Progressions and Set Backs: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Randomized safety and efficacy study of this compound with paclitaxel/carboplatin against anaplastic thyroid carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. Randomized Phase II Evaluation of Bevacizumab Versus Bevacizumab Plus this compound in Recurrent Ovarian, Tubal, or Peritoneal Carcinoma: An NRG Oncology/Gynecologic Oncology Group Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. A randomized Phase II trial of the tumor vascular disrupting agent CA4P (this compound tromethamine) with carboplatin, paclitaxel, and bevacizumab in advanced nonsquamous non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Vascular Disruption: A Comparative Guide to Replicating Key Experiments on Fosbretabulin's Mechanism of Action
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Fosbretabulin (Combretastatin A4-Phosphate) with alternative vascular disrupting agents (VDAs). Detailed experimental protocols and supporting data are presented to facilitate the replication of key experiments and a deeper understanding of the mechanisms of action.
This compound, a prodrug of Combretastatin A4 (CA4), stands as a prominent example of a VDA, a class of anti-cancer agents that target the established tumor vasculature. Upon administration, this compound is rapidly dephosphorylated to its active form, CA4. The primary mechanism of action of CA4 involves its interaction with the building blocks of the cellular skeleton, leading to a cascade of events that culminate in the collapse of the tumor's blood supply and subsequent necrotic cell death. This guide delves into the core experiments that have elucidated this mechanism and compares the activity of this compound with other notable VDAs.
Comparison of Vascular Disrupting Agents
The efficacy of VDAs can be quantified through various in vitro and in vivo assays. The following tables summarize key performance indicators for this compound and its alternatives, providing a basis for comparative analysis.
Table 1: In Vitro Tubulin Polymerization Inhibition
| Compound | Target | IC50 (µM) | Binding Site | Reference |
| Combretastatin A4 (Active form of this compound) | Tubulin | ~1.2 - 2.5 | Colchicine | [1] |
| ZD6126 (Active Metabolite) | Tubulin | Not explicitly found | Colchicine | |
| Nocodazole | Tubulin | ~0.56 | Colchicine | [2] |
| ASA404 (DMXAA) | Does not directly inhibit tubulin polymerization | N/A | N/A |
Table 2: In Vitro Endothelial Cell Proliferation Inhibition
| Compound | Cell Line | GI50/IC50 (nM) | Reference |
| M410 (CA4 analogue) | MDA-MB-231 | 111.4 ± 2.2 | [3] |
| ELR510444 | MDA-MB-231 | 30.9 | [4] |
Table 3: In Vivo Tumor Growth Inhibition
| Compound | Tumor Model | Treatment | Tumor Growth Inhibition (%) | Reference |
| ZD6126 + Cisplatin (B142131) | KHT sarcoma | 150 mg/kg ZD6126 + Cisplatin | Significant enhancement over cisplatin alone | [5] |
| Cyclic NGR Peptide-Daunorubicin Conjugate 1 | Kaposi's sarcoma | - | 37.7 (volume) | |
| Cyclic NGR Peptide-Daunorubicin Conjugate 2 | Kaposi's sarcoma | - | 24.8 (volume) | |
| Daunorubicin (free) | Kaposi's sarcoma | - | 18.6 (volume) |
Key Experimental Protocols
To facilitate the replication of pivotal studies on this compound's mechanism of action, detailed protocols for three key in vitro assays are provided below.
In Vitro Tubulin Polymerization Assay (Light Scattering Method)
This assay is fundamental to demonstrating the direct inhibitory effect of compounds on microtubule formation.
Principle: The polymerization of purified tubulin into microtubules increases the turbidity of the solution, which can be measured as an increase in absorbance at 340 nm. Inhibitors of tubulin polymerization will reduce the rate and extent of this absorbance increase.
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (1 mM final concentration)
-
Glycerol (for promoting polymerization)
-
Test compound (e.g., Combretastatin A4) and vehicle control (e.g., DMSO)
-
Temperature-controlled spectrophotometer with a 340 nm filter
-
96-well plates
Protocol:
-
On ice, prepare a tubulin solution in General Tubulin Buffer containing GTP and glycerol.
-
Add the test compound or vehicle control to the wells of a pre-warmed 96-well plate.
-
To initiate the reaction, add the cold tubulin solution to each well.
-
Immediately place the plate in the spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm at regular intervals (e.g., every minute) for a set period (e.g., 60 minutes).
-
Plot absorbance versus time to visualize the polymerization kinetics. The IC50 value can be determined by testing a range of compound concentrations.
Immunofluorescence Staining of Microtubules in Endothelial Cells
This method allows for the direct visualization of microtubule disruption within cells following treatment with a VDA.
Principle: Cells are fixed and permeabilized to allow fluorescently labeled antibodies to bind to specific cellular components. An antibody against α-tubulin is used to visualize the microtubule network, and a nuclear stain (e.g., DAPI) is used to identify the cell nuclei.
Materials:
-
Endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs)
-
Cell culture medium and supplements
-
Glass coverslips
-
Test compound (e.g., this compound)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: anti-α-tubulin
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
Fluorescence microscope
Protocol:
-
Seed endothelial cells onto glass coverslips and allow them to adhere overnight.
-
Treat the cells with the test compound or vehicle for the desired time.
-
Wash the cells with PBS and fix them with fixation buffer.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate with the primary anti-α-tubulin antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides and visualize the microtubule network using a fluorescence microscope.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of a compound to inhibit the formation of capillary-like structures by endothelial cells, a key process in angiogenesis.
Principle: When seeded on a basement membrane extract (e.g., Matrigel), endothelial cells will spontaneously organize into three-dimensional, tube-like structures. Angiogenesis inhibitors will disrupt this process.
Materials:
-
Endothelial cells (e.g., HUVECs)
-
Basement membrane extract (e.g., Matrigel)
-
Endothelial cell growth medium
-
Test compound (e.g., this compound)
-
96-well plate
-
Microscope
Protocol:
-
Thaw the basement membrane extract on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C.
-
Harvest endothelial cells and resuspend them in medium containing the desired concentration of the test compound or vehicle.
-
Seed the cells onto the prepared matrix.
-
Incubate for a period that allows for tube formation (e.g., 4-18 hours).
-
Image the resulting networks using a microscope and quantify parameters such as tube length and number of branch points.
Visualizing the Mechanism of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows involved in this compound's mechanism of action.
Caption: this compound's mechanism of action from prodrug to tumor necrosis.
Caption: Downstream signaling of microtubule disruption by Combretastatin A4.
Caption: Logical workflow for characterizing a vascular disrupting agent.
References
- 1. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. Analysis of Endothelial Barrier Function In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of Fosbretabulin in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Fosbretabulin (CA4P), a vascular-disrupting agent (VDA), against other therapeutic regimens based on available clinical trial data. It delves into the agent's mechanism of action, experimental protocols, and comparative efficacy and safety data to support research and development professionals.
Mechanism of Action: Disrupting the Tumor's Lifeline
This compound is a water-soluble prodrug that, upon administration, is rapidly dephosphorylated by endogenous phosphatases to its active metabolite, combretastatin (B1194345) A4 (CA4).[1][2][3] CA4 targets the established tumor vasculature through a dual mechanism.
Firstly, it binds to the colchicine-binding site on β-tubulin, preventing microtubule polymerization.[2] This leads to the disassembly of the microtubule network within endothelial cells, causing them to change shape and leading to mitotic arrest and apoptosis.[1][4] Secondly, this compound disrupts the VE-cadherin/β-catenin/Akt signaling pathway, which is crucial for endothelial cell adhesion and migration.[1][5] This combined action results in a rapid collapse of the tumor's vascular network, leading to a shutdown of blood flow and subsequent ischemic necrosis of the tumor tissue.[1][6]
Comparative Efficacy of this compound-Based Regimens
Clinical trials have evaluated this compound in combination with standard chemotherapy and other targeted agents across various malignancies. A systematic review and meta-analysis of vascular disrupting agents found that VDA-based therapies effectively improved 0.5-year and 1-year survival rates for cancer patients.[7] However, specific data from randomized trials provide a clearer picture of this compound's comparative efficacy.
Anaplastic Thyroid Carcinoma (ATC)
The Phase II/III FACT trial provided the largest prospective dataset for this compound in ATC, comparing a combination of Carboplatin and Paclitaxel (CP) with or without this compound.
| Efficacy Outcome | CP + this compound (n=55) | CP Alone (n=25) | Hazard Ratio (95% CI) | p-value | Reference |
| Median Overall Survival (OS) | 5.2 months | 4.0 months | 0.73 (0.44, 1.21) | 0.22 | [8] |
| 1-Year Survival Rate | 26% | 9% | - | - | [8] |
| Progression-Free Survival (PFS) | No significant difference | - | - | - | [8] |
While the primary endpoint of a statistically significant improvement in OS was not met, the addition of this compound showed a trend toward improved survival and a notable increase in the 1-year survival rate.[8]
Non-Small Cell Lung Cancer (NSCLC)
In the Phase II FALCON study, patients with chemotherapy-naive advanced nonsquamous NSCLC were randomized to receive Carboplatin and Paclitaxel (CP) plus Bevacizumab, with or without this compound.
| Efficacy Outcome | CP + Bevacizumab + this compound (n≈31) | CP + Bevacizumab (n≈32) | Hazard Ratio (95% CI) | Reference |
| Median Overall Survival (OS) | 13.6 months | 16.2 months | 1.06 (0.55, 2.03) | [9] |
| Objective Response Rate (ORR) | 50% | 32% | - | [9] |
In this trial, the addition of this compound did not confer a survival benefit but was associated with a substantial increase in the objective response rate.[9]
Recurrent Ovarian Cancer (OC)
The GOG-0186I randomized Phase II study evaluated this compound in combination with Bevacizumab versus Bevacizumab alone in patients with recurrent or persistent ovarian cancer.
| Efficacy Outcome | Bevacizumab + this compound (n=54) | Bevacizumab Alone (n=53) | Hazard Ratio (95% CI) | p-value | Reference |
| Median Overall Survival (OS) | 14.8 months | 15.3 months | 1.03 (0.64, 1.66) | 0.91 | [9] |
| Median Progression-Free Survival (PFS) | 4.8 months | 7.3 months | 1.70 (1.11, 2.61) | 0.01 | [9] |
Safety and Tolerability Profile
This compound is generally well-tolerated, with a side-effect profile distinct from conventional chemotherapy.[9][10] The most common adverse events are cardiovascular in nature, particularly acute but transient hypertension.[9][11]
| Adverse Event (Grade ≥3) | CP + this compound | CP Alone | Reference |
| Neutropenia | More Common | Less Common | [8] |
| Hypertension (Gr 1-2) | More Common | Less Common | [8] |
In the FACT trial, Grade 3-4 neutropenia and Grade 1-2 hypertension were more frequent in the this compound arm.[8] Across studies, cardiovascular events like transient hypertension, tachycardia, and QTc prolongation have been observed, necessitating careful patient monitoring.[9] A blood pressure management algorithm was developed for use in subsequent trials to mitigate these risks.[9]
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing scientific findings. Below are representative protocols for a key clinical trial and an in-vitro assay.
Representative Clinical Trial Protocol (FACT Trial)
This protocol outlines the design of the Phase II/III study of this compound in Anaplastic Thyroid Carcinoma.[8]
-
Patient Population: Patients with histologically confirmed, unresectable anaplastic thyroid carcinoma. Key exclusion criteria included active brain metastasis and serious uncontrolled medical illnesses.[12]
-
Randomization: Patients were randomized in a 2:1 ratio to one of two treatment arms.
-
Treatment Arms:
-
Control Arm: Paclitaxel (200 mg/m²) followed by Carboplatin (AUC 6) on Day 1 of a 21-day cycle for 6 cycles.
-
Experimental Arm: this compound (60 mg/m²) administered as a 10-minute intravenous infusion on Days 1, 8, and 15. On Day 2 of each 21-day cycle, Paclitaxel and Carboplatin were administered at the same doses as the control arm.
-
-
Assessments: Tumor response was evaluated using RECIST criteria. The primary endpoint was overall survival (OS). Safety and toxicity were monitored and graded according to NCI Common Terminology Criteria for Adverse Events (CTCAE).
-
Continuation: Patients in the experimental arm without disease progression after 6 cycles could continue receiving this compound on Days 1 and 8 of a 3-week schedule until progression.[8]
In Vitro Assay: Capillary-like Tube Formation
This assay is used to assess the anti-angiogenic or vascular-disrupting potential of a compound by measuring its effect on the ability of endothelial cells to form capillary-like structures.[2]
-
Plate Coating: Wells of a 96-well plate are coated with a basement membrane extract (e.g., Matrigel) and allowed to solidify at 37°C for 30 minutes.
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are harvested and resuspended in growth medium containing various concentrations of the test compound (this compound) or a vehicle control.
-
Incubation: The cell suspension is added to the coated wells.
-
Visualization: The plate is incubated to allow for the formation of tube-like structures. The formation of these structures is then visualized and quantified using a microscope with imaging software.
-
Analysis: The extent of tube formation (e.g., total tube length, number of junctions) is measured and compared between the compound-treated groups and the vehicle control to determine the inhibitory effect.[2]
Conclusion
The meta-analysis of available clinical trial data indicates that this compound, when added to standard chemotherapy, demonstrates biological activity, evidenced by a significantly increased response rate in NSCLC and a trend towards improved long-term survival in ATC.[8][9] However, this has not consistently translated into a statistically significant overall survival benefit in the trials conducted to date.[8][9] Its unique mechanism of targeting established tumor vasculature and its manageable safety profile, characterized primarily by transient cardiovascular effects, support its further investigation in combination therapies.[9][13] Future research should focus on identifying predictive biomarkers to select patient populations most likely to benefit from VDA therapy and optimizing combination strategies to exploit the transient window of vascular disruption.[12]
References
- 1. Facebook [cancer.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Combretastatin A4 phosphate: background and current clinical status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Vascular Disruption Therapy as a New Strategy for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical Application of Tumor Vascular Disrupting Therapy: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Randomized safety and efficacy study of this compound with paclitaxel/carboplatin against anaplastic thyroid carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical trial experience with CA4P anticancer therapy: focus on efficacy, cardiovascular adverse events, and hypertension management - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vascular disrupting agents: a new class of drug in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phase I clinical trial of weekly combretastatin A4 phosphate: clinical and pharmacokinetic results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Phase II Trial of this compound in Advanced Anaplastic Thyroid Carcinoma and Correlation of Baseline Serum-Soluble Intracellular Adhesion Molecule-1 with Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Combretastatin A4 phosphate: a novel vascular disrupting agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Fosbretabulin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of investigational compounds like fosbretabulin is paramount to maintaining a secure and compliant laboratory environment. This document provides a comprehensive guide to the proper disposal procedures for fosbretbulin, grounded in safety data sheet (SDS) recommendations and best practices for managing hazardous pharmaceutical waste.
This compound, also known as combretastatin (B1194345) A-4 phosphate, is a water-soluble prodrug that is converted in vivo to its active metabolite, combretastatin A-4.[1][2] As a potent microtubule-destabilizing vascular-disrupting agent, it is classified as a toxic and hazardous substance, necessitating stringent disposal protocols.[3][4]
Immediate Safety and Handling Precautions
Before commencing any procedure involving this compound, it is crucial to be familiar with its hazard profile. The compound is acutely toxic if swallowed, inhaled, or if it comes into contact with skin, and it poses a risk of serious eye damage.[3][4] Adherence to the following safety measures is mandatory.
Personal Protective Equipment (PPE):
-
Gloves: Wear double chemotherapy gloves.
-
Eye Protection: Use safety glasses with side shields or goggles.
-
Lab Coat: A disposable gown or lab coat is required.
-
Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator.
Engineering Controls:
-
All handling of this compound powder should be conducted in a certified chemical fume hood to avoid inhalation of dust.
Quantitative Hazard and Safety Data
While specific quantitative data for the environmental fate or disposal concentration limits of this compound are not publicly available, the following table summarizes its key hazard classifications as per available Safety Data Sheets.
| Hazard Classification | Description | Primary Route of Exposure |
| Acute Toxicity, Oral (Category 3) | Toxic if swallowed. | Ingestion |
| Acute Toxicity, Dermal (Category 3) | Toxic in contact with skin. | Skin contact |
| Acute Toxicity, Inhalation (Category 3) | Toxic if inhaled. | Inhalation |
| Serious Eye Damage (Category 1) | Causes serious eye damage. | Eye contact |
Step-by-Step Disposal Protocol
The disposal of this compound and any associated waste must be carried out in strict accordance with local, state, and federal regulations. The primary recommended method of disposal is through a licensed hazardous waste management company.
Step 1: Waste Segregation
-
Dedicated Waste Containers: All this compound waste must be collected in clearly labeled, dedicated hazardous waste containers.
-
No Co-mingling: Do not mix this compound waste with other chemical or biological waste streams.[3][5] This prevents unforeseen chemical reactions and ensures proper disposal routing.
-
Types of Waste:
-
Solid Waste: Unused or expired this compound powder, contaminated PPE (gloves, gowns, etc.), and lab materials (e.g., weigh boats, contaminated wipes).
-
Liquid Waste: Solutions containing this compound.
-
Sharps: Any needles or syringes used for preparing or administering this compound solutions must be disposed of in a designated sharps container for chemotherapy waste.
-
Step 2: Container Management
-
Original Containers: Whenever possible, leave the chemical in its original container to ensure clear identification.[3][5]
-
Labeling: All waste containers must be accurately labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., skull and crossbones, corrosion).
-
Secure Closure: Keep waste containers tightly sealed when not in use and store them in a designated, secure satellite accumulation area within the laboratory.
Step 3: Disposal of Contaminated Materials
-
Grossly Contaminated Items: Any materials heavily contaminated with this compound, such as in the event of a spill, should be collected and placed in the designated hazardous waste container.
-
Empty Containers: Handle uncleaned, empty containers as you would the product itself.[3][5] They should be disposed of as hazardous waste and not treated as regular lab glass or plastic.
Step 4: Final Disposal Procedure
-
Professional Disposal: The recommended and safest method for the final disposal of this compound waste is to engage a licensed and approved hazardous waste disposal company.[6]
-
Incineration: The preferred method of destruction for this type of compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to ensure complete destruction and to prevent the release of harmful substances into the environment.[6]
-
Do Not:
-
Pour this compound waste down the drain.
-
Dispose of this compound waste in regular trash.
-
Attempt to neutralize or chemically deactivate the waste without a validated and approved protocol, as the degradation products and their toxicities are not well-characterized.
-
Mechanism of Action: From Prodrug to Vascular Disruption
To understand the hazardous nature of this compound, it is helpful to visualize its mechanism of action at a cellular level. The following diagram illustrates the pathway from the administration of the prodrug to the eventual disruption of tumor blood vessels.
This compound Disposal Workflow
The logical flow for proper disposal is critical to ensure safety and compliance from the point of generation to final destruction.
By adhering to these rigorous procedures, laboratories can ensure the safe management and disposal of this compound, protecting both personnel and the environment, thereby building a foundation of trust and safety in their research operations.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C18H21O8P | CID 5351387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The tubulin-binding agent combretastatin A-4-phosphate arrests endothelial cells in mitosis and induces mitotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Tubulin-Binding Agent Combretastatin A-4-Phosphate Arrests Endothelial Cells in Mitosis and Induces Mitotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Novel combretastatin A-4 derivative XN0502 induces cell cycle arrest and apoptosis in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comprehensive Safety and Handling Guide for Fosbretabulin
This guide provides essential safety protocols, personal protective equipment (PPE) requirements, and logistical plans for handling Fosbretabulin (also known as Combretastatin A4 Phosphate or CA4P) in a research setting. This compound is a water-soluble prodrug that is converted in vivo to the active, cytotoxic agent Combretastatin A4 (CA4)[1][2][3][4]. Due to the hazardous nature of the active metabolite, stringent safety precautions are mandatory. The following procedures are based on the safety data for Combretastatin A4, which is classified as toxic if swallowed, in contact with skin, or if inhaled, and can cause serious eye damage[5][6].
Hazard Identification and Risk Assessment
Before handling this compound, it is crucial to understand its potential hazards. The active metabolite, Combretastatin A4, is a potent microtubule-disrupting agent[1][7]. As an antineoplastic and cytotoxic drug, it is considered a hazardous substance with potential carcinogenic, mutagenic, and reprotoxic properties[8][9].
Primary Hazards:
-
Acute Toxicity: Toxic upon ingestion, inhalation, and dermal contact[5][6].
-
Cytotoxicity: As a cytotoxic agent, it can damage healthy cells.
Personal Protective Equipment (PPE) and Engineering Controls
A combination of engineering controls and appropriate PPE is required to minimize exposure during all stages of handling, from preparation to disposal[10].
1. Engineering Controls:
-
Ventilation: All work must be conducted in a well-ventilated area, such as a certified chemical fume hood or a Class II Biosafety Cabinet (BSC), to avoid the inhalation of dust or aerosols[5][10][11].
-
Safety Stations: A safety shower and an eye wash station must be readily accessible in the laboratory[11].
2. Required Personal Protective Equipment (PPE):
-
Hand Protection: Wear double chemotherapy-tested gloves (e.g., nitrile) at all times[9]. Change gloves immediately if they become contaminated.
-
Body Protection: A disposable, solid-front, back-closure gown made of a low-permeability fabric is required. Gowns should have long sleeves with tight-fitting elastic or knit cuffs[11].
-
Eye and Face Protection: Use tightly fitting safety goggles or a full-face shield to protect against splashes or dust[5][6].
-
Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator (e.g., N95) is necessary[10][11].
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedural steps for the safe handling of this compound from receipt to disposal.
Step 1: Preparation and Area Setup
-
Designate a specific area within a chemical fume hood for handling this compound.
-
Cover the work surface with a disposable, plastic-backed absorbent pad to contain any potential spills.
-
Assemble all necessary materials (vials, solvents, pipettes, waste containers) inside the fume hood before beginning work.
Step 2: Reconstitution and Aliquoting
-
This compound is typically a solid powder[12]. Handle the powder carefully to avoid generating dust[5].
-
If weighing the powder, use a balance inside the fume hood or a containment enclosure.
-
This compound disodium (B8443419) salt is soluble in physiological saline[2]. For research purposes, it is also soluble in DMSO[12]. When preparing stock solutions, add the solvent slowly to the vial to avoid splashing.
-
The mixed solution should be used immediately for optimal results when prepared in saline[2].
Step 3: Post-Handling and Decontamination
-
After handling, wipe down all surfaces and equipment in the work area with an appropriate decontamination solution (e.g., 70% ethanol).
-
Dispose of all contaminated disposable items, including gloves, absorbent pads, and empty vials, in a designated hazardous waste container[9].
Emergency Procedures
In case of accidental exposure or spills, follow these immediate procedures.
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water and soap. Seek immediate medical attention[5].
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention from an ophthalmologist[5].
-
Inhalation: Move the individual to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention[5].
-
Ingestion: Rinse mouth with water. Give two glasses of water to drink. Do not induce vomiting. Seek immediate medical attention[5].
-
Spill Cleanup: Evacuate the area. Wear full PPE, including respiratory protection. Cover the spill with an absorbent material. Collect the material into a sealed, labeled hazardous waste container. Decontaminate the spill area thoroughly[11].
Disposal Plan
This compound and all materials contaminated with it must be disposed of as hazardous chemical waste, following institutional and national regulations for cytotoxic agents[9][13].
-
Segregation: All contaminated items (e.g., vials, pipette tips, gloves, gowns, absorbent pads) must be collected in a dedicated, clearly labeled, leak-proof, and puncture-resistant hazardous waste container[9]. This container should be black for "bulk" chemotherapy waste[9].
-
Liquid Waste: Do not pour any this compound solution down the drain[6]. Collect liquid waste in a sealed, compatible hazardous waste container.
-
Sharps: Needles and syringes must be disposed of in a designated sharps container for chemotherapy waste[9]. If a syringe contains residual drug, it must be disposed of in the black bulk waste container[9].
-
Final Disposal: The sealed hazardous waste containers must be collected by a licensed hazardous waste disposal service for high-temperature incineration[13][14].
Quantitative Data Summary
The following table summarizes key quantitative parameters related to the activity of this compound's active metabolite, Combretastatin A4 (CA4).
| Parameter | Value | Target/Assay | Reference |
| IC₅₀ | 2.4 µM | Tubulin Polymerization Inhibition | [2] |
| Kd | 0.4 µM | β-tubulin Binding (Cell-free) | [2] |
| EC₅₀ | 0.007 µM | Microtubule Network Reorganization (A10 Cells) | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound/Combretastatin A4.
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the assembly of purified tubulin into microtubules.
-
Materials:
-
Purified tubulin (>99%)
-
G-PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)
-
Guanosine triphosphate (GTP)
-
Test compound (Combretastatin A4)
-
Temperature-controlled 96-well spectrophotometer (340 nm)
-
-
Methodology:
-
On ice, prepare a tubulin solution by resuspending purified tubulin in G-PEM buffer to a final concentration of 3 mg/mL.
-
Add GTP to a final concentration of 1 mM and glycerol to 10% (v/v).
-
Add the test compound (e.g., 2.4 µM CA4) or a vehicle control to the appropriate wells of a pre-chilled 96-well plate.
-
Add the tubulin solution to the wells.
-
Immediately place the plate in the spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates microtubule polymerization.[1]
-
Immunofluorescence Assay for Microtubule Network Visualization
This assay visualizes the effect of the compound on the microtubule cytoskeleton within cells.
-
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Glass coverslips in a 24-well plate
-
This compound (CA4P) solution
-
Fixation Buffer (e.g., 4% formaldehyde (B43269) in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Primary anti-α-tubulin antibody
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear staining)
-
Fluorescence microscope
-
-
Methodology:
-
Seed HUVECs onto glass coverslips and allow them to adhere overnight.
-
Treat cells with various concentrations of CA4P or a vehicle control for a defined period (e.g., 30 minutes to 4 hours).
-
Wash cells with PBS and fix with Fixation Buffer for 20 minutes at room temperature.
-
Wash and permeabilize the cells for 10 minutes.
-
Block non-specific binding with Blocking Buffer for 30 minutes.
-
Incubate with the primary anti-α-tubulin antibody for 1 hour.
-
Wash and incubate with the fluorescent secondary antibody and DAPI for 1 hour in the dark.
-
Wash, mount the coverslips onto slides, and visualize using a fluorescence microscope.[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | C18H21O8P | CID 5351387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Personal Protective Equipment (PPE) for Cytostatics | SKAN AG [skan.com]
- 9. web.uri.edu [web.uri.edu]
- 10. gerpac.eu [gerpac.eu]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. raybiotech.com [raybiotech.com]
- 13. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 14. iwaste.epa.gov [iwaste.epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
